molecular formula C15H15NO2 B8712875 Methyl 4-(benzylamino)benzoate CAS No. 123876-56-2

Methyl 4-(benzylamino)benzoate

Cat. No.: B8712875
CAS No.: 123876-56-2
M. Wt: 241.28 g/mol
InChI Key: LFUBRMQHWKUBDF-UHFFFAOYSA-N
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Description

Methyl 4-(benzylamino)benzoate (CAS 123876-56-2) is a chemical compound with the molecular formula C 15 H 15 NO 2 and a molecular weight of 241.29 g/mol . This benzoate ester derivative is of significant interest in medicinal chemistry research, particularly in the design and synthesis of novel protein kinase inhibitors . Kinase inhibitors represent a major category of therapeutic targets, and compounds featuring the benzamide motif, similar to the structural framework of Methyl 4-(benzylamino)benzoate, are frequently investigated as potential anticancer agents . Researchers utilize this compound as a synthetic intermediate or a building block to develop more complex molecules that can bind to the allosteric pockets of kinase domains, mimicking the binding modes of established inhibitors . Its application is strictly for research purposes in laboratory settings. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

123876-56-2

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

methyl 4-(benzylamino)benzoate

InChI

InChI=1S/C15H15NO2/c1-18-15(17)13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12/h2-10,16H,11H2,1H3

InChI Key

LFUBRMQHWKUBDF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Methyl 4-(benzylamino)benzoate chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Methyl 4-(benzylamino)benzoate , a specific derivative of p-aminobenzoic acid (PABA). This guide is structured for researchers and drug development professionals, focusing on synthesis, structural properties, and reactivity profiles.

Chemical Class: Secondary Aryl Amine / Benzoate Ester CAS Registry Number: 123876-56-2 Molecular Formula: C₁₅H₁₅NO₂[1][2][3]

Executive Summary

Methyl 4-(benzylamino)benzoate is a secondary amine intermediate derived from the reductive amination of methyl 4-aminobenzoate (benzocaine analog) and benzaldehyde.[2] Structurally, it serves as a lipophilic analog of PABA (para-aminobenzoic acid), a scaffold frequently utilized in the development of local anesthetics, UV filters, and folate antagonists. Its dual functionality—an electron-rich secondary amine and an electron-deficient ester—makes it a versatile "push-pull" system for studying nucleophilic substitutions and hydrolysis kinetics in medicinal chemistry.[2]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

The compound consists of a central benzoate core substituted at the para position with a benzylamino group. The benzyl moiety significantly increases lipophilicity (LogP) compared to the parent methyl 4-aminobenzoate, altering its bioavailability and solubility profiles in organic synthesis.

Table 1: Physicochemical Constants
PropertyValue / DescriptionSource/Note
IUPAC Name Methyl 4-(benzylamino)benzoatePubChem [1]
Molecular Weight 241.29 g/mol Calculated
Exact Mass 241.1103 DaHigh-Res MS
Physical State Solid (Crystalline powder)Analog comparison
Melting Point Predicted:[2][3][4][5] 105–115 °CEst. from methyl analog (96°C) [2]
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in WaterLipophilic nature
pKa (Amine) ~2.5–3.0Conjugated aniline system
LogP 3.0 (Predicted)XLogP3 [1]

Note on Melting Point: While the methyl-substituted analog (Methyl 4-(methylamino)benzoate) melts at 96-98°C [2], the addition of the benzyl group typically raises the melting point due to increased π-π stacking interactions.[2]

Structural Analysis & Spectroscopic Signatures[2][11]

The structure is characterized by two distinct aromatic systems linked by a methylene amine bridge.

Nuclear Magnetic Resonance (NMR) Profile

The ¹H NMR spectrum is distinct due to the shielding effects of the amine and the deshielding of the ester.

  • Benzene Ring A (Benzoate): Exhibits an AA'BB' system.[2] The protons ortho to the ester (H-2,6) appear downfield (~7.8–7.9 ppm), while those ortho to the amine (H-3,[2]5) are upfield (~6.5–6.6 ppm) due to resonance donation from the nitrogen lone pair.

  • Benzene Ring B (Benzyl): Appears as a multiplet ~7.3–7.4 ppm, typical of a monosubstituted benzene.

  • Methylene Bridge: A sharp doublet (if coupled to NH) or singlet around 4.3–4.4 ppm.[2]

  • Methyl Ester: A characteristic singlet at ~3.8 ppm.

Infrared (IR) Spectroscopy[2]
  • N-H Stretch: Single weak band ~3300–3400 cm⁻¹ (Secondary amine).[2]

  • C=O Stretch: Strong band ~1680–1700 cm⁻¹ (Conjugated ester).[2]

  • C-N Stretch: ~1270 cm⁻¹ (Aromatic amine).[2]

Synthesis Protocol: Reductive Amination

The most robust synthetic route is the Reductive Amination of methyl 4-aminobenzoate with benzaldehyde. This method is preferred over direct alkylation with benzyl bromide to avoid over-alkylation (formation of the tertiary amine).

Reaction Pathway

The reaction proceeds through a Schiff base (imine) intermediate, which is subsequently reduced.[6][7][8][9][10]

SynthesisPathway Start1 Methyl 4-aminobenzoate (Nucleophile) Imine Imine Intermediate (Schiff Base) Start1->Imine Start2 Benzaldehyde (Electrophile) Start2->Imine Product Methyl 4-(benzylamino)benzoate (Target) Imine->Product Step2 NaBH₄ or NaBH₃CN Reduction Step1 AcOH (cat), MeOH - H₂O

Figure 1: Reductive amination pathway ensuring mono-alkylation selectivity.[2]

Experimental Procedure (Bench Scale)

Reagents:

  • Methyl 4-aminobenzoate (1.0 eq)[2]

  • Benzaldehyde (1.0 eq)[2][7]

  • Sodium Borohydride (NaBH₄) (1.5 eq) or Sodium Cyanoborohydride (NaBH₃CN)[2]

  • Solvent: Methanol (MeOH)[2][9]

  • Catalyst: Acetic Acid (glacial, catalytic amount)

Protocol:

  • Imine Formation: In a round-bottom flask, dissolve Methyl 4-aminobenzoate (10 mmol) and Benzaldehyde (10 mmol) in dry Methanol (30 mL). Add 2-3 drops of glacial acetic acid to catalyze imine formation.[2]

  • Equilibration: Stir the mixture at room temperature for 2–4 hours. Monitoring by TLC should show the disappearance of the primary amine and the appearance of a new, less polar imine spot.

  • Reduction: Cool the solution to 0°C in an ice bath. Carefully add NaBH₄ (15 mmol) in small portions (Caution: Gas evolution).[2]

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 1–2 hours.

  • Quench & Workup: Quench with water (10 mL). Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/EtOAc).[2]

Why this method? Direct alkylation using benzyl bromide often leads to the N,N-dibenzyl tertiary amine byproduct. The reductive route guarantees mono-substitution because the intermediate imine can only accept one hydride equivalent [3].

Reactivity & Applications

Methyl 4-(benzylamino)benzoate serves as a versatile scaffold in medicinal chemistry.[2]

Reactivity Flowchart

The compound possesses two reactive centers: the secondary amine (nucleophile) and the ester (electrophile).

Reactivity Compound Methyl 4-(benzylamino)benzoate Hydrolysis Ester Hydrolysis (LiOH / THF:H2O) Compound->Hydrolysis Alkylation N-Alkylation (R-X, Base) Compound->Alkylation Acylation N-Acylation (AcCl / Pyridine) Compound->Acylation Acid 4-(Benzylamino)benzoic acid (Free Acid) Hydrolysis->Acid Tertiary Tertiary Amine Derivative (N,N-disubstituted) Alkylation->Tertiary Amide N-Benzyl-N-acyl Benzoate Acylation->Amide

Figure 2: Divergent synthetic pathways for library generation.[2]

Key Applications
  • UV Filter Development: Structural analogs of this compound (PABA esters) are historical UV-B blockers.[2] The benzyl group shifts the absorption maximum (

    
    ), allowing researchers to tune UV protection properties [4].
    
  • Anesthetic Analogs: As a derivative of benzocaine (ethyl 4-aminobenzoate), this compound is used in structure-activity relationship (SAR) studies to determine how N-substitution affects sodium channel blocking activity.[2]

  • Fluorescent Probes: The "push-pull" electronic system (donor amine, acceptor ester) creates intramolecular charge transfer (ICT) states, making it a candidate for solvatochromic dye research.

Safety & Handling

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).[2]

  • Handling: Use in a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place. The secondary amine is prone to slow oxidation; store under inert atmosphere (Argon/Nitrogen) for long-term stability.[2]

References

  • National Center for Biotechnology Information.[2] (2025).[2][3] PubChem Compound Summary for CID 14425149, Methyl 4-(benzylamino)benzoate. Retrieved from [Link]

  • Master Organic Chemistry.[2] (2017).[2][6][8] Reductive Amination. Retrieved from [Link]

Sources

Methyl 4-(benzylamino)benzoate PubChem CID 14425149 data

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical profile, synthesis, and application of Methyl 4-(benzylamino)benzoate (PubChem CID 14425149), a critical intermediate in medicinal chemistry.

PubChem CID: 14425149 | CAS: 123876-56-2 Role: Pharmacophore Scaffold & Synthetic Intermediate

Executive Summary

Methyl 4-(benzylamino)benzoate is a secondary amine ester serving as a versatile building block in drug discovery. Structurally, it combines a lipophilic benzyl tail with a polar benzoate head , linked by a secondary amine. This architecture makes it a privileged scaffold for developing PPAR agonists , kinase inhibitors , and local anesthetic analogs . Its secondary amine functionality allows for further diversification (e.g., sulfonylation, acylation) to modulate biological activity and solubility.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertyData
IUPAC Name Methyl 4-(benzylamino)benzoate
Molecular Formula C₁₅H₁₅NO₂
Molecular Weight 241.29 g/mol
Monoisotopic Mass 241.110 g/mol
Physical State Solid (Off-white to pale yellow powder)
Melting Point 98–102 °C (Typical for this class)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
LogP (Predicted) ~3.0
H-Bond Donors 1 (NH)
H-Bond Acceptors 3 (O, N)
Topological PSA 38.3 Ų

Synthetic Methodologies

The synthesis of Methyl 4-(benzylamino)benzoate is best achieved via Reductive Amination , which offers higher selectivity and yield compared to direct alkylation.

Protocol A: Reductive Amination (Recommended)

This method minimizes over-alkylation (formation of the tertiary amine) and avoids harsh basic conditions.

Reagents:

  • Methyl 4-aminobenzoate (1.0 equiv)

  • Benzaldehyde (1.0–1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv, catalytic/pH adjustment)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1]

Step-by-Step Workflow:

  • Imine Formation: Dissolve Methyl 4-aminobenzoate in DCE (0.2 M concentration). Add Benzaldehyde and Acetic Acid. Stir at room temperature for 30–60 minutes to allow equilibrium formation of the imine intermediate.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) in portions. STAB is preferred over NaBH₄ due to its mildness, reducing the imine selectively without touching the ester or aldehyde.

  • Quench: Monitor by TLC/LC-MS. Upon completion (typically 2–4 hours), quench with saturated aqueous NaHCO₃.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane:EtOAc gradient).

Protocol B: Direct Alkylation (Alternative)

Use only if STAB is unavailable.

  • Reactants: Methyl 4-aminobenzoate + Benzyl Bromide + K₂CO₃ in DMF (60°C).

  • Risk: Significant formation of the N,N-dibenzyl byproduct.

Synthetic Pathway Visualization

Synthesis Start1 Methyl 4-aminobenzoate Inter Imine Intermediate (Transient) Start1->Inter Start2 Benzaldehyde Start2->Inter Product Methyl 4-(benzylamino)benzoate (Secondary Amine) Inter->Product Reduction Reagent NaBH(OAc)3 AcOH, DCE Reagent->Product

Figure 1: Reductive amination pathway using Sodium Triacetoxyborohydride (STAB).

Structural Characterization

Verification of the product requires confirming the presence of the benzyl group and the retention of the methyl ester.

TechniqueDiagnostic SignalInterpretation
¹H NMR (400 MHz, CDCl₃) δ 3.85 (s, 3H) Methyl ester protons (-COOCH ₃).
δ 4.38 (d/s, 2H) Benzylic methylene protons (-NH-CH ₂-Ph).
δ 4.50 (br s, 1H) Amine proton (-NH -), exchangeable with D₂O.
δ 6.60 (d, 2H) Aromatic protons ortho to amino group (Shielded).
δ 7.85 (d, 2H) Aromatic protons ortho to ester group (Deshielded).
δ 7.25–7.40 (m, 5H) Benzyl aromatic ring protons.
¹³C NMR δ 51.5 Methoxy carbon.
δ 47.8 Benzylic carbon.
δ 167.0 Carbonyl carbon (Ester).
Mass Spectrometry m/z 242.1 [M+H]⁺ Protonated molecular ion (ESI+).

Applications in Drug Development[1][8][9][10]

A. Scaffold for PPAR Agonists

Peroxisome Proliferator-Activated Receptors (PPARs) often require a lipophilic "tail" and an acidic "head."

  • Mechanism: The methyl ester of CID 14425149 acts as a prodrug precursor. Hydrolysis yields the free acid (4-(benzylamino)benzoic acid), which mimics the carboxylic acid pharmacophore found in fibrates.

  • Modification: The secondary amine can be acylated to introduce rigidity, a common tactic in optimizing PPAR

    
     selectivity.
    
B. Kinase Inhibitor Intermediate

The 4-aminobenzoate core is a "privileged structure" in kinase inhibition (e.g., p38 MAP kinase).

  • Usage: The benzyl group occupies the hydrophobic pocket (Gatekeeper region) of the ATP binding site.

  • Workflow: The ester is often converted to an amide or hydrazide to interact with the hinge region of the kinase.

C. Local Anesthetic Analog

Structurally, this compound is the N-benzyl analog of Benzocaine (Ethyl 4-aminobenzoate).

  • SAR Insight: While N-alkylation generally reduces anesthetic potency compared to the primary amine, it increases lipophilicity (LogP ~3.0 vs 1.9 for Benzocaine), potentially altering membrane penetration kinetics.

Safety & Handling (GHS Classification)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • PubChem. (n.d.).[4] "Methyl 4-(benzylamino)benzoate (CID 14425149)." National Center for Biotechnology Information. Link

  • Popovski, E., et al. (2011).[5] "Synthesis of (Benzoylamino)methyl 4-[(Benzoylamino)methoxy]benzoate." Molbank, 2011(1), M711.[6] (Demonstrates reactivity of benzoate esters). Link

Sources

CAS number for Methyl 4-(benzylamino)benzoate vs nitro derivative

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: Comparative Analysis of Methyl 4-(benzylamino)benzoate and its Nitro-Functionalized Analogs

Executive Summary: This technical guide provides a rigorous structural and synthetic analysis of Methyl 4-(benzylamino)benzoate (The Core Scaffold) versus its critical synthetic derivative, Methyl 4-(benzylamino)-3-nitrobenzoate (The Nitro Derivative). In drug discovery, these compounds represent divergent synthetic nodes: the former acts as a versatile secondary amine building block for N-functionalization, while the latter serves as an activated precursor for benzimidazole heterocycles via reductive cyclization. This document details their CAS identities, distinct synthetic methodologies, and handling protocols.

Part 1: Chemical Identity & CAS Registry[1][2][3]

The precise identification of these compounds is critical due to the high density of structural isomers in benzoate chemistry.

Table 1: Comparative Chemical Identity

FeatureMethyl 4-(benzylamino)benzoateMethyl 4-(benzylamino)-3-nitrobenzoate
Role Core Scaffold / IntermediateActivated Precursor (Benzimidazole synthesis)
CAS Number 123876-56-2 68502-46-5
Molecular Formula C₁₅H₁₅NO₂C₁₅H₁₄N₂O₄
Molecular Weight 241.29 g/mol 286.28 g/mol
Appearance White to off-white solidYellow to orange crystalline solid
Electronic State Electron-rich amine (Nucleophilic)Electron-deficient ring (due to o-NO₂)
SMILES COC(=O)C1=CC=C(NCC2=CC=CC=C2)C=C1COC(=O)C1=CC(C(NCC2=CC=CC=C2)=C1)=O

Part 2: Synthetic Pathways & Causality

Expert Insight: The synthesis of these two molecules requires fundamentally different strategies driven by the electronic nature of the benzene ring.

  • Methyl 4-(benzylamino)benzoate (The Core):

    • Challenge: Direct alkylation of methyl 4-aminobenzoate with benzyl bromide often leads to over-alkylation (tertiary amines).

    • Solution:Reductive Amination . Using benzaldehyde and a reducing agent (NaBH(OAc)₃) ensures mono-alkylation selectivity. The ester group remains stable under these mild conditions.

  • Methyl 4-(benzylamino)-3-nitrobenzoate (The Nitro Derivative):

    • Mechanism:Nucleophilic Aromatic Substitution (SₙAr) .

    • Causality: The nitro group at the 3-position is not just a substituent; it is the activating group. It withdraws electron density, making the 4-position (occupied by a leaving group like Cl or F) susceptible to attack by benzylamine. Without this nitro group, SₙAr would fail under mild conditions.

Visualization: Divergent Synthesis Workflows

SynthesisPathways Start1 Methyl 4-aminobenzoate Start2 Methyl 4-chloro-3-nitrobenzoate Product1 Methyl 4-(benzylamino)benzoate (CAS 123876-56-2) Start1->Product1 Reductive Amination (Mono-selectivity) Product2 Methyl 4-(benzylamino)-3-nitrobenzoate (CAS 68502-46-5) Start2->Product2 SnAr Substitution (Nitro-Activated) Reagent1 Benzaldehyde + NaBH(OAc)3 Reagent1->Product1 Reagent2 Benzylamine + Base (TEA) Reagent2->Product2

Figure 1: Divergent synthetic strategies. The "Core" utilizes reductive amination for selectivity, while the "Nitro Derivative" exploits the electron-withdrawing nitro group for substitution chemistry.

Part 3: Experimental Protocols

Protocol A: Synthesis of Methyl 4-(benzylamino)benzoate (Reductive Amination)

Targeting CAS 123876-56-2

Rationale: Sodium triacetoxyborohydride (STAB) is chosen over NaBH₄ to prevent reduction of the ester and to minimize imine reduction prior to formation.

  • Reagents: Methyl 4-aminobenzoate (1.0 eq), Benzaldehyde (1.0 eq), NaBH(OAc)₃ (1.4 eq), Acetic Acid (1.0 eq), DCE (Dichloroethane).

  • Procedure:

    • Dissolve Methyl 4-aminobenzoate and Benzaldehyde in DCE under N₂ atmosphere.

    • Add Acetic Acid (catalyst for imine formation) and stir for 30 min at Room Temperature (RT).

    • Add NaBH(OAc)₃ portion-wise over 15 minutes.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). Consumption of aldehyde usually occurs within 2-4 hours.

    • Quench: Add saturated NaHCO₃ solution carefully (gas evolution).

    • Workup: Extract with DCM, dry over MgSO₄, and concentrate.

    • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (0-20% EtOAc in Hexanes).

Protocol B: Synthesis of Methyl 4-(benzylamino)-3-nitrobenzoate (SₙAr)

Targeting CAS 68502-46-5

Rationale: The reaction is exothermic. Temperature control is vital to prevent hydrolysis of the methyl ester.

  • Reagents: Methyl 4-chloro-3-nitrobenzoate (1.0 eq), Benzylamine (1.1 eq), Triethylamine (1.2 eq), Ethanol or DMF.

  • Procedure:

    • Dissolve Methyl 4-chloro-3-nitrobenzoate in Ethanol (0.5 M concentration).

    • Cool solution to 0°C.

    • Add Triethylamine followed by the slow addition of Benzylamine (dropwise).

    • Allow to warm to RT. The solution will turn deep yellow/orange (characteristic of nitro-aniline chromophores).

    • Reflux: Heat to 60°C for 3 hours if conversion is slow.

    • Precipitation: Pour the reaction mixture into ice-cold water. The product, being hydrophobic, will precipitate as a yellow solid.

    • Filtration: Filter and wash with cold water.

    • Validation: ¹H NMR will show the disappearance of the aromatic doublet corresponding to the C4-H adjacent to Cl and the appearance of the NH broad singlet (~8.5 ppm).

Part 4: Analytical Characterization & Handling

Spectral Differentiation:

  • Color: The most immediate visual difference is color. The Nitro derivative (CAS 68502-46-5) is intensely colored (yellow/orange) due to the "push-pull" electronic system (Amino donor -> Nitro acceptor). The non-nitro analog (CAS 123876-56-2) is white/colorless.

  • NMR Shift: In the nitro derivative, the benzyl methylene protons (-CH₂-) will be shifted downfield (deshielded) compared to the non-nitro analog due to the ortho-nitro group's inductive effect.

Stability & Storage:

  • Methyl 4-(benzylamino)benzoate: Stable at RT.[1] Store in a cool, dry place. Sensitive to oxidation over long periods (amine oxidation).

  • Methyl 4-(benzylamino)-3-nitrobenzoate: Light sensitive. Store in amber vials. The nitro group makes the compound potentially explosive if heated under confinement (though low risk for this specific derivative, standard nitro-compound precautions apply).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14425149, Methyl 4-(benzylamino)benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12064511, Methyl 4-(benzylamino)-3-nitrobenzoate. Retrieved from [Link]

Sources

Solubility Profiling & Process Optimization: Methyl 4-(benzylamino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(benzylamino)benzoate (CAS: 123876-56-2) is a critical pharmacophore and intermediate in the synthesis of antifolates, local anesthetics, and UV-protective agents.[1] Its solubility profile is governed by the interplay between the lipophilic benzyl/benzoate moieties and the hydrogen-bonding capability of the secondary amine.

This technical guide provides a comprehensive analysis of its solubility behavior, thermodynamic driving forces, and practical protocols for solvent selection in purification and reaction engineering.

Physicochemical Profile & Structural Analysis[2]

Understanding the solubility of Methyl 4-(benzylamino)benzoate requires a dissection of its molecular architecture. The molecule exhibits a "push-pull" electronic system where the amino group acts as an electron donor and the ester group as an acceptor, influencing its polarity and crystal lattice energy.

PropertyValue / CharacteristicImpact on Solubility
Molecular Weight 241.29 g/mol Moderate size; kinetics of dissolution are generally fast.
LogP (Predicted) ~3.0Lipophilic. Poor water solubility; high affinity for organic solvents.
H-Bond Donors 1 (Secondary Amine)Facilitates solubility in protic solvents (Alcohols) via H-bonding.
H-Bond Acceptors 3 (Ester Oxygens, Amine N)Allows interaction with polar solvents like DMSO and DMF.
pKa (Amine) ~2.5 - 3.5 (Conjugated)Low basicity due to electron-withdrawing ester; requires strong acid for salt formation.
Mechanistic Insight: The "Solubility Window"

The secondary amine (-NH-) is the critical solubility handle. While the benzyl and benzoate rings drive the molecule towards non-polar solvents (DCM, Toluene), the amine allows for significant solubility in alcohols. This duality makes Ethanol and Methanol ideal "swing" solvents—soluble at high temperatures (breaking the crystal lattice) and sparingly soluble at low temperatures (favoring crystallization).

Qualitative Solubility Matrix

The following matrix categorizes solvent compatibility based on dielectric constant (


) and experimental precedents for structurally similar N-alkylated aminobenzoates.
Solvent ClassRepresentative SolventsSolubility StatusApplication
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Reaction media (Alkylation, SNAr). Not suitable for recrystallization due to high boiling points and excessive solubility.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Extraction, Chromatography loading.
Alcohols Methanol, Ethanol, IsopropanolModerate (Temperature Dependent)Recrystallization (Ideal). High solubility at reflux; moderate/low at RT/0°C.
Esters Ethyl AcetateModerate Partitioning, Crystallization co-solvent.
Ethers THF, 1,4-DioxaneGood Reaction media (Reductive Amination).[2]
Hydrocarbons Hexane, Heptane, TolueneLow / Sparingly Anti-solvent for precipitation; Toluene may solubilize at high temps.
Aqueous Water, PBS (pH 7.4)Insoluble (<0.1 mg/mL)Wash solvent to remove inorganic salts.

Critical Note: The solubility in alcohols can be significantly enhanced by slight acidification (forming the ammonium salt), but this alters the chemical species. For the neutral parent compound, pure alcohols or alcohol/water mixtures are standard.

Thermodynamic Framework & Protocol Design

To optimize a process (e.g., crystallization yield), one must move beyond qualitative observations to thermodynamic quantification using the van't Hoff equation :



Where


 is the mole fraction solubility, 

is the enthalpy of dissolution, and

is the melting point.
Protocol 1: Saturation Shake-Flask Method (Standard)

Use this protocol to generate precise solubility curves for regulatory filing or process scaling.

  • Preparation: Add excess Methyl 4-(benzylamino)benzoate solid to 10 mL of the target solvent in a crimp-sealed vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C, 40°C, 60°C) for 24–48 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent precipitation).

  • Quantification: Dilute the filtrate and analyze via HPLC-UV (254 nm).

    • Mobile Phase: Acetonitrile:Water (60:40) + 0.1% Formic Acid.

    • Column: C18 Reverse Phase.

  • Calculation: Plot

    
     vs. 
    
    
    
    . The slope corresponds to
    
    
    .

Process Optimization Workflows

Solvent Selection Logic

The choice of solvent dictates the purity and yield of the final product. The following decision tree guides the selection process based on the operational goal.

SolventSelection Start Objective: Solvent Selection ProcessType Select Process Type Start->ProcessType Reaction Reaction Medium ProcessType->Reaction Purification Purification / Recrystallization ProcessType->Purification Extraction Extraction / Work-up ProcessType->Extraction ReactType Reaction Type? Reaction->ReactType CrystStrategy Crystallization Strategy Purification->CrystStrategy Solv_EtOAc Select: Ethyl Acetate (Wash with water) Extraction->Solv_EtOAc Alkylation Alkylation/SNAr (Need high T, basicity) ReactType->Alkylation Reductive Reductive Amination (Need hydride stability) ReactType->Reductive Solv_DMF Select: DMF or DMAc Alkylation->Solv_DMF Solv_MeOH Select: MeOH or EtOH Reductive->Solv_MeOH Cooling Cooling Crystallization CrystStrategy->Cooling AntiSolvent Anti-Solvent Precipitation CrystStrategy->AntiSolvent Solv_EtOH Select: Ethanol (95%) Cooling->Solv_EtOH Solv_DCM_Hex Select: DCM + Hexane AntiSolvent->Solv_DCM_Hex

Figure 1: Decision matrix for solvent selection based on unit operation requirements.

Protocol 2: Recrystallization from Ethanol

Based on the solubility differential of secondary amine benzoates.

  • Dissolution: Charge crude Methyl 4-(benzylamino)benzoate into a flask. Add Ethanol (95% or Absolute) at a ratio of 5 mL per gram of solid.

  • Heating: Heat the mixture to reflux (~78°C) with stirring. If solids remain, add Ethanol in 1 mL increments until fully dissolved.

    • Note: If the solution is colored, add activated carbon (5% w/w) and filter hot through Celite.

  • Nucleation: Remove from heat and allow to cool slowly to room temperature (25°C) over 2 hours. Do not shock cool, as this traps impurities.

  • Maturation: Cool further to 0–4°C in an ice bath for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline solid under vacuum. Wash the cake with cold Ethanol (0°C).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14425149, Methyl 4-(benzylamino)benzoate. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Journal of Organic Chemistry.[3] Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.

Sources

Structural and Pharmacological Divergence: A Technical Analysis of Methyl 4-(benzylamino)benzoate vs. Benzocaine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The para-aminobenzoic acid (PABA) ester scaffold is a cornerstone in the development of local anesthetics and pharmaceutical intermediates. While Benzocaine (Ethyl 4-aminobenzoate) is globally recognized as a potent topical anesthetic, its structural analog, Methyl 4-(benzylamino)benzoate , serves a distinctly different role in chemical research and drug discovery. This whitepaper provides an in-depth comparative analysis of these two compounds, exploring how subtle functional group modifications—specifically ester chain length and amine alkylation—fundamentally dictate their physicochemical properties, receptor pharmacodynamics, and synthetic pathways.

Structural Causality and Physicochemical Properties

The functional divergence between Benzocaine and Methyl 4-(benzylamino)benzoate is rooted in two specific structural modifications:

  • Ester Alkyl Chain: Benzocaine possesses an ethyl ester, whereas the analog features a methyl ester.

  • Amine Substitution: Benzocaine retains a primary amine (

    
    ), while the analog is a secondary amine, having been substituted with a bulky benzyl group (
    
    
    
    ).

The introduction of the benzyl group drastically increases the lipophilicity and steric bulk of the molecule. Furthermore, the transition from a primary to a secondary amine eliminates one hydrogen bond donor. In the context of rational drug design, these modifications alter the molecule's ability to interface with biological targets, shifting its utility from a clinical therapeutic to a synthetic intermediate [[1]]().

Table 1: Quantitative Physicochemical Comparison
PropertyBenzocaineMethyl 4-(benzylamino)benzoatePharmacological Implication
CAS Number 94-09-7123876-56-2N/A
Molecular Formula


Increased carbon count drives hydrophobicity.
Molecular Weight 165.19 g/mol 241.28 g/mol Higher MW in the analog reduces rapid mucosal diffusion.
Ester Group Ethyl (

)
Methyl (

)
Ethyl group optimizes the partition coefficient for topical anesthesia.
Amine Type Primary (

)
Secondary (

)
Benzyl substitution creates severe steric hindrance.
H-Bond Donors 21Reduced H-bonding capacity alters receptor affinity.
Topological Polar Surface Area 46.0 Ų38.3 ŲLower TPSA in the analog indicates higher lipid solubility.

Pharmacodynamics: Receptor Interaction and Steric Hindrance

Benzocaine exerts its pharmacological effect by reversibly binding to the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-subunit of voltage-gated sodium channels (VDSCs) on neuronal membranes. By stabilizing the channel in its inactivated state, Benzocaine prevents the influx of 

ions, thereby halting the depolarization required for action potential propagation 2. Because Benzocaine lacks a terminal tertiary amine (unlike Lidocaine), it remains uncharged at physiological pH, allowing it to rapidly integrate into the lipid-rich environment of the cell membrane and access the sodium channels from within .

Conversely, Methyl 4-(benzylamino)benzoate is not utilized as an anesthetic 3. The causality behind this loss of function lies in steric clash . The VDSC binding pocket is highly conserved and dimensionally restricted. The bulky benzyl ring on the amine nitrogen prevents the molecule from achieving the optimal spatial orientation required to stabilize the channel's inactivated conformation.

VDSC_Mechanism A Benzocaine (Non-ionized) B Lipid Bilayer Diffusion A->B High Lipophilicity C Intracellular Equilibration B->C Cytosolic Entry D Binding to VDSC α-subunit C->D Receptor Affinity E Na+ Channel Blockade D->E Conformational Arrest

Fig 1. Mechanistic pathway of Benzocaine-mediated voltage-gated sodium channel (VDSC) blockade.

Experimental Workflows: Self-Validating Synthetic Protocols

The synthesis of these two compounds requires entirely different chemical strategies. Benzocaine is synthesized via a classic Fischer esterification, while Methyl 4-(benzylamino)benzoate is generated through reductive amination. The protocols below are designed as self-validating systems, ensuring that intermediate success can be empirically verified at each step.

Protocol A: Synthesis of Benzocaine (Fischer Esterification)

Objective: Convert 4-aminobenzoic acid (PABA) to Ethyl 4-aminobenzoate.

  • Reaction Setup: To a 250 mL round-bottom flask, add 10.0 g of PABA (1.0 eq) and 100 mL of absolute ethanol. Causality: Ethanol acts as both the solvent and the reactant. Using a vast molar excess drives the equilibrium toward the ester product (Le Chatelier's Principle).

  • Catalysis: Slowly add 2.0 mL of concentrated

    
     dropwise while stirring. Causality: The acid protonates the carboxylic carbonyl oxygen, drastically increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by ethanol.
    
  • Reflux & Validation: Attach a reflux condenser and heat the mixture to 80°C for 2 hours.

    • Self-Validation: Perform Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase. The reaction is complete when the baseline PABA spot (

      
      ) completely disappears, replaced by a higher-running Benzocaine spot (
      
      
      
      ).
  • Workup: Cool the solution to room temperature and slowly add a 10%

    
     aqueous solution until the pH reaches 8.
    
    • Self-Validation: The

      
       deprotonates the highly soluble anilinium sulfate salt. The cessation of 
      
      
      
      gas evolution and the sudden precipitation of a white solid confirms the successful generation of the free Benzocaine base.
  • Isolation: Vacuum filter the precipitate, wash with ice-cold water, and recrystallize from a minimal amount of hot ethanol/water to yield pure Benzocaine crystals.

Protocol B: Synthesis of Methyl 4-(benzylamino)benzoate (Reductive Amination)

Objective: Alkylate the primary amine of Methyl 4-aminobenzoate using Benzaldehyde.

  • Imine Formation: Dissolve 5.0 g of Methyl 4-aminobenzoate (1.0 eq) in 50 mL of dry Dichloromethane (DCM). Add 3.4 mL of Benzaldehyde (1.1 eq) and 0.5 mL of glacial acetic acid.

    • Causality: The weak acid catalyzes the condensation reaction by protonating the benzaldehyde carbonyl, leading to the formation of an electrophilic iminium ion intermediate.

    • Self-Validation: Stir for 30 minutes at room temperature. A distinct shift to a deep yellow tint in the solution visually confirms the formation of the conjugated Schiff base (imine/iminium intermediate).

  • Selective Reduction: Portion-wise, add 9.5 g of Sodium triacetoxyborohydride (

    
    ) (1.5 eq) to the flask.
    
    • Causality:

      
       is chosen specifically over Sodium Borohydride (
      
      
      
      ) because it is a mild reducing agent. It selectively reduces the highly electrophilic iminium ion without attacking the methyl ester group.
  • Reaction Monitoring: Stir the mixture under an inert

    
     atmosphere for 12 hours.
    
    • Self-Validation: Analyze an aliquot via LC-MS. The disappearance of the 151 m/z peak (starting material) and the emergence of a dominant 241 m/z peak (

      
      ) confirms successful reductive amination.
      
  • Workup: Quench the reaction with 50 mL of saturated

    
     to neutralize the acetic acid and destroy excess reducing agent. Extract the organic layer, dry over anhydrous 
    
    
    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Synthesis_Pathways cluster_0 Benzocaine Synthesis (Fischer Esterification) cluster_1 Methyl 4-(benzylamino)benzoate Synthesis (Reductive Amination) PABA 4-Aminobenzoic Acid Reagents1 EtOH, H2SO4 (cat) Reflux PABA->Reagents1 Benzocaine Benzocaine Reagents1->Benzocaine MAB Methyl 4-aminobenzoate Reagents2 Benzaldehyde, NaBH(OAc)3 AcOH, DCM MAB->Reagents2 Derivative Methyl 4-(benzylamino)benzoate Reagents2->Derivative

Fig 2. Divergent synthetic workflows for Benzocaine and Methyl 4-(benzylamino)benzoate.

Conclusion

While Benzocaine and Methyl 4-(benzylamino)benzoate share a fundamental benzoate backbone, their distinct functional group modifications dictate entirely different chemical behaviors. Benzocaine's primary amine and ethyl ester provide the perfect balance of lipophilicity and steric freedom to act as a potent VDSC blocker. Conversely, the bulky benzyl substitution and methyl ester of Methyl 4-(benzylamino)benzoate render it ineffective as an anesthetic due to steric clash at the receptor site, relegating its highly lipophilic structure to use as a specialized intermediate in advanced organic synthesis.

References

  • PubChem: Methyl 4-(benzylamino)benzoate (CID 14425149).
  • Clinical Pharmacology of Local Anesthetics. NYSORA (New York School of Regional Anesthesia).
  • Benzocaine Topical Spray: A Local Anesthetic For Pain Management. International Journal of Pharmaceutical Sciences (IJPS).
  • Methyl 4-(Benzylamino)

Sources

Comprehensive Technical Whitepaper: Physicochemical Profiling and Synthetic Validation of Methyl 4-(benzylamino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Focus: Structural characterization, mechanistic synthesis, and self-validating analytical workflows.

Executive Summary

In modern drug discovery and medicinal chemistry, highly functionalized aromatic scaffolds serve as critical building blocks for active pharmaceutical ingredients (APIs). Methyl 4-(benzylamino)benzoate (CAS: 123876-56-2) is a highly versatile intermediate characterized by a secondary amine linker bridging two distinct aromatic systems, terminating in a methyl ester[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, establishes a field-proven, chemoselective synthetic protocol, and outlines a self-validating analytical framework to ensure batch integrity for downstream pharmaceutical applications.

Chemical Identity & Physicochemical Profiling

The molecular architecture of methyl 4-(benzylamino)benzoate dictates its reactivity and physicochemical behavior. The presence of the electron-withdrawing methyl ester para to the amine reduces the nucleophilicity of the secondary nitrogen compared to a standard aliphatic amine. This electronic deactivation is a critical factor when designing subsequent functionalization steps (e.g., acylation or alkylation).

Table 1 summarizes the core quantitative data and computational descriptors for the molecule[1].

Table 1: Physicochemical and Structural Properties

PropertyValueCausality / Implication
IUPAC Name Methyl 4-(benzylamino)benzoateStandardized nomenclature for regulatory filing.
CAS Registry Number 123876-56-2Unique identifier for chemical sourcing and safety data[1].
Molecular Formula C15H15NO2Defines the atomic composition and stoichiometric baseline[1].
Molecular Weight 241.28 g/mol Essential for molarity calculations and yield determination[1].
Monoisotopic Mass 241.1102 DaTarget exact mass for high-resolution LC-MS validation[1].
TPSA 38.3 ŲIndicates excellent membrane permeability potential (Rule of 5 compliant)[1].

Mechanistic Synthesis: Chemoselective Reductive Amination

The Causality of Synthetic Design

Direct alkylation of methyl 4-aminobenzoate with benzyl bromide often leads to uncontrollable over-alkylation, yielding tertiary amine byproducts. To achieve absolute chemoselectivity, we employ a two-step reductive amination strategy[2].

  • Condensation: Methyl 4-aminobenzoate is reacted with benzaldehyde to form the transient imine intermediate, benzoic acid, 4-[(phenylmethylene)amino]-, methyl ester (CAS: 4112-09-8).

  • Reduction: Sodium triacetoxyborohydride (

    
    ) is selected as the reducing agent. Why? Unlike standard sodium borohydride (
    
    
    
    ), the electron-withdrawing acetoxy groups in
    
    
    attenuate its reducing power. This ensures that the reagent selectively reduces the protonated iminium ion without prematurely reducing the unreacted aldehyde or the sensitive methyl ester moiety.

SynthesisWorkflow A Methyl 4-aminobenzoate + Benzaldehyde B Imine Intermediate (CAS 4112-09-8) A->B Condensation (-H2O) C Methyl 4-(benzylamino)benzoate (CAS 123876-56-2) B->C NaBH(OAc)3 Reduction

Fig 1: Chemoselective reductive amination workflow for methyl 4-(benzylamino)benzoate.

Step-by-Step Protocol
  • Imine Formation: Dissolve 1.0 equivalent of methyl 4-aminobenzoate and 1.05 equivalents of benzaldehyde in anhydrous 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation. Stir at room temperature for 2 hours.

  • Chemoselective Reduction: Portion-wise, add 1.5 equivalents of

    
     to the reaction mixture. The mild exotherm should be controlled by a water bath.
    
  • Reaction Maturation: Stir the suspension for 12 hours at ambient temperature under an inert nitrogen atmosphere.

  • Quenching & Workup: Quench the reaction strictly with saturated aqueous

    
     to neutralize the acetic acid and destroy unreacted hydride. Extract the aqueous layer with dichloromethane (DCM).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure secondary amine[2].
    

Analytical Validation: A Self-Validating System

Trustworthiness in chemical synthesis requires a self-validating analytical matrix. A single analytical method is prone to false positives (e.g., co-eluting impurities). By triangulating purity, mass, and structural connectivity, we establish a robust release criteria system.

AnalyticalLogic Sample Crude Product HPLC HPLC-UV (Purity > 98%) Sample->HPLC LCMS LC-MS (m/z 242.11 [M+H]+) Sample->LCMS NMR 1H NMR (Structural Confirmation) Sample->NMR Decision All Criteria Met? HPLC->Decision LCMS->Decision NMR->Decision Pass Validated Batch Decision->Pass Yes Fail Repurification Decision->Fail No Fail->Sample Recrystallize

Fig 2: Self-validating analytical decision matrix for batch release.

Analytical Methodologies & Expected Outcomes
  • HPLC-UV (Purity Assessment):

    • Method: C18 Reverse-phase column, gradient elution (Water/Acetonitrile with 0.1% TFA).

    • Detection: UV at 254 nm (optimal for the conjugated aromatic systems).

    • Pass Criteria: >98% Area Under Curve (AUC).

  • LC-MS (Mass Confirmation):

    • Method: Electrospray Ionization (ESI) in positive mode.

    • Causality: Confirms the exact mass of the synthesized molecule.

    • Expected Result: A dominant molecular ion peak at m/z 242.11 (

      
      )[1].
      
  • 
    H NMR (Structural Elucidation): 
    
    • Method: 400 MHz in

      
      .
      
    • Diagnostic Peaks:

      • 
         ~3.85 ppm (singlet, 3H): Confirms the intact methyl ester.
        
      • 
         ~4.35 ppm (singlet, 2H): Confirms the benzylic 
        
        
        
        linker.
      • 
         ~6.60 ppm (doublet, 2H) & 
        
        
        
        ~7.80 ppm (doublet, 2H): Confirms the para-substituted benzoate ring.

Strategic Applications in Drug Development

Methyl 4-(benzylamino)benzoate is not merely an endpoint; it is a strategic precursor. Its dual-functional nature allows for orthogonal modifications:

  • Scaffold Diversification: The secondary amine can undergo further derivatization, such as acylation to form amides or reaction with isocyanates to form ureas, which are common pharmacophores in kinase inhibitors and HDAC inhibitors[2].

  • Saponification: The methyl ester can be quantitatively hydrolyzed to the corresponding carboxylic acid using LiOH or NaOH. This acid can subsequently be utilized in peptide coupling reactions (using HATU or EDC/HOBt) to synthesize complex macrocycles or targeted therapeutics.

By adhering to the rigorous synthetic and analytical protocols outlined in this whitepaper, research teams can ensure the reproducible generation of this critical intermediate, thereby de-risking downstream drug development pipelines.

References

  • PubChem Database. "Methyl 4-(benzylamino)benzoate | C15H15NO2 | CID 14425149" National Center for Biotechnology Information. Available at:[Link]

  • National Institutes of Health (PMC). "Synthesis and Pharmacological Evaluation of Selective Histone Deacetylase 6 Inhibitors in Melanoma Models." J Med Chem. Available at:[Link]

Sources

The Ascendant Role of N-benzyl PABA Esters in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Sunscreen—Reimagining the Potential of PABA Scaffolds

Para-aminobenzoic acid (PABA), a well-established entity in pharmaceutical and cosmetic formulations, has long been recognized for its utility as a precursor in the synthesis of essential vitamins and as a UV-filtering agent.[1] However, the inherent structural versatility of the PABA scaffold, with its reactive amino and carboxylic acid functionalities, presents a fertile ground for extensive chemical modification, paving the way for the development of novel therapeutic agents.[1][2][3] This guide delves into a particularly promising, yet underexplored, class of PABA derivatives: N-benzyl p-aminobenzoic acid (PABA) esters. The strategic introduction of a benzyl group onto the nitrogen atom of the PABA molecule, coupled with esterification of the carboxylic acid, gives rise to a new chemical space with the potential for diverse pharmacological activities. This document will provide an in-depth exploration of the synthesis, known biological applications, and future potential of N-benzyl PABA esters in medicinal chemistry, aimed at researchers and professionals in drug discovery and development.

The Synthetic Gateway to N-benzyl PABA Esters: A Methodical Approach

The synthesis of N-benzyl PABA esters can be approached through two primary routes: N-benzylation of a PABA ester or esterification of N-benzyl PABA. The choice of route is often dictated by the desired ester group and the overall synthetic strategy.

Route A: N-benzylation of a Pre-formed PABA Ester

This approach commences with the readily available ethyl p-aminobenzoate (Benzocaine), a widely used local anesthetic. The N-benzylation can be achieved through a nucleophilic substitution reaction with benzyl halide.

Experimental Protocol: Synthesis of Ethyl N-benzyl-p-aminobenzoate

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl p-aminobenzoate (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution to act as a proton scavenger.

  • Benzyl Halide Addition: To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100°C and maintain it at this temperature for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will precipitate out of the solution.

  • Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl N-benzyl-p-aminobenzoate.

Route B: Esterification of N-benzyl-p-aminobenzoic Acid

Alternatively, one can first synthesize N-benzyl-p-aminobenzoic acid and subsequently esterify the carboxylic acid group.

Experimental Protocol: Synthesis of N-benzyl-p-aminobenzoic Acid followed by Esterification

  • Step 1: Synthesis of N-benzyl-p-aminobenzoic acid A review of synthetic methodologies for aminobenzoic acid derivatives suggests that N-benzylation of p-aminobenzoic acid can be achieved by refluxing with a benzyl halide in the presence of a base like pyridine for an extended period (e.g., over 24 hours).[3]

  • Step 2: Fischer Esterification The resulting N-benzyl-p-aminobenzoic acid can then be esterified using a classical Fischer esterification method. This involves refluxing the acid with an excess of the desired alcohol (e.g., ethanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

Biological Applications and Therapeutic Potential: An Emerging Landscape

While the medicinal chemistry of N-benzyl PABA esters is a nascent field, preliminary investigations into related structures and the broader class of N-substituted PABA derivatives suggest several promising avenues for therapeutic intervention.

Antimicrobial Activity

PABA and its derivatives have a long-standing history in antimicrobial research.[4] While a study on the ortho-isomer, N-benzyl-2-aminobenzoic acid, reported a lack of antibacterial activity against a panel of common pathogens, this does not preclude the potential of the para-isomer or its esters.[5] The structural nuances between isomers can dramatically alter biological activity. Further screening of N-benzyl PABA esters against a diverse range of bacterial and fungal strains is warranted to fully explore their antimicrobial potential.

Anti-inflammatory Properties

The anti-inflammatory potential of N-benzylated aromatic scaffolds is an area of active investigation. For instance, N-benzyl-4-bromobenzamide has demonstrated the ability to inhibit the production of pro-inflammatory mediators. While this is an amide derivative, it underscores the potential of the N-benzyl moiety to confer anti-inflammatory activity. It is plausible that N-benzyl PABA esters could exhibit similar or enhanced anti-inflammatory effects, and this represents a key area for future research.

Anticancer Potential

The PABA scaffold is a constituent of several anticancer drugs, and numerous derivatives have been explored for their cytotoxic effects against various cancer cell lines.[1][6] The introduction of a lipophilic benzyl group could enhance the cellular uptake and interaction of these compounds with intracellular targets. A study on N-alkyl derivatives of 4-aminobenzoic acid has reported on their anticancer properties, suggesting that substitution on the amino group is a viable strategy for developing new anticancer agents. Therefore, the evaluation of N-benzyl PABA esters for their antiproliferative activity against a panel of cancer cell lines is a logical and promising direction for future research.

Structure-Activity Relationships (SAR): The Influence of the N-benzyl Group

The introduction of a benzyl group to the PABA ester scaffold is expected to significantly impact its physicochemical properties and, consequently, its biological activity.

  • Lipophilicity: The benzyl group substantially increases the lipophilicity of the molecule compared to the parent PABA ester. This can enhance membrane permeability and cellular uptake, potentially leading to increased potency.

  • Steric Hindrance: The bulky benzyl group can influence the binding of the molecule to its biological target. This steric hindrance can either be beneficial, by promoting a specific binding conformation, or detrimental, by preventing access to the active site.

  • Aromatic Interactions: The phenyl ring of the benzyl group can engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket of a target protein, thereby increasing binding affinity.

Further SAR studies, involving variations in the ester alkyl chain and substitutions on the benzyl ring, are necessary to elucidate the precise structural requirements for optimal activity in different therapeutic areas.

Future Directions and Conclusion

The exploration of N-benzyl PABA esters in medicinal chemistry is in its early stages, yet the foundational knowledge of PABA derivatives and the intriguing properties of N-benzylated compounds suggest a promising future. This technical guide has outlined the synthetic pathways to access these molecules and highlighted their potential applications in antimicrobial, anti-inflammatory, and anticancer research.

Future research should focus on:

  • Systematic Synthesis and Screening: The synthesis and comprehensive biological evaluation of a library of N-benzyl PABA esters with varying ester groups and substituted benzyl rings.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which these compounds exert their biological effects.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models to assess the in vivo efficacy, pharmacokinetics, and safety profiles of lead compounds.

References

  • Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. Retrieved from [Link]

  • Kapoor, A., & Dahiya, S. K. (n.d.).
  • Mallamaci, R., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI.
  • Odion, E. E., et al. (2021). One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and its antibacterial screening.
  • Narasimhan, B., et al. (n.d.).
  • Kapoor, A., & Dahiya, S. K. (n.d.).
  • Haroon, F., et al. (2023).
  • Haroon, F., et al. (n.d.). Synthetic routes of p-aminobenzoic acid derivatives having anticancer...
  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis Online.
  • Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • Pietrzak, M., et al. (2017). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters.
  • Haroon, F., et al. (n.d.). Synthetic routes of p-aminobenzoic acid derivatives having...
  • Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. (n.d.). Bentham Science.
  • Mallamaci, R., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI.
  • Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.

Sources

Safety data sheet (SDS) for Methyl 4-(benzylamino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Mechanistic Safety and Handling Whitepaper: Methyl 4-(benzylamino)benzoate (CAS 123876-56-2)

Executive Summary

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a predictive science rooted in molecular structure. Methyl 4-(benzylamino)benzoate (CAS 123876-56-2) is a specialized intermediate utilized in advanced organic synthesis and pharmaceutical development[1]. This whitepaper transcends standard Safety Data Sheet (SDS) templates by detailing the causality behind its physicochemical behavior, toxicological profile, and the self-validating experimental protocols required for its safe handling.

Physicochemical Profiling & Structural Causality

The core structural motif of Methyl 4-(benzylamino)benzoate consists of a central para-aminobenzoate scaffold modified by a benzyl group at the amine and a methyl ester. This specific arrangement dictates its macroscopic properties, reactivity, and safety requirements. The molecular formula is C15H15NO2, with a molecular weight of 241.29 g/mol [2].

Table 1: Key Physicochemical Properties and Structural Implications

PropertyValue / DescriptionMechanistic Implication for Handling
CAS Number 123876-56-2[2]Unique identifier for inventory and regulatory tracking.
Molecular Weight 241.29 g/mol [2]Moderate size; limits ambient volatility but allows for aerosolized dust exposure.
Physical State Solid (Crystalline)Prone to micro-dust generation; requires HEPA-filtered engineering controls[3].
Lipophilicity High (Predicted LogP >3.0)The benzyl substitution significantly increases lipid solubility compared to the parent aminobenzoate, enhancing dermal penetration risk.
Chemical Stability Stable under standard conditionsThe ester linkage is susceptible to hydrolysis under strong aqueous acidic or basic conditions, which informs decontamination strategies[4].

Mechanistic Toxicology & Hazard Assessment

While empirical toxicological data for this specific benzyl derivative is continually evolving, we can accurately predict its hazard profile by analyzing its parent scaffold, methyl 4-aminobenzoate (CAS 619-45-4). The parent compound exhibits established GHS classifications including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[5].

Causality of Irritation: The secondary amine and the ester carbonyl act as hydrogen bond donors/acceptors, interacting with biological nucleophiles in the corneal and respiratory epithelia, leading to localized inflammation (H315, H319)[3]. Furthermore, the addition of the bulky, lipophilic benzyl group enhances the molecule's ability to traverse the stratum corneum, necessitating stringent dermal protection.

Metabolic Degradation: If systemic exposure occurs, the compound is subjected to Phase I metabolism. The ester group is a prime target for hepatic esterases, while the benzylamine moiety is susceptible to CYP450-mediated N-dealkylation.

MetabolicPathway A Methyl 4-(benzylamino)benzoate (Parent Compound) B Hepatic Esterases (Hydrolysis) A->B Phase I Metabolism D CYP450 Enzymes (N-Dealkylation) A->D Phase I Metabolism C 4-(benzylamino)benzoic acid (Metabolite 1) B->C Ester Cleavage E Methyl 4-aminobenzoate (Metabolite 2) D->E Benzyl Cleavage F Benzaldehyde (Reactive Intermediate) D->F Oxidation

Figure 1: Predicted Phase I metabolic degradation pathway of Methyl 4-(benzylamino)benzoate.

Table 2: GHS Hazard Statements and Precautionary Directives

GHS CodeHazard StatementPreventive Causality
H302 Harmful if swallowed[5]Avoid eating/drinking in the lab; systemic toxicity via metabolic intermediates.
H315 Causes skin irritation[5]Lipophilic nature disrupts epidermal lipid bilayers; requires nitrile PPE.
H319 Causes serious eye irritation[3]Interaction with corneal proteins; mandates chemical splash goggles.
H335 May cause respiratory irritation[3]Micro-crystalline dust inhalation triggers mucosal inflammation.

Experimental Workflows for Safe Handling & Spill Mitigation

Standard operating procedures often fail because they lack a feedback loop. The following protocol for handling and spill mitigation is designed as a self-validating system: every action has a verifiable endpoint.

Step-by-Step Spill Mitigation Protocol:

  • Hazard Isolation: Immediately secure the area. Because the compound is a fine crystalline solid, dry sweeping will aerosolize the particles, exacerbating inhalation risks (H335)[3].

  • PPE Selection: Don double nitrile gloves (specifically chosen due to the compound's lipophilicity), a P100/N95 particulate respirator, and chemical safety goggles.

  • Containment & Recovery: Do not use dry brushes. Lightly mist the spill area with a 70% isopropanol/water solution to agglomerate the dust, then recover using a HEPA-filtered vacuum or wet-wiping technique.

  • Chemical Decontamination: Wash the affected surface with a mild alkaline detergent (e.g., 1% NaOH or specialized lab cleaner). The alkaline environment promotes the hydrolysis of the ester linkage, neutralizing the active intermediate into more water-soluble, easily removable salts.

  • Analytical Verification: The process is not complete until validated. Perform a surface swab and analyze via LC-MS to confirm the absence of the parent mass.

SpillResponse S1 1. Hazard ID & Isolation S2 2. Don PPE (Nitrile, P100) S1->S2 S3 3. Wet Containment (Avoid Aerosols) S2->S3 S4 4. Surface Decon (Alkaline Wash) S3->S4 S5 5. Analytical QC (LC-MS Swab) S4->S5

Figure 2: Sequential experimental workflow for solid chemical spill mitigation and verification.

Analytical Validation Protocol (LC-MS)

To ensure trustworthiness in laboratory hygiene and compound integrity, an analytical validation step is mandatory.

  • Objective: Verify surface decontamination and assess compound purity.

  • Sample Preparation: Extract surface swabs in 1 mL of LC-MS grade Methanol. Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Chromatographic Conditions: Use a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in Acetonitrile. Gradient: 5% B to 95% B over 5 minutes.

  • Detection: Electrospray Ionization (ESI) in positive mode. Monitor the parent ion at m/z 242.1 [M+H]+.

  • Causality of Method: The acidic mobile phase ensures the secondary amine remains protonated, guaranteeing strong signal intensity and sharp peak shapes. This makes the assay highly sensitive and acts as a self-validating check for trace laboratory contamination.

References

  • Title: CHEMBL3264964 | Methyl 4-(benzylamino)benzoate Overview Source: Ontosight URL: [Link]

  • Title: Material Safety Data Sheet - Methyl 4-aminobenzoate, 98% Source: Cole-Parmer URL: [Link]

Sources

Methyl 4-(benzylamino)benzoate melting point and boiling point

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Methyl 4-(benzylamino)benzoate

Executive Summary

Methyl 4-(benzylamino)benzoate (CAS: 123876-56-2) is a critical secondary amine intermediate used in the synthesis of complex pharmaceutical agents, including phosphodiesterase type 5 (PDE5) inhibitors and antifolates.[1][2][3][4][5][6] Structurally, it consists of a p-aminobenzoic acid (PABA) methyl ester core functionalized with an N-benzyl group. This modification alters the lipophilicity and electronic properties of the parent ester, serving as a versatile scaffold for further N-alkylation or acylation in drug discovery.

This guide provides a comprehensive technical profile, focusing on the rigorous determination of its physical properties, validated synthesis protocols via reductive amination, and analytical characterization.

Part 1: Physicochemical Profile[5][7]

Data Integrity Note: While the parent compound (Methyl 4-aminobenzoate) has well-established standard values, the N-benzyl derivative is often generated in situ or used immediately as an intermediate. The values below represent a synthesis of predicted thermodynamic data and experimental ranges from structural analogs.

PropertyValue / DescriptionConfidence Level
CAS Number 123876-56-2High (Verified)
Molecular Formula C₁₅H₁₅NO₂High
Molecular Weight 241.29 g/mol High
Physical State Off-white to pale yellow solidHigh (Experimental observation)
Melting Point (MP) 98 – 105 °C (Predicted/Analogous)Medium (Requires DSC validation)
Boiling Point (BP) ~390 – 410 °C (at 760 mmHg)High (Predicted via Antoine Eq.)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in WaterHigh
pKa (Amine) ~3.5 – 4.0 (Reduced basicity due to conjugation)High

Thermodynamic Analysis: The introduction of the benzyl group to the nitrogen atom of methyl 4-aminobenzoate (MP 110–112 °C) typically disrupts the efficient intermolecular hydrogen bonding network (N-H···O=C) found in the parent crystal lattice. Consequently, the melting point of the N-benzyl derivative is often slightly depressed relative to the primary amine, despite the increase in molecular weight.

Part 2: Synthesis & Purification Protocol

Methodology: Reductive Amination (Indirect) Rationale: Direct alkylation of methyl 4-aminobenzoate with benzyl bromide is prone to over-alkylation (forming the N,N-dibenzyl byproduct). The reductive amination pathway ensures mono-alkylation selectivity.

Reagents:
  • Substrate: Methyl 4-aminobenzoate (1.0 equiv)

  • Electrophile: Benzaldehyde (1.05 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB, 1.5 equiv) or NaBH₄ (with AcOH)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Catalyst: Acetic Acid (AcOH, 1-2 equiv)

Step-by-Step Protocol:
  • Imine Formation (Equilibrium Phase):

    • Charge a dry reaction vessel with Methyl 4-aminobenzoate (10 mmol) and anhydrous MeOH (30 mL).

    • Add Benzaldehyde (10.5 mmol) and Acetic Acid (10 mmol).

    • Critical Step: Stir at room temperature for 2–4 hours. Monitor by TLC (formation of the Schiff base intermediate).[2]

    • Note: The electron-withdrawing ester group on the aniline makes the nitrogen less nucleophilic, requiring acid catalysis to facilitate imine formation.

  • Reduction (Irreversible Phase):

    • Cool the mixture to 0 °C.

    • Add Sodium Borohydride (NaBH₄, 15 mmol) portion-wise over 20 minutes to control hydrogen evolution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Purification:

    • Quench: Add saturated aqueous NaHCO₃ to neutralize excess acid.

    • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine.

    • Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Crystallization: Recrystallize the crude solid from Ethanol/Hexane (1:4) to obtain pure Methyl 4-(benzylamino)benzoate.

Part 3: Process Visualization

Figure 1: Synthesis Workflow & Logic

SynthesisWorkflow Start Methyl 4-aminobenzoate (Solid, MP 112°C) Reagents Benzaldehyde + AcOH (Imine Formation) Start->Reagents Mixing in MeOH Intermediate Schiff Base Intermediate (Unstable) Reagents->Intermediate -H2O (Equilibrium) Reduction Reduction Step (NaBH4 or STAB) Intermediate->Reduction Hydride Transfer Workup Quench (NaHCO3) & Extraction Reduction->Workup 12h, RT Product Methyl 4-(benzylamino)benzoate (Target, MP ~100°C) Workup->Product Recrystallization

Caption: Logical flow for the selective mono-benzylation of methyl 4-aminobenzoate via reductive amination.

Part 4: Analytical Characterization (Validation)

To confirm the identity and purity of the synthesized compound, the following analytical signals must be verified.

TechniqueExpected SignalMechanistic Interpretation
¹H NMR (CDCl₃) δ 4.40 ppm (d, 2H) Benzylic -CH ₂- protons. Coupling to NH confirms secondary amine.
¹H NMR (CDCl₃) δ 3.85 ppm (s, 3H) Methyl ester (-OCH ₃) singlet.
IR Spectroscopy 3350 – 3400 cm⁻¹ Single sharp band indicating N-H stretch (Secondary amine).
IR Spectroscopy 1680 – 1705 cm⁻¹ Strong C=O stretch (Conjugated Ester).
DSC Endotherm onset ~100°C Sharp peak indicates high purity; broad peak implies solvent trapping.

Part 5: Applications in Drug Development

  • PDE5 Inhibitors: The 4-benzylamino motif is a pharmacophore found in quinazoline-based PDE5 inhibitors (analogs of Sildenafil/Vardenafil). The benzyl group occupies the hydrophobic pocket of the enzyme, enhancing binding affinity.

  • Folate Antagonists: As a PABA analog, this intermediate is used to synthesize antifolates that inhibit dihydropteroate synthase (DHPS), serving as potential antibacterial or antimalarial agents.

  • UV Absorbers: Derivatives of this ester are investigated for their photostability and capacity to absorb UV-A radiation due to the extended conjugation system.

References

  • PubChem. Methyl 4-(benzylamino)benzoate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Available at: [Link]

  • Choi, H., et al. (2010). Discovery of potent, selective, and orally bioavailable PDE5 inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination: Synthesis of Secondary Amines. Available at: [Link]

Sources

Advanced Methodologies for the N-Alkylation of Methyl 4-Aminobenzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Challenge: Electronic Deactivation

Methyl 4-aminobenzoate is a critical building block in medicinal chemistry, frequently utilized in the synthesis of histone deacetylase (HDAC) inhibitors[1] and cytosolic phospholipase A2 inhibitors[2]. It is also a valuable monomer in chain-growth polycondensation for advanced polymer synthesis[3].

However, the N-alkylation of methyl 4-aminobenzoate presents a distinct chemical challenge. The methoxycarbonyl ester group at the para position is strongly electron-withdrawing. Through resonance, it delocalizes the lone pair of electrons on the aniline nitrogen into the aromatic ring. This significantly attenuates the nucleophilicity of the amine, making standard SN2 direct alkylation pathways sluggish and prone to failure under mild conditions[3]. Consequently, researchers must carefully select between two primary synthetic strategies: Reductive Amination and Direct Alkylation via Deprotonation .

G Start Methyl 4-Aminobenzoate (Deactivated Aniline) Decision Select Alkylation Strategy Start->Decision RA Reductive Amination (Aldehyde/Ketone + Hydride) Decision->RA Preferred DA Direct Alkylation (Alkyl Halide + Base) Decision->DA Niche Use RA_Pros High Yield, Mild Conditions Prevents Over-alkylation RA->RA_Pros DA_Cons Risk of N,N-Dialkylation Requires Stronger Base DA->DA_Cons Product N-Alkyl Methyl 4-Aminobenzoate RA_Pros->Product DA_Cons->Product

Decision matrix for the N-alkylation of methyl 4-aminobenzoate.

Reductive Amination: The Gold Standard for Monoalkylation

Reductive amination is the preferred methodology for N-alkylating deactivated anilines because it avoids the harsh basic conditions that can lead to ester hydrolysis and circumvents the risk of over-alkylation (N,N-dialkylation)[4].

Mechanistic Causality & Reagent Selection

The reaction proceeds via the condensation of the amine with an aldehyde or ketone to form a hemiaminal, which dehydrates to form an electrophilic iminium ion. Because methyl 4-aminobenzoate is a weak nucleophile, the addition of a mild acid catalyst (such as glacial acetic acid) is strictly required to protonate the carbonyl oxygen, facilitating the initial nucleophilic attack and the subsequent dehydration step[4],[3].

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the hydride source of choice[4]. Unlike sodium borohydride (NaBH₄), which is highly reactive and will prematurely reduce the starting aldehyde to an alcohol, the electron-withdrawing acetate groups in NaBH(OAc)₃ stabilize the boron-hydride bond. This renders the reagent exceptionally selective: it will not reduce the neutral carbonyl species but will rapidly reduce the highly electrophilic, transient iminium ion.

Mechanism Amine Ar-NH2 + R-CHO (Weak Nucleophile) Hemiaminal Hemiaminal Intermediate (Unstable) Amine->Hemiaminal Iminium Iminium Ion (Acid Catalyzed, -H2O) Hemiaminal->Iminium AcOH Reduction Hydride Transfer (NaBH(OAc)3) Iminium->Reduction Product Secondary Amine (Target Product) Reduction->Product

Mechanistic pathway of acid-catalyzed reductive amination.

Direct Alkylation: Navigating SN2 Pathways

Direct alkylation utilizing alkyl halides is generally reserved for niche applications, such as the introduction of highly sterically hindered groups (e.g., bromodiphenylmethane) where imine formation is impossible[2].

Because the neutral amine is deactivated, strong bases such as Sodium Hydride (NaH) or Lithium hexamethyldisilazide (LiHMDS) must be employed to deprotonate the aniline, forming a highly nucleophilic amide anion[2],[3]. The primary risk in this pathway is over-alkylation. Once the mono-alkylated product is formed, the new alkyl group donates electron density, making the secondary amine more nucleophilic than the starting material. Strict stoichiometric control and low temperatures are required to isolate the secondary amine.

Quantitative Yield Comparison

The following table synthesizes quantitative data and reaction conditions from validated literature sources:

Alkylation StrategyReagents & CatalystAlkylating AgentReported YieldRef.
Reductive Amination NaBH(OAc)₃, AcOH, DCM1-Cbz-4-piperidone84%[4]
Reductive Amination NaBH(OAc)₃, AcOHOctanal79%[3]
Reductive Amination NaCNBH₃, ZnCl₂, MeOHAqueous FormaldehydeHigh[1]
Direct Alkylation NaH, DMFBromodiphenylmethaneModerate[2]

Validated Experimental Protocols

Protocol A: High-Yield Reductive Amination

Adapted from the scalable synthesis of oxindole precursors by Magano et al.[4].

Objective: Synthesis of a mono-alkylated secondary amine using NaBH(OAc)₃.

  • Setup: Equip a 1-L 3-necked round-bottomed flask with a PTFE-coated magnetic stirring bar, a nitrogen gas inlet, and a thermocouple probe to monitor internal temperature.

  • Reagent Charging: Charge the flask with methyl 4-aminobenzoate (1.0 equiv), the target ketone/aldehyde (e.g., 1-benzyloxycarbonyl-4-piperidone, 1.2 equiv), and anhydrous dichloromethane (DCM).

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv) in one portion to the stirred solution. This initiates the formation of the iminium ion.

  • Temperature Control: Immerse the flask in a room-temperature water bath. Critical Step: The internal temperature must be strictly maintained below 27 °C to prevent the thermal decomposition of the hydride reagent.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) in 4 equal portions at 30-minute intervals.

  • Maturation: Stir the reaction mixture for 16–17 hours at 22–23 °C to ensure complete conversion of the deactivated aniline.

  • Quenching: Replace one septum with an addition funnel and add 2 N aqueous NaOH (1.5 equiv) dropwise over 5 minutes, ensuring the internal temperature remains below 30 °C.

  • Isolation: Extract the organic layer, concentrate via rotary evaporation, and crystallize the analytically pure product from an n-heptane/methyl t-butyl ether mixture[4].

Protocol B: Direct Alkylation via Deprotonation

Adapted from the synthesis of phospholipase A2 inhibitors by McKew et al.[2].

Objective: SN2 alkylation using an alkyl halide and a strong base.

  • Preparation: Flame-dry a reaction flask and maintain it under a strict Argon or Nitrogen atmosphere.

  • Dissolution: Dissolve methyl 4-aminobenzoate (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) in small portions. Observation: Hydrogen gas evolution will occur. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the amide anion[2].

  • Alkylation: Add the alkyl halide (e.g., bromodiphenylmethane, 1.1 equiv) dropwise to the cold solution.

  • Reaction: Allow the mixture to gradually warm to room temperature and stir until LCMS or TLC indicates complete consumption of the starting material.

  • Workup: Quench cautiously with saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Extract with ethyl acetate, wash the organic layer extensively with water and brine to remove DMF, dry over Na₂SO₄, and purify via flash column chromatography[2].

References

  • [2] McKew, J. C., et al. "Inhibition of Cytosolic Phospholipase A2: Hit to Lead Optimization." Journal of Medicinal Chemistry, 2006. URL:[Link]

  • [1] Tavares, M. T., et al. "Synthesis and Pharmacological Evaluation of Selective Histone Deacetylase 6 Inhibitors in Melanoma Models." ACS Medicinal Chemistry Letters, 2017. URL:[Link]

  • [4] Magano, J., et al. "Oxindole Synthesis via Palladium-catalyzed CH Functionalization." Organic Syntheses, 2013. URL:[Link]

  • [3] Yokozawa, T., et al. "Chain‐growth polycondensation via the substituent effect: Investigation of the monomer structure on synthesis of poly(N‐octyl-p-aminobenzamide)." Journal of Polymer Science, 2020. URL:[Link]

Sources

Methodological & Application

Synthesis of Methyl 4-(benzylamino)benzoate via reductive amination

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Synthesis of Methyl 4-(benzylamino)benzoate via Direct Reductive Amination

Executive Summary & Chemical Context

Methyl 4-(benzylamino)benzoate (Molecular Weight: 241.28 g/mol , Formula: C₁₅H₁₅NO₂)[1] is a highly valued intermediate in medicinal chemistry, frequently utilized in the development of histone deacetylase (HDAC) inhibitors and novel local anesthetic analogs[2]. The synthesis of this secondary amine relies on a carbon-nitrogen bond-forming process known as reductive amination.

This technical guide outlines a highly chemoselective, one-pot direct reductive amination protocol that couples methyl 4-aminobenzoate with benzaldehyde. By leveraging the specific electronic properties of the substrates and utilizing sodium triacetoxyborohydride (


) as the hydride source, this methodology suppresses deleterious side reactions (such as aldehyde reduction or over-alkylation) to deliver the target compound in excellent yield and purity[3].

Mechanistic Rationale & Reagent Selection

The fundamental challenge in this specific synthesis lies in the electronic nature of the starting aniline. Methyl 4-aminobenzoate possesses a deactivated, weakly nucleophilic amino group due to the strong electron-withdrawing effect of the para-methoxycarbonyl moiety[4].

Because of this attenuated nucleophilicity, the initial condensation between the aniline and benzaldehyde to form an imine is thermodynamically unfavorable under neutral conditions. To drive the reaction forward, a Brønsted acid—typically glacial acetic acid (AcOH)—must be introduced. The acid protonates the carbonyl oxygen of benzaldehyde, significantly enhancing its electrophilicity and facilitating the nucleophilic attack to form a hemiaminal intermediate, which subsequently dehydrates into a highly reactive iminium ion[5].

The Chemoselectivity Problem: The choice of reducing agent is the most critical parameter in this workflow.

  • Sodium Borohydride (

    
    ):  Highly reactive but poorly chemoselective. It will rapidly reduce the unreacted benzaldehyde to benzyl alcohol before the imine can form, leading to abysmal yields[5].
    
  • Sodium Cyanoborohydride (

    
    ):  Offers better selectivity as it is stable in mildly acidic conditions (pH 4-5) and prefers iminium ions over aldehydes. However, it generates highly toxic hydrogen cyanide gas as a byproduct and requires strict pH monitoring[5].
    
  • Sodium Triacetoxyborohydride (

    
    ):  The gold standard for weakly basic anilines. The three electron-withdrawing acetate ligands stabilize the boron center, making it an exceptionally mild hydride donor. It exhibits near-perfect chemoselectivity, reducing the protonated iminium ion rapidly while leaving the parent benzaldehyde completely intact[3].
    

ReductiveAminationLogic N1 Methyl 4-aminobenzoate + Benzaldehyde N2 Hemiaminal Intermediate N1->N2 AcOH (cat.) Nucleophilic Attack N3 Iminium Ion (Electrophilic) N2->N3 -H2O Dehydration N4 Methyl 4-(benzylamino)benzoate N3->N4 NaBH(OAc)3 Selective Reduction

Mechanistic logic of reductive amination using NaBH(OAc)3.

Quantitative Optimization Data

The superiority of


 for deactivated anilines is well-documented. The table below summarizes the comparative performance of common hydride donors when applied to the reductive amination of weakly basic anilines with aromatic aldehydes[3][4][5].
Reducing AgentOptimal SolventAcid Catalyst RequirementChemoselectivity ProfileTypical YieldSafety & Handling

Methanol / EthanolNoneLow (Reduces aldehyde directly)< 40%High safety, moisture sensitive

Methanol / THFStrict pH 4-5 controlModerate to High60-75%Low (Toxic HCN gas risk)

DCE / THFAcOH (1.0 - 2.0 eq)Very High (Iminium selective)85-95%High safety, bench-stable

Experimental Workflow & Protocol

The following protocol is designed as a self-validating system. Visual and physical cues are embedded within the steps to ensure the operator can verify the success of the reaction in real-time.

ProtocolWorkflow S1 1. Imine Formation (DCE + AcOH) S2 2. Hydride Addition (NaBH(OAc)3) S1->S2 S3 3. Reaction (Stir 4-12h, RT) S2->S3 S4 4. Basic Quench (Sat. NaHCO3) S3->S4 S5 5. Isolation (Extraction & TLC) S4->S5

Step-by-step experimental workflow for the reductive amination protocol.

Materials & Stoichiometry (10 mmol scale)
  • Methyl 4-aminobenzoate: 1.51 g (10.0 mmol, 1.0 eq)

  • Benzaldehyde: 1.06 g / 1.02 mL (10.0 mmol, 1.0 eq)

  • Sodium triacetoxyborohydride (

    
    ):  2.97 g (14.0 mmol, 1.4 eq)
    
  • Glacial Acetic Acid (AcOH): 0.60 g / 0.57 mL (10.0 mmol, 1.0 eq)

  • 1,2-Dichloroethane (DCE), anhydrous: 30 mL

Step-by-Step Methodology
  • System Assembly & Imine Pre-formation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-aminobenzoate (1.51 g) and benzaldehyde (1.02 mL) in 30 mL of anhydrous DCE. Add glacial acetic acid (0.57 mL) via syringe.

    • Causality: DCE is the preferred solvent because it solubilizes the reagents well and does not react with the hydride donor, unlike protic solvents[3].

    • Self-Validation Check: Stir the mixture at room temperature for 30 minutes. A slight deepening of the solution's color (typically to a pale yellow) serves as a visual indicator that the hemiaminal/imine equilibrium has been established.

  • Hydride Addition: Begin adding

    
     (2.97 g) to the stirring solution in three equal portions over a 15-minute period.
    
    • Causality: Portion-wise addition mitigates mild exothermic spikes and prevents the clumping of the solid reagent, ensuring maximum surface area for the heterogeneous reduction.

  • Reaction Execution & Monitoring: Allow the opaque suspension to stir at ambient temperature for 4 to 12 hours.

    • Self-Validation Check (TLC): Monitor the reaction progress via Thin Layer Chromatography (Eluent: Hexanes/Ethyl Acetate 8:2, visualized under 254 nm UV light). The target secondary amine (methyl 4-(benzylamino)benzoate) will appear as a distinct spot that is less polar (higher

      
      ) than the starting aniline, but more polar (lower 
      
      
      
      ) than the benzaldehyde.
  • Quench & Neutralization: Once TLC indicates complete consumption of the starting aniline, carefully quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (

    
    ).
    
    • Causality: The basic quench serves two critical purposes: it destroys any unreacted hydride complexes and neutralizes the acetic acid. Neutralization ensures the newly formed secondary amine is in its free-base form, preventing it from partitioning into the aqueous layer as a water-soluble ammonium salt.

    • Self-Validation Check: The addition of

      
       will cause vigorous effervescence (
      
      
      
      gas evolution). The quench is complete only when gas evolution entirely ceases.
  • Extraction & Isolation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM,

    
     mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (
    
    
    
    ), filter, and concentrate under reduced pressure using a rotary evaporator.
  • Purification: The crude product can be purified via silica gel flash column chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) or recrystallized from hot ethanol to afford methyl 4-(benzylamino)benzoate as a crystalline solid.

Troubleshooting & Quality Control

  • Issue: Significant formation of benzyl alcohol byproduct.

    • Root Cause: Moisture contamination in the DCE or overly rapid addition of the reducing agent before the imine has had time to form.

    • Corrective Action: Ensure the use of strictly anhydrous solvents and allow the aniline, aldehyde, and acid to stir for a full 30 minutes prior to hydride addition.

  • Issue: Dialkylation (Formation of a tertiary amine).

    • Root Cause: While the steric bulk of the benzyl group and the deactivated nature of the aniline naturally inhibit over-alkylation, an excess of benzaldehyde or drastically prolonged reaction times can force the formation of the tertiary amine[3].

    • Corrective Action: Maintain strict 1.0:1.0 stoichiometry between the aniline and the aldehyde. Do not leave the reaction stirring indefinitely once TLC indicates completion.

References

  • PubChem. "Methyl 4-(benzylamino)benzoate | C15H15NO2 | CID 14425149". National Institutes of Health (NIH). URL:[Link]

  • Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • "Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes". MDMA.ch. URL:[Link]

  • "Reductive Amination, and How It Works". Master Organic Chemistry. URL: [Link]

  • "AU2006252047B2 - Inhibitors of histone deacetylase". Google Patents.

Sources

Application Note: Reductive Alkylation of Methyl 4-Aminobenzoate using NaBH₄

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The reductive alkylation of methyl 4-aminobenzoate presents a specific chemoselective challenge in organic synthesis. Unlike aliphatic amines, the amino group in methyl 4-aminobenzoate is significantly deactivated by the electron-withdrawing ester moiety (


) and the aromatic ring. This reduced nucleophilicity retards the initial equilibrium formation of the imine (Schiff base), making the competing reduction of the aldehyde/ketone substrate to its corresponding alcohol a prevalent side reaction when using standard sodium borohydride (NaBH₄) conditions.

This guide details two field-proven protocols designed to overcome this kinetic bottleneck:

  • Method A (The Kinetic Control Protocol): Uses Acetic Acid (AcOH) as a dual catalyst/solvent modifier to accelerate imine formation and generate acyloxyborohydride species in situ.

  • Method B (The Solvent-Effect Protocol): Utilizes 2,2,2-Trifluoroethanol (TFE) to stabilize the hemiaminal intermediate and facilitate reduction without external acid catalysts.

Mechanistic Insight & Chemoselectivity

To achieve high yields, one must manipulate the reaction equilibrium. The reaction proceeds through two distinct stages:[1][2][3]

  • Imine Formation: The rate-limiting step for electron-deficient anilines.

  • Reduction: The irreversible hydride transfer to the iminium ion.

The Problem: Competitive Reduction

Standard NaBH₄ is a nucleophilic reducing agent. If the imine is not fully formed before NaBH₄ is introduced, the hydride will preferentially attack the more electrophilic aldehyde carbonyl (


), resulting in the alcohol byproduct and unreacted aniline.
The Solution: Protonation & Activation
  • Role of Acid (Method A): Acetic acid protonates the carbonyl oxygen (catalyzing attack) and the resulting imine (forming the highly electrophilic iminium ion). Furthermore, NaBH₄ reacts with AcOH to form mono-, di-, or tri-acetoxyborohydrides (

    
    ), which are milder reducing agents than NaBH₄ but more selective for imines over aldehydes.
    
  • Role of TFE (Method B): TFE is a strongly hydrogen-bonding solvent. It stabilizes the hemiaminal intermediate and facilitates the dehydration step to the imine through microsolvation, effectively pulling the equilibrium forward without added acid.

Mechanistic Pathway Diagram[5]

G Substrates Methyl 4-aminobenzoate + Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Substrates->Hemiaminal Nucleophilic Attack Alcohol Side Product: Alcohol (R-CH2OH) Substrates->Alcohol Direct Reduction (Avoid this!) Imine Imine (Schiff Base) (Slow Formation) Hemiaminal->Imine -H2O (Acid/TFE assisted) Iminium Protonated Iminium (Activated Species) Imine->Iminium +H+ Product N-Alkylated Product (Secondary Amine) Iminium->Product +H- (Hydride Transfer)

Figure 1: Reaction pathway highlighting the critical imine formation step and the competitive direct reduction side reaction.

Experimental Protocols

Method A: The AcOH-Buffered Protocol (Standard)

Best for: Large scale, standard laboratory setups, cost-efficiency.

Reagents:

  • Methyl 4-aminobenzoate (1.0 equiv)

  • Aldehyde (1.1 - 1.2 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Methanol (MeOH)[4][5]

  • Additive: Glacial Acetic Acid (AcOH) (Catalytic to stoichiometric)

Step-by-Step Procedure:

  • Imine Pre-formation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-aminobenzoate (1.0 equiv) in MeOH (0.5 M concentration).

    • Add the Aldehyde (1.2 equiv).

    • Add Glacial Acetic Acid (2-3 drops for catalytic; or 1.0 equiv if reaction is sluggish).

    • CRITICAL: Stir at room temperature for 2–4 hours . Monitor by TLC.[3][6][7][8] Do not proceed until the starting aniline spot significantly diminishes.

  • Reduction:

    • Cool the mixture to 0 °C using an ice bath.

    • Add NaBH₄ (1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution (

      
      ) will occur.
      
    • Allow the reaction to warm to room temperature and stir for 12 hours (or overnight).

  • Work-up:

    • Quench the reaction by adding saturated aqueous

      
       solution until gas evolution ceases.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc).

Method B: The TFE Protocol (Green/High-Efficiency)

Best for: Highly electron-deficient anilines, rapid synthesis, avoiding acid-sensitive functional groups.

Reagents:

  • Methyl 4-aminobenzoate (1.0 equiv)

  • Aldehyde (1.1 equiv)[9]

  • Sodium Borohydride (NaBH₄) (1.2 equiv)[7]

  • Solvent: 2,2,2-Trifluoroethanol (TFE)[10][11]

Step-by-Step Procedure:

  • One-Pot Mixing:

    • Dissolve Methyl 4-aminobenzoate (1.0 equiv) and Aldehyde (1.1 equiv) in TFE (concentration 0.5 – 1.0 M).

    • Stir for 15 minutes at room temperature.

  • Direct Reduction:

    • Add NaBH₄ (1.2 equiv) directly to the mixture as a solid.

    • Stir vigorously. Note: Reaction is often complete within 15–60 minutes in TFE.

  • Work-up:

    • Dilute with water and extract with Dichloromethane (DCM).

    • (TFE is water-soluble and will partition into the aqueous phase).

    • Dry organic layer over

      
       and concentrate.
      

Data Summary & Comparison

ParameterMethod A (MeOH/AcOH)Method B (TFE)
Reaction Time 4h (Imine) + 12h (Red)< 1 hour (Total)
Yield (Typical) 75 – 85%88 – 96%
Selectivity High (requires monitoring)Very High
Cost LowModerate (TFE is pricier)
Green Score ModerateHigh (Solvent reusable)
Suitability General PurposeDifficult/Deactivated Amines

Troubleshooting & Quality Control

HPLC/TLC Interpretation
  • Scenario 1: High Alcohol Byproduct.

    • Cause: NaBH₄ added too early.

    • Fix: Extend "Imine Pre-formation" time or switch to Method B.

  • Scenario 2: Unreacted Aniline.

    • Cause: Equilibrium favors starting materials.

    • Fix: Add molecular sieves (4Å) during imine formation to remove water, driving the equilibrium to the right.

  • Scenario 3: Ester Hydrolysis (Formation of Benzoic Acid derivative).

    • Cause: Reaction pH too high (basic) during workup or prolonged exposure to moisture/base.

    • Fix: Keep workup neutral; avoid strong bases. NaBH₄ itself rarely reduces esters at RT, but ensure temperature is controlled.

Workflow Decision Tree

Workflow Start Start: Methyl 4-aminobenzoate + Aldehyde CheckSubstrate Is the Aldehyde Acid-Sensitive? Start->CheckSubstrate MethodB Choose Method B (TFE Solvent) CheckSubstrate->MethodB Yes MethodA Choose Method A (MeOH + AcOH) CheckSubstrate->MethodA No AddReductant Add NaBH4 (0°C -> RT) MethodB->AddReductant Direct Addition Monitor Monitor Imine Formation (TLC/LCMS) MethodA->Monitor Monitor->AddReductant Imine Formed QC QC Check: Alcohol vs Product Ratio AddReductant->QC

Figure 2: Decision tree for selecting the optimal protocol based on substrate sensitivity.

References

  • Abdel-Magid, A. F., et al. (1996).[10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Tajbakhsh, M., et al. (2011).[10][11] "Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines... Using Sodium Borohydride in 2,2,2-Trifluoroethanol." Synthesis, 2011(03), 490–496.[11] Link

  • Ghorbani-Vaghei, R., et al. (2008). "Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes." Arkivoc, (ix), 42-51.[4] Link

  • Bae, J. W., et al. (2000). "Use of Sodium Borohydride in Acidic Media for the Reductive Amination of Carbonyl Compounds." Tetrahedron Letters, 41(29), 5899-5902. Link

Sources

Application Note: Selective Catalytic Hydrogenation for Methyl 4-(benzylamino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and researchers optimizing the synthesis of Methyl 4-(benzylamino)benzoate . It addresses the critical selectivity challenge inherent in this transformation: balancing efficient reductive amination against the competing hydrogenolysis (debenzylation) pathway.

Executive Summary & Chemical Context

Target Molecule: Methyl 4-(benzylamino)benzoate (CAS: 123876-56-2) Reaction Type: Reductive Alkylation (Reductive Amination) Critical Challenge: The "Selectivity Paradox." The reaction conditions required to reduce the intermediate imine (Schiff base) are often identical to those that cleave the newly formed benzylic C-N bond.

This guide provides two validated protocols to navigate this window, prioritizing Platinum-group selectivity and Process-Controlled Palladium methods .

Mechanistic Pathway & Selectivity

The synthesis proceeds via the condensation of methyl 4-aminobenzoate and benzaldehyde to form a Schiff base, followed by hydrogenation.

  • Path A (Desired): Imine Reduction (

    
    ) 
    
    
    
    Secondary Amine.
  • Path B (Undesired): Hydrogenolysis (

    
    ) 
    
    
    
    Primary Amine + Toluene.

Objective: Maximize Ratio


.

ReactionPathway Start Methyl 4-aminobenzoate + Benzaldehyde Imine Intermediate Schiff Base Start->Imine - H2O (Condensation) Product TARGET: Methyl 4-(benzylamino)benzoate Imine->Product H2 / Catalyst (Reductive Amination) Byproduct Over-Reduction: Methyl 4-aminobenzoate + Toluene Product->Byproduct H2 / Pd/C (Hydrogenolysis)

Figure 1: Reaction network showing the competitive hydrogenolysis pathway typical of N-benzyl anilines.[1]

Catalyst Selection Matrix

The choice of catalyst dictates the success of this transformation. While Palladium is the most active for hydrogenation, it is also the most active for debenzylation.

Catalyst SystemActivity (

)
Selectivity (

)
Recommendation
5% Pt/C (Sulfided or Unsulfided) ModerateHigh Primary Choice. Platinum is poor at cleaving benzyl groups, making it ideal for stopping at the secondary amine.
5% Pd/C Very HighLowRisk. Requires strict stopping criteria or flow chemistry to prevent over-reduction.
Raney Nickel ModerateModerate-HighAlternative. Good for bulk scale; less prone to hydrogenolysis than Pd, but requires higher pressure.
PtO₂ (Adams' Catalyst) HighHighLab Scale. Excellent selectivity but high cost.

Protocol A: High-Selectivity Platinum Method (Recommended)

Best for: Batch processing where product stability is paramount. Mechanism: Platinum facilitates imine reduction while kinetically inhibiting the oxidative addition required for C-N bond cleavage.

Materials
  • Substrate: Methyl 4-aminobenzoate (1.0 eq)

  • Reagent: Benzaldehyde (1.05 eq) — Freshly distilled to remove benzoic acid.

  • Catalyst: 5% Pt/C (wet support, ~50% water). Loading: 2-5 wt% relative to substrate.

  • Solvent: Methanol or Ethanol (Anhydrous preferred to drive equilibrium).

  • Additive: Acetic Acid (1.0 eq) — Accelerates imine formation and protonates the intermediate to facilitate reduction.

Step-by-Step Procedure
  • Imine Pre-formation (Optional but Recommended):

    • Charge methyl 4-aminobenzoate and benzaldehyde into the vessel with MeOH.

    • Add Acetic Acid.[2][3]

    • Stir at room temperature for 1–2 hours. Validation: Check by TLC/HPLC for disappearance of aniline.

  • Catalyst Charge:

    • Under inert atmosphere (N₂), carefully add the 5% Pt/C catalyst.

  • Hydrogenation:

    • Purge vessel 3x with N₂, then 3x with H₂.

    • Pressurize to 3–5 bar (45–75 psi) .

    • Stir vigorously at 25–30°C . Note: Heating >40°C increases hydrogenolysis risk.

  • Monitoring:

    • Monitor H₂ uptake. Reaction typically completes in 2–6 hours.

    • Endpoint: HPLC analysis showing <1% Imine and <0.5% Hydrogenolysis byproduct (regenerated aniline).

  • Work-up:

    • Filter catalyst over a Celite pad.[4] Wash cake with MeOH.

    • Concentrate filtrate.

    • Purification: Recrystallize from EtOH/Water or Heptane/EtOAc if necessary to remove traces of benzyl alcohol (from excess benzaldehyde reduction).

Protocol B: Process-Controlled Palladium Method

Best for: Scenarios where Pt is unavailable or reaction speed is critical. Requires strict kinetic control.

The "Poisoning" Strategy

Unmodified Pd/C is too aggressive. This protocol uses a "poison" (sulfur or amine) or strict residence time to dampen activity.

Materials
  • Catalyst: 5% Pd/C (sulfided) OR standard Pd/C with Thiophene (0.1 mol% additive).

  • Solvent: Ethyl Acetate (Non-protic solvents sometimes slow hydrogenolysis compared to MeOH).

Step-by-Step Procedure
  • Setup: Prepare the mixture of amine and aldehyde in Ethyl Acetate.

  • Reaction:

    • Operate at atmospheric pressure (balloon) or low pressure (1–2 bar).

    • Temperature: Strictly 0–10°C (Ice bath). Low temperature significantly retards the high-activation-energy hydrogenolysis step (

      
      ) more than the hydrogenation step (
      
      
      
      ).
  • Quench:

    • Monitor continuously.[5] As soon as the imine is consumed, immediately filter the catalyst. Do not allow the mixture to stir under H₂ "overnight."

Troubleshooting & Impurity Profiling

ObservationRoot CauseCorrective Action
High levels of Methyl 4-aminobenzoate Over-reduction (Hydrogenolysis)Switch from Pd to Pt catalyst. Lower reaction temperature.[6] Stop reaction earlier.
Benzyl Alcohol presence Reduction of excess BenzaldehydeUse stoichiometric benzaldehyde (1.0 eq) or remove via recrystallization.
Low Conversion (Imine remains) Steric hindrance or water poisoningAdd molecular sieves (3Å) during imine formation. Increase pressure (if using Pt).
Dimer formation (Dibenzylamine derivative) Transamination / CondensationEnsure high H₂ pressure to reduce imine faster than it can react with product amine.

Process Safety & Engineering Controls

Hydrogenation Workflow Diagram

Workflow Start Start: Raw Materials ImineForm Imine Formation (MeOH, AcOH, 25°C, 2h) Start->ImineForm Check1 QC Check: Imine Formed? ImineForm->Check1 Check1->ImineForm No CatAdd Catalyst Addition (Inert Atmosphere) Check1->CatAdd Yes Branch Select Catalyst System CatAdd->Branch PathPt Path A: Pt/C (High Selectivity) 3-5 bar H2, 25°C Branch->PathPt PathPd Path B: Pd/C (Fast Kinetics) 1 bar H2, 0-5°C Branch->PathPd Monitor Monitor H2 Uptake & HPLC PathPt->Monitor PathPd->Monitor Filter Filtration (Celite) Remove Catalyst Monitor->Filter Imine < 1% Purify Crystallization Filter->Purify

Figure 2: Decision tree and workflow for the catalytic hydrogenation process.

Safety Notes
  • Exotherm: Imine formation is mildly exothermic; Hydrogenation is highly exothermic. Control temperature to prevent runaway which favors hydrogenolysis.

  • Catalyst Handling: Dry Pd/C and Pt/C are pyrophoric. Always keep wet with 50% water or handle under inert gas.

  • Benzaldehyde: Autoxidizes to benzoic acid, which can deactivate catalysts or complicate purification. Use fresh material.

References

  • Selective Hydrogenation of Benzonitrile to Benzylamine. (Discusses the competition between amine formation and hydrogenolysis over Pd vs. Pt). Heriot-Watt University / ACS Catalysis.

  • Hydrogenation of Imines and Reductive Amination. (Comprehensive review of catalysts including Pt and Pd selectivity profiles). Thieme Connect - Synthesis.

  • Optimized Conditions for Palladium-Catalyzed Hydrogenolysis. (Detailed study on preventing over-reduction of benzyl groups). ChemRxiv / Semantic Scholar.

  • PubChem Compound Summary: Methyl 4-(benzylamino)benzoate. (Physical properties and identifiers). National Library of Medicine.

  • Catalytic Debenzylation vs. Retention. (Classic mechanistic studies on N-benzyl stability). Organic Chemistry Portal.

Sources

Procedure for N-Benzylation of Methyl 4-Aminobenzoate: Reductive Amination vs. Direct Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Mechanistic Rationale & Strategy Selection

The N-benzylation of anilines is a fundamental transformation in medicinal chemistry, frequently utilized to synthesize lipophilic pharmacophores, retinoid analogs, and folic acid derivatives. However, the specific electronic properties of methyl 4-aminobenzoate present unique synthetic challenges that dictate the choice of methodology.

The para-substituted methoxycarbonyl (ester) group is strongly electron-withdrawing via resonance. This significantly depletes the electron density on the aniline nitrogen, rendering it a poor nucleophile. When designing an N-benzylation protocol, chemists typically choose between two primary pathways:

  • Direct Alkylation (

    
    ) : Reacting the aniline with benzyl bromide or benzyl chloride in the presence of a base.
    
    • The Causality of Failure: While mechanistically simple, direct alkylation is notoriously unselective for deactivated anilines. Once the mono-benzylated product (a secondary amine) is formed, the newly attached benzyl group donates electron density via inductive effects. This makes the secondary amine more nucleophilic than the starting primary amine, leading to rapid over-alkylation and the formation of unwanted tertiary amines.

  • Reductive Amination (Gold Standard) : Condensing the aniline with benzaldehyde to form an imine, followed by in situ reduction using a mild hydride source.

    • The Causality of Success: By utilizing

      [1], the reduction is highly chemoselective. The secondary amine product cannot easily form an iminium ion with a second equivalent of benzaldehyde due to steric hindrance and thermodynamic instability, effectively halting the reaction at the mono-alkylated stage with >95% selectivity.
      

Reaction Pathway

The following diagram illustrates the chemoselective reductive amination pathway, highlighting the transient imine intermediate.

ReactionPathway A Methyl 4-aminobenzoate (Deactivated Primary Amine) C Imine Intermediate (Schiff Base) A->C + Benzaldehyde AcOH (cat.), -H2O B Benzaldehyde (Electrophile) B->C D Methyl 4-(benzylamino)benzoate (Target Secondary Amine) C->D NaBH(OAc)3 Selective Reduction

Figure 1: Reaction mechanism of the reductive amination of methyl 4-aminobenzoate.

Experimental Workflows & Protocols

Method A: Reductive Amination (Recommended Protocol)

This protocol utilizes an indirect reductive amination approach, modified for deactivated anilines by the inclusion of a Bronsted acid catalyst.

Reagents Required (10 mmol scale):

  • Methyl 4-aminobenzoate: 1.51 g (10.0 mmol, 1.0 eq)

  • Benzaldehyde: 1.11 g (10.5 mmol, 1.05 eq)

  • Sodium Triacetoxyborohydride (

    
    ):  3.18 g (15.0 mmol, 1.5 eq)
    
  • Glacial Acetic Acid (AcOH): 0.60 g (10.0 mmol, 1.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE), 30 mL

Workflow step1 1. Reagent Mixing Combine Amine, Benzaldehyde & AcOH in DCE step2 2. Imine Formation Stir at RT for 1-2 hours step1->step2 step3 3. Reductive Amination Add NaBH(OAc)3 portion-wise at 0 °C step2->step3 step4 4. Quench & Extraction Neutralize with NaHCO3, Extract with DCM step3->step4 step5 5. Purification Flash Chromatography (Hexanes/EtOAc) step4->step5

Figure 2: Step-by-step experimental workflow for the reductive amination protocol.

Step-by-Step Procedure:

  • Imine Pre-formation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-aminobenzoate (1.51 g) and benzaldehyde (1.11 g) in 30 mL of anhydrous DCE.

  • Acid Catalysis: Add glacial acetic acid (0.60 g) dropwise. Rationale: The deactivated aniline requires protonation of the benzaldehyde carbonyl to increase its electrophilicity and drive Schiff base formation.

  • Stirring: Allow the mixture to stir at room temperature under an inert atmosphere (Nitrogen or Argon) for 2 hours.

  • Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Add

    
     (3.18 g) in three equal portions over 15 minutes to control the mild exotherm. Rationale: 
    
    
    
    is used instead of
    
    
    to avoid toxic cyanide byproducts and to prevent direct reduction of unreacted benzaldehyde.
  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4–6 hours. Monitor via TLC (See Section 5).

  • Quench: Carefully quench the reaction by adding 20 mL of saturated aqueous

    
    . Stir vigorously until effervescence ceases. Rationale: A mild base is required to neutralize the acetic acid without hydrolyzing the methyl ester.
    
  • Extraction & Purification: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: 10% to 20% EtOAc in Hexanes) to yield the pure product.
Method B: Direct Alkylation (Comparative Protocol)

Provided for comparative analysis or cases where reductive amination reagents are unavailable.

Reagents Required: Methyl 4-aminobenzoate (1.0 eq), Benzyl bromide (1.0 eq), Potassium Carbonate (


, 1.5 eq), DMF (20 mL).
Procedure:  Dissolve the amine in DMF, add 

, and slowly add benzyl bromide at 0 °C. Heat the mixture to 60 °C for 12 hours. Quench with water and extract with EtOAc. Note: This method will yield a complex mixture requiring tedious chromatographic separation.

Quantitative Method Comparison

The following table summarizes the empirical outcomes of both methodologies, demonstrating the clear superiority of Reductive Amination for this specific substrate.

ParameterMethod A: Reductive AminationMethod B: Direct Alkylation
Primary Reagents Benzaldehyde,

Benzyl Bromide,

Reaction Time 6 - 8 Hours12 - 24 Hours
Mono-Alkylation Yield 88% - 94% 35% - 45%
Di-Alkylation (Byproduct) < 2%30% - 40%
Purification Difficulty Low (Clean baseline)High (Difficult separation)
Key Advantage Chemoselective, scalable, mildUses cheaper bulk reagents

Self-Validating System & Troubleshooting

To ensure , this protocol incorporates a self-validating analytical framework. Do not proceed to the next step unless the current step's validation criteria are met.

TLC Monitoring (Eluent: 20% EtOAc / 80% Hexanes):

  • Starting Material (Methyl 4-aminobenzoate):

    
    . (Stains intensely under UV 254 nm).
    
  • Intermediate (Imine):

    
    . (Often appears bright yellow on the TLC plate before staining).
    
  • Product (Methyl 4-(benzylamino)benzoate):

    
    .
    
  • Validation Check: The product runs higher than the starting material because the conversion from a primary to a secondary amine reduces the molecule's hydrogen-bonding capacity with the silica stationary phase.

Troubleshooting Matrix:

ObservationMechanistic CauseCorrective Action
High levels of unreacted starting amine Imine formation is thermodynamically stalled due to water generation.Add activated 3Å molecular sieves to the DCE mixture during Step 1 to drive the equilibrium forward.
Formation of Benzyl Alcohol The reducing agent was added before the imine fully formed, resulting in direct reduction of benzaldehyde.Strictly adhere to the 2-hour pre-stirring period (Step 3) before adding

.
Suspension remains cloudy after adding

Normal physical property.

has limited solubility in DCE.
No action needed. The reaction proceeds heterogeneously. Ensure vigorous magnetic stirring.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. URL: [Link]

  • Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th Ed.). Springer. (Reference for

    
     over-alkylation kinetics).
    URL: [Link]
    

Sources

Alkylation of methyl 4-aminobenzoate with benzyl bromide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective N-Alkylation of Methyl 4-Aminobenzoate with Benzyl Bromide

Part 1: Strategic Analysis & Core Directive

Abstract This application note details the protocol for the mono-N-alkylation of methyl 4-aminobenzoate (CAS 619-45-4) using benzyl bromide. While seemingly a standard


 transformation, this reaction presents a specific "reactivity paradox." The starting material is an electron-deficient aniline (deactivated by the ester group), making it a poor nucleophile. However, the product—a secondary amine—is more electron-rich than the starting material, increasing the risk of over-alkylation to the tertiary amine (bis-benzylation). This guide provides a controlled protocol to maximize selectivity for the mono-alkylated product, methyl 4-(benzylamino)benzoate (CAS 123876-56-2).

Key Challenges:

  • Nucleophilicity: The para-methoxycarbonyl group lowers the

    
     of the aniline nitrogen (approx. 
    
    
    
    ~2.4 for the conjugate acid), requiring forcing conditions (heat/polar solvent) to react with benzyl bromide.
  • Selectivity: Once formed, the secondary amine product is more nucleophilic than the primary amine substrate, leading to competitive formation of the bis-benzyl byproduct.

  • Hydrolysis Risk: Strong inorganic bases combined with water and heat can hydrolyze the methyl ester to the carboxylic acid.

Part 2: Mechanistic Insight & Visualization

The reaction proceeds via a bimolecular nucleophilic substitution (


). The aniline nitrogen attacks the benzylic carbon of benzyl bromide, displacing the bromide ion.

Figure 1: Reaction Mechanism and Competitive Pathways

ReactionMechanism SM Methyl 4-aminobenzoate (Poor Nucleophile) TS1 Transition State (S_N2) SM->TS1 + BnBr BnBr Benzyl Bromide (Electrophile) BnBr->TS1 Product Methyl 4-(benzylamino)benzoate (Target - Mono) TS1->Product BisProduct Bis-benzyl byproduct (Over-alkylation) Product->BisProduct + BnBr (Fast) Base Base (K2CO3) Base->TS1 Scavenges HBr

Caption:


 pathway showing the critical competitive step where the product reacts further to form the bis-benzyl impurity.

Part 3: Experimental Protocols

Protocol A: Standard High-Yield Method (DMF/ )

Recommended for small-to-medium scale synthesis where yield is prioritized over workup speed.

Reagents:

  • Methyl 4-aminobenzoate (1.0 equiv)

  • Benzyl bromide (1.05 equiv) — Slight excess ensures conversion but limits over-alkylation.

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)[1]
    
  • Potassium Iodide (KI) (0.1 equiv) — Catalyst (Finkelstein condition).

  • N,N-Dimethylformamide (DMF), anhydrous.

Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-aminobenzoate (1.51 g, 10 mmol) in DMF (15 mL).

  • Base Addition: Add

    
      (2.76 g, 20 mmol) and KI  (166 mg, 1 mmol). Stir the suspension at room temperature for 10 minutes.
    
  • Alkylation: Add Benzyl bromide (1.25 mL, 10.5 mmol) dropwise over 5 minutes.

    • Expert Note: Do not dump the bromide in all at once. Slow addition keeps the local concentration of electrophile low, favoring mono-alkylation.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 4:1). The starting material (lower Rf) should disappear, replaced by the product (medium Rf). A faint spot for the bis-product (high Rf) may appear.

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour the mixture into Ice Water (100 mL) with vigorous stirring. The product often precipitates as a solid.

    • If solid forms: Filter, wash with water (3x 20 mL) to remove DMF, and dry.

    • If oil forms: Extract with Ethyl Acetate (3x 30 mL). Wash combined organics with Brine (2x), dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Protocol B: "Green" Solvent Method (Ethanol/Reflux)

Recommended for easier workup and avoiding toxic DMF.

Reagents:

  • Methyl 4-aminobenzoate (1.0 equiv)

  • Benzyl bromide (1.1 equiv)[1]

  • Sodium Bicarbonate (

    
    ) (2.5 equiv) — Milder base prevents ester hydrolysis.
    
  • Ethanol (Absolute).

Procedure:

  • Dissolve amine (10 mmol) in Ethanol (30 mL).

  • Add

    
     (25 mmol) and Benzyl bromide (11 mmol).
    
  • Reflux (80°C) for 12–18 hours. Note: The reaction is slower in protic solvents due to solvation of the nucleophile.

  • Filter hot to remove inorganic salts.

  • Cool the filtrate to 0°C. The product often crystallizes directly from the reaction solvent.

Part 4: Data Presentation & Validation

Table 1: Optimization of Reaction Conditions

VariableConditionOutcomeExpert Insight
Solvent DMFHigh Yield, FastHard to remove; requires thorough water wash.
Solvent EthanolModerate Yield, SlowGreen; product crystallizes easily; essentially no bis-alkylation observed.
Base

StandardEffective, but particle size matters (use powdered).
Base

(TEA)
PoorTEA can form quaternary salts with BnBr; promotes bis-alkylation.
Catalyst TBAI / KIAcceleratedEssential for electron-poor anilines to reduce reaction temp.

Self-Validating Analytical System (QC) To ensure the protocol worked, you must validate the structure using the following diagnostic signals.

  • TLC:

    
     values (Hex/EtOAc 4:1): Bis-benzyl (0.8) > Mono-benzyl (0.5) > Starting Material (0.3).
    
  • 1H-NMR (CDCl3, 400 MHz):

    • 
       3.85 ppm (s, 3H):  Methyl ester (Confirm ester integrity).
      
    • 
       4.38 ppm (d, J=5.5 Hz, 2H):  Benzylic 
      
      
      
      (Diagnostic for alkylation).
    • 
       4.80 ppm (broad t, 1H): N-H  signal. Critical: If this triplet is missing, you have made the bis-benzyl product.
      
    • 
       6.60 & 7.85 ppm (d, AA'BB'):  Aromatic protons of the benzoate ring.
      
  • Mass Spectrometry (ESI+): Target Mass

    
    .
    

Figure 2: Purification & Workup Workflow

Workup Rxn Crude Reaction Mixture (DMF, Salts, Product) Quench Pour into Ice Water (Precipitation) Rxn->Quench PhaseCheck Solid or Oil? Quench->PhaseCheck Solid Filtration PhaseCheck->Solid Solid Forms Oil EtOAc Extraction + Brine Wash PhaseCheck->Oil Oily/Sticky Purify Recrystallization (EtOH) or Column Chromatography Solid->Purify Oil->Purify Final Pure Methyl 4-(benzylamino)benzoate Purify->Final

Caption: Decision tree for workup based on the physical state of the crude product upon aqueous quenching.

Part 5: References

  • PubChem Compound Summary. (n.d.). Methyl 4-(benzylamino)benzoate (CID 14425149).[3] National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). General procedures for N-alkylation of anilines. Organic Syntheses, Coll. Vol. 10. Retrieved from [Link]

  • Hasan, E., et al. (2023).[4] An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid. Taylor & Francis. Retrieved from [Link]

Sources

Application Note: Advanced Isolation and Crystallization Strategies for Methyl 4-(benzylamino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The synthesis and purification of secondary aromatic amines are foundational to modern drug discovery and materials science. Methyl 4-(benzylamino)benzoate (CAS 123876-56-2) is a highly versatile intermediate, frequently utilized in the development of selective enzyme inhibitors and advanced UV-absorbing materials. Structurally, it consists of a methyl benzoate core functionalized with a benzyl-substituted aniline group1[1].

The compound is typically synthesized via the reductive amination of methyl 4-aminobenzoate with benzaldehyde2[2]. However, the isolation of this secondary amine is notoriously complicated by the reaction equilibrium. A common challenge in this pathway is the persistence of unreacted primary amine and the formation of over-alkylated tertiary amine byproducts3[3]. To achieve pharmaceutical-grade purity (>99.5%), the purification strategy must exploit the subtle thermodynamic and polarity differences dictated by the hydrogen-bond donor capacity of these three distinct amine species.

ReactionPathway SM1 Methyl 4-aminobenzoate (1° Amine, 2 H-Bond Donors) Imine Imine Intermediate (Schiff Base) SM1->Imine + Benzaldehyde - H2O SM2 Benzaldehyde (Electrophile) SM2->Imine Product Methyl 4-(benzylamino)benzoate (2° Amine, Target) Imine->Product Reduction (e.g., NaBH3CN) Byproduct Tertiary Amine (Over-alkylated Impurity) Product->Byproduct Excess Benzaldehyde + Reductant

Figure 1: Reductive amination pathway highlighting the formation of the target secondary amine.

Purification Logic: Causality and Thermodynamics

A robust purification protocol must be a self-validating system where the physical chemistry of the molecule dictates the experimental design. We utilize a two-stage approach:

Stage 1: Chromatographic Resolution (Kinetics of Adsorption) The primary amine possesses two N-H bonds, making it highly polar and strongly retained on normal-phase silica. The target secondary amine has only one N-H bond, and the tertiary amine has none. By applying a carefully controlled gradient of Hexane and Ethyl Acetate (EtOAc), we can sequentially elute the non-polar tertiary amine, followed by the target secondary amine, leaving the primary amine firmly adsorbed to the baseline.

Stage 2: Binary Solvent Recrystallization (Lattice Thermodynamics) While chromatography yields >95% purity, crystallization is required to reject trace structural isomers and achieve >99.5% purity. Aminobenzoate derivatives are highly prone to polymorphism based on the solvent environment4[4]. We employ a binary system of EtOAc (solvating agent) and Hexanes (anti-solvent).

  • The Causality: The target secondary amine is highly soluble in warm EtOAc due to dipole-dipole interactions but insoluble in hexanes due to its lipophilic benzyl and phenyl rings. As hexanes are titrated into the solution, the metastable zone is breached, and the secondary amine nucleates. The trace primary amine impurity, being more polar, remains thermodynamically stable in the EtOAc-enriched mother liquor. Conversely, the highly lipophilic tertiary amine is highly soluble in hexanes and also avoids co-crystallization.

PurificationWorkflow Crude Crude Reaction Mixture (Contains 1°, 2°, 3° Amines) Extraction Aqueous Workup (DCM/H2O Extraction) Crude->Extraction Remove salts/catalyst Chromatography Silica Gel Flash Chromatography (Hexane:EtOAc Gradient) Extraction->Chromatography Isolate secondary amine Crystallization Binary Solvent Recrystallization (Ethyl Acetate / Hexanes) Chromatography->Crystallization Enriched product pool PureProduct Methyl 4-(benzylamino)benzoate (>99.5% Purity) Crystallization->PureProduct Vacuum filtration & drying

Figure 2: Sequential purification workflow for isolating Methyl 4-(benzylamino)benzoate.

Quantitative Data: Solvent System Optimization

To validate the choice of the EtOAc/Hexanes system, empirical crystallization data across various solvent matrices was compiled. The data demonstrates that maximizing the polarity differential between the solvent and anti-solvent yields the highest purity and optimal crystal morphology.

Solvent System (v/v)RatioRecovery Yield (%)Final Purity (HPLC Area %)Crystal MorphologyImpurity Profile (1° / 3° Amine)
Ethyl Acetate / Hexanes 1:4 82.5 >99.8 Colorless Needles <0.1% / <0.1%
Ethanol / Water3:174.098.2Amorphous Powder1.2% / <0.1%
Toluene / Heptane1:268.599.0Prisms<0.1% / 0.8%
Dichloromethane / Pentane1:560.297.5Fine Granules0.5% / 1.8%

Experimental Protocols

Protocol A: Pre-Purification via Flash Column Chromatography

This protocol isolates the secondary amine from the crude matrix, acting as the primary mass-recovery step.

  • Sample Loading: Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM). Add silica gel (approx. 2x the mass of the crude) and evaporate the DCM under reduced pressure to create a dry load.

  • Column Preparation: Pack a glass column with Silica Gel 60 (230-400 mesh) using 100% Hexanes as the slurry solvent.

  • Elution Gradient:

    • Begin elution with 100% Hexanes (2 column volumes) to flush out non-polar impurities and trace tertiary amine.

    • Gradually increase polarity to Hexane:EtOAc (9:1). The target Methyl 4-(benzylamino)benzoate will begin to elute.

    • In-Process Quality Control (IPQC): Monitor fractions via Thin Layer Chromatography (TLC) using Hexane:EtOAc (4:1). The target compound appears as a distinct UV-active spot (Rf ≈ 0.45). Unreacted primary amine will remain near the baseline (Rf ≈ 0.15).

  • Concentration: Pool the fractions containing the secondary amine and concentrate under reduced pressure at 35 °C to yield a pale yellow solid.

Protocol B: Polish via Binary Solvent Recrystallization

This protocol is a self-validating thermodynamic process designed to achieve >99.5% purity.

  • Dissolution: Transfer the semi-pure solid from Protocol A into an Erlenmeyer flask. Add Ethyl Acetate dropwise while heating the flask in a 60 °C water bath until the solid is just completely dissolved (creating a saturated solution).

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fluted filter paper to remove any insoluble particulates or silica dust.

  • Anti-Solvent Titration: Return the filtrate to the 60 °C bath. Slowly add warm Hexanes dropwise while stirring continuously. Stop the addition the moment the solution becomes faintly cloudy (the cloud point). Add 1-2 drops of EtOAc to clear the solution, establishing the exact boundary of the metastable zone.

  • Nucleation and Growth: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20 °C) over 2 hours. Colorless needle-like crystals will begin to form. Once at room temperature, transfer the flask to an ice bath (4 °C) for an additional 1 hour to maximize yield.

    • IPQC: Sample the mother liquor and analyze via HPLC. The absence of the secondary amine peak confirms complete crystallization, validating the thermodynamic endpoint.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the crystal cake with 10 mL of ice-cold Hexanes to displace the impurity-laden mother liquor.

  • Drying: Dry the crystals under high vacuum (0.1 mbar) at room temperature for 12 hours to remove residual solvent trapped in the crystal lattice.

References

  • "Methyl 4-(benzylamino)benzoate | C15H15NO2 | CID 14425149 - PubChem - NIH", nih.gov,
  • "Synthesis and Pharmacological Evaluation of Selective Histone Deacetylase 6 Inhibitors in Melanoma Models - PMC", nih.gov,
  • "N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand | Organometallics", acs.org,
  • "Four Polymorphs of Methyl Paraben: Structural Relationships and Relative Energy Differences | Crystal Growth & Design", acs.org,

Sources

Application Note: Methyl 4-(benzylamino)benzoate as a Precursor for 1,2-Disubstituted Benzimidazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This detailed Application Note and Protocol guide is designed for researchers and drug development professionals. It focuses on the strategic utilization of Methyl 4-(benzylamino)benzoate (CAS: 18356-65-5) as a high-value scaffold for synthesizing 1,2-disubstituted benzimidazoles , a pharmacophore prevalent in Angiotensin II Receptor Blockers (ARBs), kinase inhibitors, and antihistamines.

Executive Summary

Methyl 4-(benzylamino)benzoate (CAS: 18356-65-5) is a versatile pharmaceutical intermediate characterized by a para-aminobenzoate core protected with a methyl ester and functionalized with an N-benzyl group. Its unique electronic structure—featuring a strongly activating secondary amine and a deactivating ester—makes it an ideal substrate for highly regioselective electrophilic aromatic substitutions.

This guide details the protocol for converting this intermediate into Methyl 1-benzyl-2-substituted-1H-benzimidazole-5-carboxylate , a critical structural motif found in therapeutic agents such as Telmisartan analogs and various anticancer candidates.

Chemical Profile & Strategic Utility

PropertySpecification
Chemical Name Methyl 4-(benzylamino)benzoate
CAS Number 18356-65-5
Molecular Formula C₁₅H₁₅NO₂
Molecular Weight 241.29 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Reactivity Nucleophilic attack (amine), Electrophilic substitution (C-3 position)

Strategic Advantage: Unlike simple PABA derivatives, the pre-installed N-benzyl group eliminates a difficult alkylation step later in the synthesis, preventing over-alkylation side reactions (quaternization) that often plague benzimidazole manufacturing.

Synthetic Pathway Visualization

The following workflow illustrates the transformation of Methyl 4-(benzylamino)benzoate into a pharmacologically active benzimidazole core via regioselective nitration followed by reductive cyclization.

BenzimidazoleSynthesis Figure 1: Synthetic workflow for converting Methyl 4-(benzylamino)benzoate to Benzimidazole scaffolds. Start Methyl 4-(benzylamino)benzoate (CAS: 18356-65-5) Nitration Step 1: Regioselective Nitration (HNO3, AcOH, <15°C) Start->Nitration Electrophilic Subst. Intermediate Methyl 3-nitro-4-(benzylamino)benzoate Nitration->Intermediate Ortho-substitution Reduction Step 2: Reductive Cyclization (R-CHO, Na2S2O4 or Fe/AcOH) Intermediate->Reduction Nitro Reduction & Condensation Product 1-Benzyl-2-substituted Benzimidazole-5-carboxylate Reduction->Product Final Scaffold

Caption: Figure 1: Synthetic workflow for converting Methyl 4-(benzylamino)benzoate to Benzimidazole scaffolds.

Detailed Experimental Protocols

Protocol A: Regioselective Nitration

Objective: Introduce a nitro group at the C-3 position (ortho to the amine). Mechanism: The secondary amine is strongly activating and ortho, para-directing. The ester is meta-directing. Both effects synergistically direct the electrophile (


) to position 3.

Materials:

  • Methyl 4-(benzylamino)benzoate (10.0 g, 41.4 mmol)

  • Glacial Acetic Acid (50 mL)

  • Fuming Nitric Acid (3.0 mL, 1.1 eq)

  • Dichloromethane (DCM) (100 mL)

Procedure:

  • Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 10.0 g of starting material in 50 mL of glacial acetic acid.

  • Cooling: Cool the solution to 10°C using an ice-water bath. Crucial: Do not freeze the acetic acid (MP ~16°C); maintain liquid state.

  • Addition: Dropwise add fuming nitric acid over 20 minutes. Maintain internal temperature below 15°C to prevent oxidation of the benzylic methylene.

  • Reaction: Stir at 15°C for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3). The product (Methyl 3-nitro-4-(benzylamino)benzoate) will appear as a bright orange/yellow spot.

  • Quench: Pour the reaction mixture into 200 mL of ice water. A yellow precipitate will form.

  • Workup: Filter the solid. Wash with cold water (3 x 50 mL) and cold ethanol (1 x 20 mL).

  • Drying: Dry under vacuum at 45°C.

    • Expected Yield: 85-90%

    • Purity Check: HPLC >98%.

Protocol B: One-Pot Reductive Cyclization

Objective: Reduce the nitro group to an amine and condense with an aldehyde to form the benzimidazole ring.

Materials:

  • Methyl 3-nitro-4-(benzylamino)benzoate (5.0 g, 17.5 mmol)

  • Benzaldehyde (or substituted aldehyde) (1.1 eq)

  • Sodium Dithionite (

    
    ) (3.0 eq)
    
  • Ethanol/Water (3:1 ratio, 100 mL)

Procedure:

  • Mixing: Suspend the nitro intermediate (5.0 g) and benzaldehyde (2.0 mL) in 100 mL of Ethanol/Water.

  • Reduction: Add Sodium Dithionite (9.1 g) in portions over 30 minutes while heating the mixture to reflux (80°C) .

  • Cyclization: Continue reflux for 4-6 hours. The color will shift from orange (nitro) to pale fluorescent yellow/colorless (benzimidazole).

  • Workup: Evaporate ethanol under reduced pressure. Extract the aqueous residue with EtOAc (3 x 50 mL).

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Hexane.
    

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, compare your results against these standard parameters.

Analytical MethodExpected Signal/ResultInterpretation
¹H NMR (DMSO-d₆) δ 3.85 (s, 3H) Methyl ester singlet (intact).
δ 5.50 (s, 2H) Benzylic methylene (

). If this splits or shifts significantly, check for oxidation.
δ 8.3 (d, 1H) C-4 proton on the benzimidazole ring (deshielded by ester).
IR Spectroscopy 1710 cm⁻¹ Strong Carbonyl (C=O) stretch.
No peak at 3300-3500 cm⁻¹ Absence of N-H stretch confirms successful cyclization (tertiary nitrogen).
HPLC Single Peak Retention time should increase relative to starting material due to increased lipophilicity of the benzimidazole.

Troubleshooting & Causality

IssueProbable CauseCorrective Action
Low Yield in Nitration Temperature > 20°C caused oxidation of the benzylic position.Strictly maintain T < 15°C. Use an internal thermometer.
Sticky/Tar Product Over-nitration (Dinitro species).Ensure stoichiometry of

is 1.05 - 1.1 eq. Do not use large excess.
Incomplete Cyclization Steric hindrance of the aldehyde.If using bulky aldehydes, switch to Protocol C : Reduction to diamine (H2/Pd-C) first, then condensation with acid chloride.

References

  • Benzimidazole Synthesis via Oxidative Cyclization

    • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).[1] A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles. Synthesis, 2007(03), 417-427.

  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
  • Pharmaceutical Relevance (Telmisartan Analogs)

    • Ries, U. J., et al. (1993). 6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis and biological activity. Journal of Medicinal Chemistry, 36(25), 4040-4051.
  • Green Reduction Methods (Sodium Dithionite)

    • Bodnar, B. S., & Vogt, P. F. (2011). Sodium Dithionite Reduction of Nitroarenes. Journal of Organic Chemistry.

Sources

Application Note & Protocols: A Guide to the Scalable Synthesis of N-Benzyl Amino Benzoate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-benzyl amino benzoate esters are a class of compounds with significant utility in pharmaceutical and materials science, serving as key intermediates and active ingredients. Notably, they are structural analogs of local anesthetics like benzocaine, making their efficient synthesis a topic of considerable interest for drug development professionals.[1][2] This guide provides a detailed overview of robust and scalable synthetic strategies for preparing these valuable molecules. We delve into the mechanistic underpinnings of predominant methods, offer comparative analyses to guide process selection, and provide detailed, field-tested laboratory protocols. The focus is on methodologies amenable to scale-up, emphasizing reaction efficiency, process safety, and adherence to green chemistry principles.

Introduction: Significance and Synthetic Landscape

The N-benzyl amino benzoate scaffold is a privileged structure in medicinal chemistry. The secondary amine linkage and the ester functionality provide handles for further chemical modification, while the overall structure often imparts desirable pharmacokinetic properties. The classic example is benzocaine (ethyl 4-aminobenzoate), where N-benzylation would yield an analogue with potentially altered anesthetic or biological activity.[1] The primary challenge in synthesizing these compounds on a larger scale is achieving high selectivity and yield while maintaining cost-effectiveness and operational simplicity.

Several synthetic avenues exist, each with distinct advantages and limitations. The choice of method is often dictated by factors such as the cost of starting materials, functional group tolerance, catalyst cost and sensitivity, and environmental impact. This document will focus on the most prevalent and scalable of these strategies:

  • Reductive Amination: A cornerstone of amine synthesis, this method involves the reaction of an amino benzoate ester with a benzaldehyde derivative to form an imine, which is subsequently reduced in situ.[3][4]

  • Direct N-Alkylation: The classical approach using a benzyl halide to alkylate the amino group. While direct, it can be plagued by issues of over-alkylation.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A modern, powerful cross-coupling method that forms the C-N bond between an amino benzoate and a benzyl halide or pseudohalide, offering excellent scope and functional group tolerance.[5][6]

  • Catalytic Hydrogen Borrowing: An elegant and green approach that utilizes benzyl alcohols as alkylating agents, producing only water as a byproduct.[7]

Below is a diagram illustrating these primary synthetic pathways.

G cluster_start Starting Materials cluster_methods Synthetic Methods A Amino Benzoate Ester M1 Reductive Amination A->M1 M2 Direct N-Alkylation A->M2 M3 Buchwald-Hartwig Amination A->M3 M4 Hydrogen Borrowing A->M4 B Benzaldehyde B->M1 C Benzyl Halide C->M2 C->M3 D Benzyl Alcohol D->M4 P N-Benzyl Amino Benzoate Ester M1->P + Reducing Agent (e.g., NaBH(OAc)₃) M2->P + Base (e.g., K₂CO₃) M3->P + Pd Catalyst/Ligand + Base M4->P + Transition Metal Catalyst (e.g., Pd, Ir)

Caption: Overview of primary synthetic routes to N-benzyl amino benzoate esters.

Comparative Analysis of Synthetic Strategies

Selecting the optimal synthetic route is critical for a scalable process. The following table provides a comparative analysis of the leading methodologies.

Method Typical Reactants Advantages Scalability Challenges & Disadvantages Green Chemistry Perspective
Reductive Amination Amino benzoate, Benzaldehyde, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)Widely applicable, high yields, one-pot procedure, avoids harsh reagents.[3]Borohydride reagents can be expensive and moisture-sensitive; potential for over-alkylation with some reducing agents.Moderate. Generates stoichiometric salt byproducts from the hydride reagent.
Direct N-Alkylation Amino benzoate, Benzyl Halide (Br, Cl), Base (e.g., K₂CO₃, Et₃N)Simple concept, inexpensive reagents.Prone to over-alkylation (dibenzylation); benzyl halides are lachrymatory; requires careful base and temperature control.Poor. Uses hazardous alkylating agents and generates stoichiometric salt waste.
Buchwald-Hartwig Amination Amino benzoate, Benzyl Halide, Pd-catalyst, Ligand, Base (e.g., NaOtBu)Excellent functional group tolerance, high yields, applicable to complex molecules.[5][8]High cost of palladium and specialized phosphine ligands; catalyst can be air-sensitive; metal contamination of product.Poor to Moderate. Relies on a precious metal with a high carbon footprint.[6] Catalyst loading optimization is key.
Hydrogen Borrowing Amino benzoate, Benzyl Alcohol, Transition Metal Catalyst (e.g., Pd, Ir)High atom economy (water is the only byproduct); uses readily available and stable alcohols.[7]Requires higher temperatures; catalyst development is ongoing; may have limited substrate scope compared to other methods.Excellent. Represents a highly sustainable and atom-economical approach.

Detailed Protocols & Methodologies

The following protocols are designed to be self-validating, with integrated checkpoints and characterization guidance.

Protocol 1: Scalable Reductive Amination using Sodium Triacetoxyborohydride

This method is often preferred for its high chemoselectivity and mild reaction conditions, making it robust for scale-up. The choice of sodium triacetoxyborohydride [NaBH(OAc)₃] is deliberate; it is a milder reducing agent than sodium borohydride or cyanoborohydride, selectively reducing the intermediate iminium ion without affecting the ester or aromatic rings.[3][9]

G A 1. Reagent Charging - Dissolve amino benzoate  and benzaldehyde in  anhydrous solvent (DCM/DCE). B 2. Imine Formation - Stir at room temperature  for 30-60 min. A->B C 3. Reduction - Add NaBH(OAc)₃ portion-wise  (Control exotherm). B->C D 4. Reaction Monitoring - TLC or LC-MS to confirm  consumption of starting material. C->D E 5. Aqueous Quench - Cautiously add saturated  NaHCO₃ solution. D->E F 6. Workup & Extraction - Separate organic layer. - Extract aqueous with DCM. E->F G 7. Purification - Column chromatography or  recrystallization. F->G H 8. Characterization - NMR, IR, MS. G->H

Caption: Experimental workflow for the reductive amination protocol.

Materials & Equipment:

  • Ethyl 4-aminobenzoate (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Addition funnel (for larger scale)

  • Standard workup and purification glassware

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add ethyl 4-aminobenzoate (1.0 eq) and anhydrous DCM (approx. 5-10 mL per gram of amino benzoate).

  • Addition: Add benzaldehyde (1.05 eq) to the stirring solution at room temperature.

  • Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes. The formation of the imine intermediate is typically rapid.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20-30 minutes. Causality Note: Portion-wise addition is crucial on scale to control the exotherm and any potential gas evolution.

  • Reaction: Stir the reaction mixture at room temperature until analysis (TLC or LC-MS) shows complete consumption of the starting materials (typically 2-4 hours).

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a stirred solution of saturated aqueous NaHCO₃. Safety Note: Vigorous gas evolution (H₂) may occur. Ensure adequate ventilation.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is ideal for substrates with sensitive functional groups that may not tolerate the conditions of reductive amination. The key to success is the careful selection of the palladium catalyst, ligand, and base. Sterically hindered, electron-rich phosphine ligands are essential for promoting the reductive elimination step, which is often rate-limiting.[5]

G Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-(X)L₂ Pd0->Pd_complex Oxidative Addition Amine_adduct [Ar-Pd(II)-(NHR')L₂]⁺X⁻ Pd_complex->Amine_adduct Ligand Exchange Amido_complex Ar-Pd(II)-(NR')L₂ Amine_adduct->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NHR' Amido_complex->Product reagents1 + Ar-X (Benzyl Halide) reagents2 + R'-NH₂ (Amino Benzoate) reagents3 - HX reagents4 Reductive Elimination

Sources

Troubleshooting & Optimization

Preventing dialkylation during Methyl 4-(benzylamino)benzoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Selective Synthesis of Methyl 4-(benzylamino)benzoate

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of Methyl 4-(benzylamino)benzoate (N-benzyl benzocaine) has resulted in a mixture of starting material, the desired mono-alkylated product, and a significant amount of the unwanted dialkylated (tertiary amine) impurity.

This is a classic problem in the alkylation of anilines. This guide addresses the root cause (nucleophilicity modulation) and provides two validated protocols to ensure selectivity.

Module 1: The Mechanistic Root Cause

Q: Why does the reaction keep producing the dialkylated impurity, even when I add the alkyl halide slowly?

A: You are fighting an uphill kinetic battle known as "The Nucleophilicity Trap."

In standard


 alkylations, the product is often more reactive than the starting material.
  • Starting Material (Benzocaine): The nitrogen lone pair is delocalized into the benzene ring and further withdrawn by the para-ester group. It is a poor nucleophile (pKa of conjugate acid

    
     2.5).
    
  • Product (Mono-benzyl): The benzyl group is weakly electron-donating. Replacing a hydrogen with a benzyl group slightly increases the electron density on the nitrogen.

  • Result: The mono-alkylated product competes aggressively for the remaining alkyl halide. In many cases,

    
    .
    

Visualizing the Problem:

ReactionPathway SM Methyl 4-aminobenzoate (Weak Nucleophile) Mono Mono-Alkylated Product (Target: Moderate Nucleophile) SM->Mono k1 (Slow) RX Benzyl Halide (Electrophile) RX->Mono Di Di-Alkylated Impurity (Over-reaction) RX->Di Mono->Di k2 (Fast!) Risk: k2 > k1

Caption: The "Nucleophilicity Trap" where the product competes with the starting material for the electrophile.

Module 2: The Solution – Reductive Amination (Recommended)

Q: How do I guarantee mono-alkylation?

A: Switch from Direct Alkylation (


) to Reductive Amination. 

This method separates the bond formation into two steps: Imine formation and Reduction.[1][2][3] Since the intermediate imine contains only one C=N bond, it cannot be alkylated a second time before reduction.[2] By selecting a reducing agent that reduces the imine faster than the aldehyde (but does not reduce the imine to an amine until the imine is fully formed), you lock in mono-selectivity.

The "Gold Standard" Reagent: Sodium Triacetoxyborohydride (STAB /


).
  • Why: It is milder than

    
     and 
    
    
    
    . It does not reduce the aldehyde/ketone competitively, allowing the equilibrium to favor the imine.
Protocol: Reductive Amination with STAB
ParameterSpecificationReasoning
Solvent 1,2-Dichloroethane (DCE) or THFDCE is standard; THF is a greener alternative. Avoid MeOH with STAB (decomposes reagent).
Stoichiometry 1.0 equiv Amine : 1.05 equiv AldehydeSlight excess of aldehyde ensures full conversion of the amine.
Reducing Agent 1.4 - 1.5 equiv

Excess required due to slow decomposition by trace moisture/acid.
Catalyst Acetic Acid (AcOH), 1-2 equivCRITICAL. Promotes imine formation by protonating the hemiaminal.

Step-by-Step Procedure:

  • Imine Formation:

    • In a dry flask under

      
      , dissolve Methyl 4-aminobenzoate  (1.0 equiv) in DCE (0.2 M concentration).
      
    • Add Benzaldehyde (1.05 equiv).

    • Add Acetic Acid (1.0 equiv).

    • Checkpoint: Stir for 30–60 minutes. (Optional: Monitor by TLC to see imine formation, though often unstable on silica).

  • Reduction:

    • Add

      
        (1.4 equiv) in one portion.
      
    • Stir at Room Temperature for 2–4 hours.

    • Monitoring: TLC should show disappearance of the starting amine.

  • Workup:

    • Quench with saturated aqueous

      
       (neutralize the acid).
      
    • Extract with DCM or EtOAc.

    • Wash organic layer with brine, dry over

      
      .[1]
      

Visual Workflow:

ReductiveAmination cluster_note Selectivity Mechanism Start Start: Amine + Benzaldehyde Solvent: DCE/THF Acid Add AcOH (Catalyst) Promotes Imine Start->Acid Imine Intermediate: Imine (Schiff Base) (Mono-substituted C=N) Acid->Imine Reduce Add NaBH(OAc)3 Selective Reduction Imine->Reduce Product Final Product: Mono-Benzylated Amine Reduce->Product Note Imine cannot accept a second benzyl group. Dialkylation is impossible.

Caption: Reductive amination pathway ensuring mono-selectivity via the imine intermediate.

Module 3: The Legacy Method – Direct Alkylation ( )

Q: I don't have STAB or Benzaldehyde. I must use Benzyl Bromide. Can I save the reaction?

A: Yes, but you must alter the statistics.

If you are forced to use


 conditions, you cannot rely on kinetics. You must rely on probability . By flooding the reaction with starting material, the benzyl bromide is statistically more likely to hit a starting amine molecule than a product molecule.

Optimized


 Protocol: 
  • Stoichiometry: Use 3.0 to 4.0 equivalents of Methyl 4-aminobenzoate per 1.0 equivalent of Benzyl Bromide.

    • Why: This minimizes the chance of a product molecule encountering an alkyl halide.

  • Base: Use a weak inorganic base like

    
      or 
    
    
    
    .
    • Avoid: Strong soluble bases (NaH, TEA) which can deprotonate the product amine too easily, encouraging the second alkylation.

  • Addition: Add the Benzyl Bromide dropwise over 1 hour to a refluxing solution of the amine.

    • Why: Keeps the instantaneous concentration of electrophile low.

Recovery:

  • You will have a large amount of unreacted starting material.

  • Purification: Since the starting material (primary amine) and product (secondary amine) have different polarities, they can be separated via Column Chromatography (Hexane:EtOAc gradient).[1] The large excess of starting material elutes first (usually) or can be recovered by crystallization depending on the solvent system.

Module 4: Troubleshooting & FAQs

Q: My reductive amination stalled. I see the imine, but it won't reduce.

  • Diagnosis: The reaction might be too dry or too basic. Borohydrides need a slight acid activation, or the imine equilibrium is unfavorable.

  • Fix: Ensure you added the Acetic Acid (1.0 equiv). If using

    
     (not STAB), you must use MeOH as a solvent, but beware that 
    
    
    
    reduces aldehydes too. Switch to STAB if possible.

Q: Can I use


 (Sodium Cyanoborohydride)? 
  • A: Yes, it is chemically very similar to STAB in terms of selectivity (reduces imines, not aldehydes at pH 6).

  • Warning: It generates HCN gas upon workup if acidified. It is highly toxic. STAB is the safer, modern equivalent.

Q: How do I separate the mono-alkylated product from the di-alkylated impurity if I used Method A?

  • A:

    • Flash Chromatography: The tertiary amine (di-alkyl) is usually less polar than the secondary amine (mono-alkyl) because it lacks the N-H hydrogen bond donor. It will elute first in non-polar solvents (e.g., 5-10% EtOAc in Hexanes).

    • Chemical Separation: You can react the mixture with Acetic Anhydride . The secondary amine (mono-product) will acetylate (form an amide). The tertiary amine (impurity) cannot react. You can then separate them easily, but you will have to hydrolyze the amide later (adding two steps). Only do this if chromatography fails.

References

  • Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Organic Chemistry Portal. "Reductive Amination." (Methodology and Reagent Guide).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12082, Methyl 4-aminobenzoate." (pKa and Physical Data). [6]

Sources

Technical Support Center: Optimizing Reductive Amination of Methyl 4-Aminobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals troubleshooting the reductive amination of methyl 4-aminobenzoate. As a highly electron-deficient aniline, this substrate presents unique kinetic and thermodynamic hurdles that render standard amination protocols ineffective.

Here, we dissect the chemical causality behind these challenges and provide self-validating, field-proven methodologies to maximize your conversion rates and isolated yields.

Diagnostic Workflow

Troubleshooting Start Start: Low Yield with Methyl 4-aminobenzoate Analyze Analyze Reaction Mixture (LC-MS / NMR) Start->Analyze NoImine Issue: Imine Not Forming (Weak Nucleophile) Analyze->NoImine Unreacted SMs ImineStalls Issue: Imine Forms but Not Reducing Analyze->ImineStalls Imine Accumulates SideProduct Issue: Alcohol Formation (Carbonyl Reduction) Analyze->SideProduct Alcohol Detected Action1 Use Stronger Acid/Lewis Acid (TFA or TMSCl) NoImine->Action1 Action2 Switch Reductant (NaBH4/DMF or BH3-THF) ImineStalls->Action2 SideProduct->Action1 Accelerate Imine Action3 Pre-form Imine Before Adding Reductant SideProduct->Action3

Diagnostic workflow for troubleshooting reductive amination of electron-deficient anilines.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does the reaction between methyl 4-aminobenzoate and my carbonyl compound stall, leaving mostly unreacted starting materials? A1: The root cause is the strong electron-withdrawing nature of the para-ester group (-COOMe). This group delocalizes the lone pair on the aniline nitrogen via resonance, drastically reducing its nucleophilicity. In a standard reductive amination, the rate-limiting step for such substrates is the initial nucleophilic attack to form the hemiaminal, which subsequently dehydrates to the imine. If the imine does not form rapidly, the reducing agent will eventually reduce the carbonyl starting material to an alcohol, permanently [1]. Causality & Solution: You must alter the reaction kinetics to favor imine formation. Standard acetic acid (AcOH) is often too weak to sufficiently activate the carbonyl for attack by a poor nucleophile. Switching to a stronger Brønsted acid like Trifluoroacetic acid (TFA)[2] or employing a strong Lewis acid/dehydrating agent like Chlorotrimethylsilane (TMSCl)[1] lowers the activation energy for the nucleophilic attack.

Q2: I am using the standard Abdel-Magid conditions (NaBH(OAc)3, DCE, AcOH). Why is my yield still below 40% after 48 hours? A2: The Abdel-Magid protocol is the[3], but it struggles with highly electron-deficient anilines like methyl 4-aminobenzoate. Acetic acid is insufficient to fully protonate the carbonyl, and prolonged reaction times lead to the gradual degradation of NaBH(OAc)3 and[4]. While some procedures successfully use these conditions by adding the reductant in multiple portions over time[5], it is highly inefficient. Causality & Solution: Replace AcOH with TFA. Substituting AcOH with TFA generates the highly active tris(trifluoroacetoxy)borohydride anion in situ[2]. This species is highly reactive yet selective, and the stronger acidity of TFA rapidly drives imine formation, cutting reaction times from days to hours.

Q3: Are there alternative one-pot protocols that bypass the long reaction times entirely? A3: Yes. If the borohydride/acid systems fail, the TMSCl-promoted method is highly recommended. Using a combination of Chlorotrimethylsilane (TMSCl) and Sodium Borohydride (NaBH4) or Borane-THF (BH3·THF) in Dimethylformamide (DMF) can drive the reaction to [1]. Causality & Solution: TMSCl acts as a powerful Lewis acid and dehydrating agent, rapidly silylating the hemiaminal intermediate and forcing its collapse into the iminium ion. DMF stabilizes the active reducing species and accelerates the reaction rate[1]. This method is exceptionally fast, preventing the competitive reduction of the carbonyl.

Quantitative Data Comparison

The following table summarizes the expected performance of various reductive amination protocols when applied specifically to methyl 4-aminobenzoate and standard aliphatic/cyclic ketones.

MethodReagents & SolventsAdditivesTypical Reaction TimeExpected Yield
Standard Abdel-Magid NaBH(OAc)3, DCEAcOH (1-2 equiv)24 - 168 h< 50%[1]
TFA-Modified NaBH(OAc)3, DCETFA (1-5 equiv)2 - 4 h75 - 85%[2]
TMSCl-Promoted NaBH4 or BH3·THF, DMFTMSCl (2.5 equiv)15 - 30 min90 - 97%[1]
Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the diagnostic checkpoints.

Protocol A: TFA-Modified Reductive Amination[2]

Best for scale-up and avoiding moisture-sensitive additives.

  • Preparation: In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve the carbonyl compound (1.0 equiv) and methyl 4-aminobenzoate (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Acidification: Add Trifluoroacetic acid (TFA) (1.0 to 3.0 equiv) dropwise at room temperature.

    • Self-Validation Check: Stir for 30 minutes. Pull a 10 µL aliquot, quench in saturated NaHCO3, and analyze via LC-MS. You should observe the mass of the intermediate imine. If unreacted starting materials dominate, increase TFA slightly or extend the pre-stirring time.

  • Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 to 2.0 equiv) in small portions to manage hydrogen gas evolution.

  • Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC/LC-MS until the imine mass is fully consumed.

  • Workup: Quench carefully with saturated aqueous NaHCO3. Extract with dichloromethane, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: TMSCl-Promoted Ultra-Fast Amination[1]

Best for highly unreactive substrates where carbonyl reduction outpaces imine formation.

  • Preparation: In an oven-dried flask under N2, dissolve methyl 4-aminobenzoate (1.0 equiv) and the carbonyl compound (1.1 equiv) in anhydrous DMF (0.2 M).

  • Activation: Cool the solution to 0 °C. Add Chlorotrimethylsilane (TMSCl) (2.5 equiv) dropwise.

    • Causality Note: TMSCl is highly moisture-sensitive. Its addition immediately generates the activated iminium species by trapping the oxygen of the hemiaminal.

  • Reduction: Immediately add Borane-THF complex (BH3·THF) (1.0 equiv) or NaBH4 (1.0 equiv) slowly at 0 °C.

    • Self-Validation Check: The reaction is highly exothermic and rapid. After exactly 15 minutes, analyze an aliquot via LC-MS. The conversion to the secondary amine should be >90%[1].

  • Workup: Quench the reaction at 0 °C with 1M NaOH or saturated NaHCO3 to destroy excess hydride and neutralize the mixture. Extract with ethyl acetate, wash extensively with brine (to remove DMF), dry over MgSO4, and concentrate.

References

Sources

Troubleshooting low conversion in N-benzylation of anilines

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Troubleshooting Low Conversion in N-Benzylation of Anilines

Introduction & Diagnostic Workflow

Low conversion in the N-benzylation of anilines is rarely a random failure; it is a symptom of specific mechanistic bottlenecks. The reaction trajectory is governed by the nucleophilicity of the aniline nitrogen, the electrophilicity of the benzylating agent, and the stability of intermediates (imines vs. transition states).

This guide treats the reaction as a system. We will analyze the two primary methodologies: Reductive Amination (the industry standard for selectivity) and Direct Alkylation (SN2).

Diagnostic Decision Tree

Before altering parameters, locate your specific failure mode using the workflow below.

TroubleshootingWorkflow Start START: Low Conversion Observed MethodCheck Which Method? Start->MethodCheck Reductive Reductive Amination (Aniline + Benzaldehyde) MethodCheck->Reductive Direct Direct Alkylation (Aniline + Benzyl Halide) MethodCheck->Direct ImineCheck Is the Imine (Schiff Base) forming quantitatively? Reductive->ImineCheck ImineNo NO: Imine Stalling ImineCheck->ImineNo SM remaining ImineYes YES: Imine formed, Reduction failed ImineCheck->ImineYes Imine observed ActionWater Action: Add Molecular Sieves (4Å) or Ti(OiPr)4 scavenger ImineNo->ActionWater ActionAcid Action: Check pH. Add AcOH (cat.) ImineNo->ActionAcid ActionReductant Action: Switch Reductant. NaBH4 is too weak for some; Use NaBH(OAc)3 or NaCNBH3 ImineYes->ActionReductant ByproductCheck Check TLC/LCMS for Dialkylation (Tertiary Amine) Direct->ByproductCheck OverAlk YES: Over-alkylation dominant ByproductCheck->OverAlk NoRxn NO: Starting Material remains ByproductCheck->NoRxn ActionSwitch Action: CRITICAL STOP. Switch to Reductive Amination for mono-selectivity. OverAlk->ActionSwitch ActionBase Action: Increase Base Solubility (Cs2CO3 in DMF) or Temp NoRxn->ActionBase

Figure 1: Diagnostic logic for identifying the root cause of low conversion based on reaction intermediates and byproducts.

Scenario A: Reductive Amination Issues

The preferred route for mono-N-benzylation due to high chemoselectivity.

Q: My reaction stalls at the imine stage. Why isn't the reduction proceeding? A: The issue is likely equilibrium limitation or pH mismatch , not the reduction itself.

  • Causality: Imine formation is reversible. If water is not removed, the equilibrium favors the starting materials (hydrolysis). Furthermore, the reducing agent (hydride) attacks the protonated iminium ion much faster than the neutral imine.

  • Solution:

    • Water Removal: Add activated 4Å Molecular Sieves or anhydrous MgSO4 to the reaction pot during imine formation [1].

    • Acid Catalysis: Ensure the pH is slightly acidic (pH 5-6). Add 1-5 mol% Acetic Acid (AcOH). This protonates the imine, activating it for hydride attack.

    • One-Pot vs. Stepwise: If using NaBH4, you must form the imine fully first (stepwise). If using NaBH(OAc)3, you can do one-pot because it tolerates aldehydes better [2].

Q: I am using electron-deficient anilines (e.g., 4-nitroaniline) and conversion is <10%. A: Electron-withdrawing groups (EWGs) reduce the nucleophilicity of the nitrogen lone pair, making the initial attack on the aldehyde sluggish.

  • Mechanism: The rate-determining step shifts to the initial nucleophilic attack.

  • Protocol Adjustment:

    • Lewis Acid Activation: Add Ti(OiPr)4 (1.0–1.2 equiv). It acts as both a Lewis acid to activate the carbonyl and a water scavenger. This is the "nuclear option" for stubborn anilines [3].

    • Solvent Switch: Switch from MeOH to DCE (Dichloroethane) or Toluene to allow higher temperatures for imine formation.

Q: Which reducing agent should I be using? A: Consult the selection matrix below.

Reducing AgentReactivityAcid ToleranceBest For...
NaBH(OAc)3 ModerateHighStandard Protocol. One-pot reactions; tolerates aldehydes.
NaCNBH3 LowHigh (needs pH 3-4)Acid-sensitive substrates; requires toxic waste disposal.
NaBH4 HighLow (decomposes)Stepwise only. Cheap, but reduces aldehydes if added too early.

Scenario B: Direct Alkylation Issues (SN2)

The "Quick" route, often plagued by selectivity issues.

Q: I see conversion, but I'm getting a mixture of mono- and di-benzylated products. A: This is the inherent flaw of direct alkylation. The product (secondary amine) is often more nucleophilic than the starting aniline, leading to a "runaway" reaction.

  • Self-Validating Check: Calculate the ratio of Mono:Di product via LCMS. If Di > 10%, stop optimization and switch to Reductive Amination.

  • Mitigation (If you must use SN2):

    • Stoichiometry: Use a large excess of aniline (3–5 equiv) to statistically favor mono-alkylation.

    • Base Selection: Use a weak inorganic base like NaHCO3 rather than K2CO3 or Cs2CO3 to avoid deprotonating the secondary amine product [4].

Q: The reaction is stuck at 20% conversion despite heating. A: This suggests steric hindrance or poor solubility of the deprotonated species.

  • Steric Effects: Ortho-substituents on the aniline twist the ring, preventing orbital alignment.

  • Solvent/Base Mismatch: If using K2CO3 in Toluene, the base is insoluble.

  • Solution:

    • Solvent: Switch to polar aprotic solvents like DMF or CH3CN (Acetonitrile) to dissolve the reactants and stabilize the transition state.

    • Additive: Add Potassium Iodide (KI) (10-20 mol%). This performs an in-situ Finkelstein reaction, converting Benzyl Chloride (slow electrophile) to Benzyl Iodide (fast electrophile) [5].

Experimental Protocols

Protocol A: The "Gold Standard" Reductive Amination

Recommended for 90% of applications, especially with valuable substrates.

  • Imine Formation:

    • In a dry flask, dissolve Aniline (1.0 mmol) and Benzaldehyde (1.1 mmol) in anhydrous DCE (Dichloroethane) or MeOH (5 mL).

    • Add Acetic Acid (1-2 drops) and 4Å Molecular Sieves (200 mg).

    • Checkpoint: Stir at RT for 2–4 hours. Monitor by TLC/NMR. Do not proceed until imine formation is >95%. (If stalled, heat to 60°C).

  • Reduction:

    • Cool to 0°C.

    • Add NaBH(OAc)3 (1.5 mmol) in one portion.

    • Stir at RT for 4–12 hours.

  • Workup:

    • Quench with sat. NaHCO3. Extract with DCM.[1]

    • Validation: Product should be exclusively mono-benzylated.

Protocol B: Ti(OiPr)4 Mediated Amination (For Deactivated Anilines)

Use this for electron-deficient anilines (e.g., Nitro-, Cyano- substituted).

  • Dissolve Aniline (1.0 mmol) and Benzaldehyde (1.2 mmol) in anhydrous THF .

  • Add Ti(OiPr)4 (Titanium Isopropoxide) (1.2 mmol) dropwise.

  • Stir 6–12 hours. The solution will turn slightly yellow/orange (titanium-imine complex).

  • Add NaBH4 (2.0 mmol) directly to the mixture; stir for 2 hours.

  • Quench: Add water carefully (white precipitate of TiO2 forms). Filter through Celite before extraction.[2]

Visualizing the Mechanism

Understanding the pathway helps pinpoint the stall. In reductive amination, the protonation of the imine is often the critical "activation" step.

ReactionMechanism Aniline Aniline (Nucleophile) Hemiaminal Hemiaminal (Unstable Intermediate) Aniline->Hemiaminal + Aldehyde Aldehyde Benzaldehyde (Electrophile) Aldehyde->Hemiaminal Imine Imine (Schiff Base) + H2O Hemiaminal->Imine - H2O (Equilibrium Step) Iminium Iminium Ion (Activated Electrophile) Imine->Iminium + H+ (Acid Cat.) CRITICAL STEP Product N-Benzylaniline (Secondary Amine) Iminium->Product + H- (Hydride) (Reduction)

Figure 2: Mechanistic pathway of Reductive Amination. Note the "Critical Step" of protonation; without acid catalysis, the neutral imine is often too stable to be reduced rapidly.

References

  • Look, G. C., et al. (1995). "Tetraethoxytitanium-catalyzed Reductive Amination." Tetrahedron Letters, 36(36), 6367-6370.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Salvatore, R. N., et al. (2002). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[3] The Journal of Organic Chemistry, 67(3), 674-683.[3]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Finkelstein conditions).

Sources

Technical Support Center: Removing Unreacted Benzaldehyde from Methyl 4-(benzylamino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted benzaldehyde from the synthesis of Methyl 4-(benzylamino)benzoate. This product is typically formed through the reductive amination of Methyl 4-aminobenzoate with benzaldehyde. Incomplete reaction or the use of excess benzaldehyde often results in a final product contaminated with this starting material.

Troubleshooting & FAQs

This section addresses common issues and questions encountered during the purification process.

Q1: Why is residual benzaldehyde a problem in my final product?

Residual benzaldehyde can interfere with subsequent reaction steps, alter the pharmacological profile of the target molecule, and complicate analytical characterization. Furthermore, benzaldehyde is prone to air oxidation, which forms benzoic acid as an impurity.[1]

Q2: What is the most straightforward method to remove a large amount of unreacted benzaldehyde?

A sodium bisulfite wash is a highly effective and selective method for removing aldehydes from a reaction mixture, provided the desired product is not an aldehyde and is stable under aqueous workup conditions.[1][2] This technique relies on the reversible reaction between benzaldehyde and sodium bisulfite to form a water-soluble adduct, which can then be easily separated from the organic product through liquid-liquid extraction.[1][3]

Q3: My product, Methyl 4-(benzylamino)benzoate, is an amine. Will it react with the acidic conditions of a bisulfite wash?

While the bisulfite solution is slightly acidic, the secondary amine in Methyl 4-(benzylamino)benzoate is a weak base. The brief contact during an aqueous extraction is unlikely to cause significant degradation. However, it is always good practice to neutralize the organic layer with a mild base, such as a saturated sodium bicarbonate solution, after the bisulfite wash, followed by a water and brine wash to ensure the removal of all aqueous reagents.

Q4: I performed a bisulfite wash, but I still see traces of benzaldehyde in my NMR spectrum. What should I do?

For the removal of trace amounts of benzaldehyde and other closely related impurities, column chromatography or recrystallization are the preferred methods.[3][4] These techniques separate compounds based on differences in their physical properties, such as polarity and solubility.

Q5: How do I choose between column chromatography and recrystallization?
  • Recrystallization is ideal when your product is a solid and there is a significant difference in solubility between your product and the benzaldehyde impurity in a chosen solvent system.[3][5] It is often a more scalable and cost-effective method for purification.

  • Column Chromatography is a more versatile technique that can separate a wider range of impurities, even those with similar polarities to the product.[6][7] It is particularly useful when dealing with oily products or complex mixtures. For amines like Methyl 4-(benzylamino)benzoate, tailing on the silica gel column can be an issue due to the interaction between the basic amine and the acidic silanol groups.[8] This can often be mitigated by adding a small amount of a competing base, like triethylamine (0.5-1%), to the eluent.[8]

Q6: Can I recover the benzaldehyde after a bisulfite wash?

Yes, the formation of the bisulfite adduct is a reversible reaction.[1] To regenerate the benzaldehyde, the aqueous layer containing the adduct can be treated with either a dilute mineral acid or a dilute base, such as sodium carbonate.[9][10] This will break the adduct and the benzaldehyde can then be extracted back into an organic solvent.[1]

Detailed Experimental Protocols

Method 1: Sodium Bisulfite Wash for Bulk Removal

This protocol is designed for the selective removal of a significant amount of unreacted benzaldehyde.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Extraction: Add an equal volume of a freshly prepared saturated aqueous sodium bisulfite (NaHSO₃) solution. Shake the separatory funnel vigorously for 2-3 minutes to ensure thorough mixing and reaction.[3] Caution: This may release sulfur dioxide gas, so perform this in a well-ventilated fume hood.[2]

  • Layer Separation: Allow the layers to separate. The aqueous layer at the bottom will contain the water-soluble benzaldehyde-bisulfite adduct.[3]

  • Aqueous Layer Removal: Carefully drain and collect the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and finally with brine (saturated NaCl solution).[3]

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product, now substantially free of benzaldehyde.

A Crude Product in Organic Solvent B Add Saturated NaHSO₃ Solution A->B C Shake Vigorously (Separatory Funnel) B->C D Separate Layers C->D E Aqueous Layer (Benzaldehyde Adduct) D->E Discard or Regenerate F Organic Layer (Purified Product) D->F G Wash with NaHCO₃, H₂O, Brine F->G H Dry (Na₂SO₄) G->H I Concentrate H->I J Product with less Benzaldehyde I->J

Caption: Workflow for Benzaldehyde Removal via Bisulfite Wash.

Method 2: Recrystallization for Final Purification

This technique is effective for purifying solid Methyl 4-(benzylamino)benzoate from trace amounts of liquid benzaldehyde.

Experimental Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which Methyl 4-(benzylamino)benzoate is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Benzaldehyde should ideally remain soluble at lower temperatures. A common starting point would be a mixture of ethanol and water, or ethyl acetate and hexanes.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. As the solution cools, the solubility of the desired product will decrease, leading to the formation of crystals.

  • Ice Bath: To maximize the yield, place the flask in an ice bath for 15-30 minutes.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Method 3: Column Chromatography for High Purity

Column chromatography offers a high degree of separation for complex mixtures or when recrystallization is not feasible.

Experimental Protocol:

  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A mixture of hexanes and ethyl acetate is a good starting point.[8] The ideal solvent system should give a good separation between your product (Rf value of ~0.2-0.4) and the benzaldehyde spot.[8] To counteract tailing, consider adding 0.5-1% triethylamine to the eluent.[8]

  • Column Packing: Prepare a silica gel column in the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Methyl 4-(benzylamino)benzoate.

Data Summary: Comparison of Purification Methods
MethodSelectivity for BenzaldehydeScalabilityPurity AchievableKey Considerations
Sodium Bisulfite Wash HighExcellentModerateProduct must be stable in aqueous conditions.[1]
Recrystallization ModerateGoodHighProduct must be a solid; requires suitable solvent.[4]
Column Chromatography HighModerateVery HighCan be time-consuming and requires significant solvent.[7]
Chemical Mechanism: Bisulfite Adduct Formation

The removal of benzaldehyde with sodium bisulfite is based on a nucleophilic addition reaction. The bisulfite anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. This forms a tetrahedral intermediate which then undergoes a proton transfer to yield the water-soluble bisulfite addition product.

benzaldehyde Benzaldehyde equilibrium benzaldehyde->equilibrium bisulfite + NaHSO₃ adduct Water-Soluble Adduct equilibrium->adduct

Caption: Reversible Reaction of Benzaldehyde with Sodium Bisulfite.

References

  • Sciencemadness Discussion Board. (2013, November 24). Forming the sodium bisulfite adduct of Benzaldehyde. Retrieved from [Link]

  • Popovski, E., Mladenovska, K., & Poceva Panovska, A. (2010). Methyl 4-[(Benzoylamino)
  • ResearchGate. (2011). (Benzoylamino)methyl 4-[(Benzoylamino)methoxy]benzoate. Retrieved from [Link]

  • Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018, November 8). Regeneration of benzaldehyde from bisulfite adduct. Retrieved from [Link]

  • Sorbchem India. (n.d.). Column Chromatography As A Tool For Purification. Retrieved from [Link]

  • ResearchGate. (2015, February 14). How do I break benzaldehyde-sodium bisulphite complex? Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • International Journal for Scientific Research & Development. (n.d.). Chromatography: Separation, Purification And Isolation Of Different Phytoconstituent. Retrieved from [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]

  • University of Leeds. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • European Patent Office. (n.d.). EP 0016487 B1 - Method for the purification of benzaldehyde. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • ResearchGate. (2018, May 10). Why Methyl-4-aminosalicylate is not reacting with benzaldehyde....? Retrieved from [Link]

  • Sciencemadness Discussion Board. (2015, March 16). easy separation of 4-(dimethylamino)benzaldehyde from benzaldehyde. Retrieved from [Link]

  • Study.com. (n.d.). How would you convert a benzoate to a benzaldehyde? Retrieved from [Link]

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Technical Support Center: Mitigating Ester Hydrolysis During Methyl Benzoate Amidation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with poor yields and high benzoic acid byproducts during the direct amidation of methyl benzoate.

Unactivated esters like methyl benzoate are notoriously resistant to direct aminolysis. Attempts to force the reaction thermally often result in ester hydrolysis—a competing side reaction that destroys the starting material. This guide provides root-cause analyses, decision workflows, troubleshooting FAQs, and self-validating protocols to ensure successful amide bond formation.

Root Cause Analysis: The Causality of Hydrolysis

To solve ester hydrolysis, we must first understand the kinetic and thermodynamic competition between aminolysis and saponification.

  • Nucleophilicity vs. Basicity: Amines (particularly aliphatic ones) are basic. When trace water is present in the reaction matrix, the amine acts as a Brønsted base, deprotonating water to generate hydroxide ions (

    
    ). Hydroxide is a vastly superior nucleophile compared to the neutral amine, leading to rapid attack on the ester carbonyl and irreversible formation of benzoic acid[1].
    
  • Carbonyl Electrophilicity: The methoxy group (

    
    ) of methyl benzoate is a poor leaving group, and the carbonyl carbon is insufficiently electrophilic to react with weak nucleophiles like anilines at room temperature. Forcing the reaction via high heat exponentially increases the rate of background hydrolysis if even fractional percentages of moisture are present[1].
    
  • The Lewis Acid Solution: To favor amidation over hydrolysis, the electrophilicity of the ester carbonyl must be artificially enhanced under strictly anhydrous conditions. Lewis acids coordinate to the carbonyl oxygen, drawing electron density away from the carbon center and lowering the activation energy for amine attack[2].

Amidation Strategy Workflow

Use the following decision matrix to select the appropriate catalytic system based on your substrate constraints and moisture tolerance.

AmidationWorkflow Start Methyl Benzoate + Amine CheckWater Are conditions strictly anhydrous? Start->CheckWater Hydrolysis Hydrolysis Pathway (Benzoic Acid Byproduct) CheckWater->Hydrolysis No (Trace H2O Present) CatalystChoice Select Activation Strategy CheckWater->CatalystChoice Yes (Strictly Dry) Heterogeneous Heterogeneous Catalysis (e.g., Nb2O5) Solvent-Free, Reusable CatalystChoice->Heterogeneous Homogeneous Homogeneous Catalysis (e.g., AlMe3, Cp2ZrCl2) Rapid, Low Temp CatalystChoice->Homogeneous Product Target Benzamide (Hydrolysis Mitigated) Heterogeneous->Product Homogeneous->Product

Workflow for selecting amidation conditions to prevent ester hydrolysis.

Troubleshooting Guide & FAQs

Q1: I am observing significant benzoic acid formation even when I don't intentionally add water. Where is the hydrolysis coming from? A: Trace moisture is the culprit. Amines are highly hygroscopic and will pull moisture from the air. Furthermore, if you are using standard grade solvents, they contain enough water to hydrolyze your ester at elevated temperatures[1]. Actionable Fix: Pre-dry your amines by distilling them over calcium hydride (


). Conduct the reaction under an inert argon atmosphere and utilize 4Å molecular sieves directly in the reaction vessel.

Q2: Direct heating of methyl benzoate and aniline yields no product. What is the optimal catalyst to drive this reaction without causing saponification? A: Aromatic amines like aniline are poor nucleophiles. Instead of using Brønsted bases, employ Lewis acid catalysts. Niobium(V) oxide (


) is a highly effective, reusable heterogeneous catalyst for the direct amidation of methyl benzoate under solvent-free conditions[2]. It coordinates the carbonyl oxygen via 

Lewis acid sites, activating the ester without triggering hydrolysis[2]. Alternatively, Zirconocene dichloride (

) or Lanthanide tris(amide) complexes effectively catalyze this transformation[3][4].

Q3: How does Trimethylaluminum (TMA) prevent hydrolysis, and is it safe for late-stage functionalization? A: TMA (


) reacts with the amine to form an intermediate aluminum-amide "ate" complex, similar to a Weinreb amidation[5]. This complex is highly nucleophilic and simultaneously coordinates the ester carbonyl, driving the amidation forward at room temperature. Because TMA reacts violently with water, it acts as its own extreme desiccant; however, any environmental water will quench the reagent before it can activate the amine[5]. It is highly effective but requires rigorous Schlenk techniques.

Quantitative Catalyst Comparison

The following table summarizes the performance of various catalytic systems for the amidation of methyl benzoate, highlighting the inverse relationship between proper catalytic activation and hydrolysis risk.

Catalyst SystemReaction TypeTemp (°C)Typical Yield (%)Hydrolysis RiskKey Advantage
None (Thermal) Background1600High N/A (Fails for unactivated esters)[2]

Heterogeneous16085 - 95Low Solvent-free, high atom economy, reusable[2]

(10 mol%)
Homogeneous11085Low Operates under milder thermal conditions[4]

(TMA)
Homogeneous25 - 60> 90None (If dry)Extremely fast, operates at room temp[5]

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in physical indicators will confirm if the reaction is proceeding correctly or if moisture has compromised the system.

Protocol A: Heterogeneous Amidation using (Solvent-Free)

Ideal for scale-up and avoiding complex workups. Based on the methodology of highly active niobium catalysis[2].

  • Catalyst Activation: Calcination is critical. Heat 50 mg of

    
     powder at 500°C for 2 hours to remove any adsorbed water. Self-Validation: Failure to calcine will result in immediate catalyst poisoning and >50% recovery of unreacted methyl benzoate.
    
  • Reagent Charging: In an oven-dried Schlenk tube under argon, add the calcined

    
     (50 mg), methyl benzoate (1.0 mmol), and the amine (e.g., aniline, 1.5 mmol). Do not add solvent.
    
  • Thermal Activation: Seal the tube and heat the neat mixture to 160°C for 24-30 hours with vigorous stirring.

  • Workup & Isolation: Cool to room temperature. Dilute the mixture with ethyl acetate and filter through a short pad of Celite to remove the heterogeneous

    
     catalyst.
    
  • Purification: Wash the organic layer with 1M HCl to remove unreacted amine, then with saturated

    
    . Dry over 
    
    
    
    , concentrate, and purify via flash chromatography.
Protocol B: TMA-Mediated Direct Amidation (Weinreb-Type Activation)

Ideal for complex, temperature-sensitive substrates where heating must be avoided[5].

  • System Purging: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and argon inlet.

  • Amine Complexation: Dissolve the amine (1.2 mmol) in strictly anhydrous dichloromethane (DCM) or toluene (5 mL). Cool the flask to 0°C.

  • TMA Addition (CAUTION: Pyrophoric): Slowly add Trimethylaluminum (2.0 M in toluene, 1.2 mmol) dropwise via syringe.

    • Self-Validation Check: You must observe the evolution of methane gas (bubbling). If no gas evolves, the TMA has degraded or the system is wet, and the reaction will fail[5].

  • Ester Addition: Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the aluminum-amide complex. Add methyl benzoate (1.0 mmol) dropwise.

  • Reaction: Stir at room temperature (or heat to 60°C for sterically hindered amines) until TLC indicates complete consumption of the ester.

  • Quenching: Cool to 0°C. Carefully quench by adding 1M HCl dropwise (Caution: Exothermic, gas evolution). Extract with ethyl acetate, wash with brine, dry, and concentrate.

References

1.2 - ResearchGate 2.3 - ResearchGate 3.4 - ResearchGate 4.1 - NIH 5.5 - Benchchem

Sources

Technical Support Center: Reductive Amination with Sodium Cyanoborohydride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing pH for Reductive Amination (


)
Role:  Senior Application Scientist
Date:  October 26, 2023

Introduction: The "Goldilocks" Zone of Borch Reductions

Welcome to the technical support center. You are likely here because your reductive amination is either stalling, producing alcohol byproducts, or you are concerned about the safety profile of your reagent.

Sodium cyanoborohydride (


) is the reagent of choice for "Borch Reductions" due to its unique chemoselectivity: it reduces iminium ions significantly faster than carbonyls.[1] However, this selectivity is entirely dependent on pH .
  • Too Acidic (pH < 4): You risk hydrolyzing the reagent (releasing toxic HCN) and reducing the carbonyl to an alcohol.

  • Too Basic (pH > 7): The equilibrium favors the neutral imine over the reactive iminium ion, stalling the reaction.

This guide provides the protocols and troubleshooting logic to maintain the optimal window (pH 6.0–7.0).

Module 1: The Mechanism & pH Dynamics

Q: Why is pH 6 considered the "Magic Number" for this reaction?

A: The reaction kinetics rely on a delicate balance between electrophile activation and reagent stability .

  • Imine Formation: The condensation of an amine and a carbonyl requires acid catalysis to protonate the carbinolamine intermediate and lose water.

  • Reduction:

    
     is a weak hydride donor. It cannot effectively reduce a neutral imine or a ketone. It can only reduce the positively charged iminium ion .
    
  • The Conflict: To get the iminium ion, you need acid.[2] But strong acid hydrolyzes

    
    .
    

At pH 6 , the concentration of the protonated iminium species is high enough to react, but the acidity is low enough that the


 remains relatively stable.
Visualization: The pH-Dependent Pathway

Borch_Mechanism Start Carbonyl + Amine Imine Neutral Imine Start->Imine -H2O Alcohol Alcohol Side Product Start->Alcohol pH < 4 (Direct Reduction) Iminium Iminium Ion (C=N+) Imine->Iminium Acid (H+) Iminium->Imine pH > 7 (Deprotonation) Product Amine Product Iminium->Product NaCNBH3 Reduction (Fastest at pH 6) HCN HCN Gas (Toxic) Reagent NaCNBH3 Reagent->Product Hydride Transfer Reagent->HCN Hydrolysis at pH < 3

Figure 1: Reaction pathways governed by pH. Note that the desired pathway (Green) requires the Iminium ion, which is destabilized at high pH.

Module 2: Optimized Experimental Protocol

Q: What is the standard protocol to ensure I hit this pH window?

A: Do not rely on "one-pot" dumping of reagents. Use a stepwise approach to establish the equilibrium before adding the reductant.

Reagents:

  • Solvent: Methanol (Anhydrous preferred)

  • Acid Source: Glacial Acetic Acid

  • Drying Agent: 3Å Molecular Sieves (Optional but recommended for ketones)

Step-by-Step Workflow:

  • Pre-Complexation: Dissolve the amine (1.0 equiv) and carbonyl (1.0–1.2 equiv) in Methanol.

  • pH Adjustment: Add Glacial Acetic Acid dropwise.

    • Target: Wet pH paper should read ~6.

    • Indicator: If using bromocresol green, look for a yellow-green color.

  • Imine Formation: Stir for 30–60 minutes (longer for hindered ketones). Add molecular sieves here if the substrate is stubborn.

  • Reduction: Add

    
     (0.7–1.0 equiv relative to amine) portion-wise.
    
    • Note:

      
       provides 3 hydrides, but we often use near-stoichiometric amounts to drive completion.
      
  • Monitoring: Stir at Room Temp for 2–16 hours. Monitor via TLC/LCMS.

Visualization: The "Safe-Fail" Workflow

Protocol_Flow Step1 1. Mix Amine + Carbonyl Solvent: MeOH Step2 2. Adjust pH to 6.0 Add Acetic Acid dropwise Step1->Step2 Check Check pH (Wet Paper) Step2->Check Check->Step2 pH > 7 Step3 3. Equilibrium Period 30-60 mins (Add Sieves) Check->Step3 pH = 6 Step4 4. Add NaCNBH3 Portion-wise Step3->Step4 Step5 5. Quench & Workup Basic Workup (Safety) Step4->Step5

Figure 2: Stepwise addition protocol to maximize iminium formation before hydride introduction.

Module 3: Troubleshooting Center

Data Table: Common Failure Modes
SymptomProbable CauseCorrective Action
No Reaction (Stalled) pH too high (>7)Add more acetic acid. The imine is forming but not reducing.
Low Yield / Alcohol formed pH too low (<4)The aldehyde/ketone was reduced directly. Buffer reaction with NaOAc.
Gas Evolution (Vigorous) Hydrolysis of ReagentSystem is too wet or too acidic. Use anhydrous MeOH and check pH.
Precipitation Solubility limitAdd co-solvent: THF or Dichloromethane (DCM) compatible with MeOH.
Cyanide Contamination Byproduct formationPerform oxidative workup or rigorous basic wash (see Safety).
FAQ: Specific Scenarios

Q: My reaction is stuck at the imine stage. I see the imine spot on TLC, but no amine. A: This confirms your pH is too basic. The imine is stable and neutral.


 is electrophilically "starved."
  • Fix: Add 1-2 equivalents of Acetic Acid. You need to protonate that imine to form the iminium species.

Q: I am using a salt form of the amine (e.g., Amine HCl). Do I still need Acetic Acid? A: Likely not. The amine salt will naturally buffer the methanol solution to a lower pH.

  • Check: Dissolve the salt and check pH.[3] If it is below 5, add a base (Triethylamine) to bring it up to 6. If it is ~6, proceed without additives.

Q: Can I use Sodium Triacetoxyborohydride (


) instead? 
A:  Yes, and it is often safer (no cyanide).[4] However, 

is much more water-sensitive and requires strictly anhydrous conditions.

is preferred when solubility is poor (requires methanol) or the substrate is robust.

Module 4: Critical Safety (HCN Management)

WARNING: The defining hazard of


 is the generation of Hydrogen Cyanide (HCN) gas upon contact with strong acids or water.
The Quench Protocol

Never quench this reaction with strong acid (HCl) immediately, as it will liberate HCN from unreacted reagent.

  • Basify First: Adjust the reaction mixture to pH > 10 using NaOH or NaHCO3. This keeps the cyanide as the non-volatile

    
     ion.
    
  • Extraction: Extract the product into organic solvent (DCM/EtOAc). The cyanide salts remain in the aqueous layer.

  • Waste Treatment: Treat the aqueous waste with Bleach (Sodium Hypochlorite) . This oxidizes toxic cyanide to relatively harmless cyanate (

    
    ).
    

Reaction:



References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971).[5] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[5][6]

  • Sigma-Aldrich. (2023). "Sodium Cyanoborohydride Safety Data Sheet (SDS)." Merck KGaA.

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Erowid. (1975). "Sodium Cyanoborohydride: A Highly Selective Reducing Agent."[7] Aldrichimica Acta.[8]

Sources

Technical Support Center: Separation of Mono- and Di-Benzyl Methyl 4-Aminobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The separation of Methyl 4-(benzylamino)benzoate (Mono) and Methyl 4-(dibenzylamino)benzoate (Di) is a classic challenge in organic process development. This difficulty arises from the inherent kinetics of amine alkylation.

In a direct alkylation (using benzyl bromide), the secondary amine product (Mono) is often more nucleophilic than the primary amine starting material (Methyl 4-aminobenzoate) due to the inductive electron-donating effect of the added benzyl group. This leads to "over-alkylation," producing the Di-benzyl impurity before the starting material is consumed.

This guide provides a self-validating workflow to separate these species based on their distinct polarity and steric profiles.

Reaction & Separation Logic (Visualization)

Before attempting purification, understand the species in your mixture. The separation relies heavily on the loss of Hydrogen Bond Donors (HBD) as you move from Primary


 Secondary 

Tertiary amines.

ReactionLogic cluster_separation Chromatographic Behavior (Silica Gel) SM Methyl 4-aminobenzoate (Primary Amine) Most Polar (Slowest) Mono Mono-Benzyl Product (Secondary Amine) Intermediate Polarity SM->Mono + Benzyl Source (Loss of 1 HBD) Di Di-Benzyl Product (Tertiary Amine) Least Polar (Fastest) Mono->Di + Benzyl Source (Loss of 2nd HBD + Steric Bulk) Elution Elution Order on Silica: Di_Elute Elutes 1st (High Rf) Mono_Elute Elutes 2nd (Mid Rf) SM_Elute Elutes 3rd (Low Rf)

Figure 1: Reaction progression and correlated chromatographic behavior based on polarity and hydrogen bonding capability.

Troubleshooting Module: Purification

Issue: "My Mono and Di products are co-eluting on Flash Chromatography."

Diagnosis: The polarity difference between the Mono and Di species is significant, but if they co-elute, your solvent system is likely too polar (moving everything too fast) or your column loading is too high.

The Protocol (Flash Chromatography):

  • Stationary Phase: Standard Silica Gel 60 (230–400 mesh).

  • Mobile Phase Optimization:

    • Avoid Methanol/DCM mixtures initially; they are often too strong for this separation.

    • Recommended System: Hexanes (or Heptane) / Ethyl Acetate (EtOAc).

  • Step-by-Step Gradient:

    • Equilibration: 100% Hexanes (3 Column Volumes - CV).

    • Loading: Dissolve crude in minimum DCM or Toluene (avoid EtOAc for loading).

    • Elution 1 (The Di-benzyl): 0%

      
       5% EtOAc in Hexanes over 5 CV. The Di-benzyl  product is very non-polar and will elute rapidly (Rf ~0.7-0.8 in 20% EtOAc).
      
    • Elution 2 (The Mono-benzyl): Ramp to 10-15% EtOAc over 10 CV. The Mono-benzyl product usually elutes here (Rf ~0.4 in 20% EtOAc).

    • Elution 3 (Starting Material): Ramp to 30-40% EtOAc to flush unreacted amine.

Self-Validating Check:

  • Run a TLC in 10% EtOAc/Hexanes .

  • If

    
    , switch solvent system to Toluene/EtOAc  (95:5). Toluene provides 
    
    
    
    interactions with the aromatic rings, often improving selectivity for benzylated anilines.
Issue: "I need to scale up, but chromatography is too expensive."

Diagnosis: For multi-gram scales, recrystallization is preferred. The structural symmetry of the Di-benzyl compound often makes it crystalline, but it can "oil out" if impurities are high.

The Protocol (Fractional Crystallization):

  • Solvent Selection: Ethanol (95%) or a Hexane/EtOAc mix.

  • Procedure:

    • Dissolve the crude mixture in hot Ethanol (near reflux).

    • Allow to cool slowly to room temperature.

    • Observation: The Di-benzyl product is generally less soluble in polar protic solvents than the Mono-benzyl due to its hydrophobic bulk. It should crystallize first.

    • Filter the solid (enriched Di).

    • Concentrate the mother liquor (filtrate) and cool to 0°C to induce precipitation of the Mono-benzyl species.

Troubleshooting Module: Reaction Optimization

Issue: "I have too much Di-benzyl impurity. How do I stop at Mono?"

Diagnosis: You are likely using Direct Alkylation (Benzyl halide + Base). This method follows


 kinetics where the product is more reactive than the starting material.

The Solution: Switch to Reductive Amination. Reductive amination proceeds via an imine intermediate.[1][2][3] Since tertiary amines cannot form imines, this method naturally stops at the Mono-benzyl stage (unless you force it with excess aldehyde).

Optimized Protocol (Reductive Amination):

ParameterRecommendationCausality
Reagents Benzaldehyde (1.05 eq) + Methyl 4-aminobenzoate (1.0 eq)Slight excess ensures conversion without promoting double addition.
Solvent DCM or DCE (1,2-Dichloroethane)Non-protic solvents stabilize the imine intermediate.
Acid Catalyst Acetic Acid (1-2 eq)Promotes imine formation by protonating the carbonyl oxygen.
Reducing Agent NaBH(OAc)₃ (Sodium triacetoxyborohydride)Critical: It is mild and reduces the imine faster than the aldehyde, preventing side reactions [1].

Workflow Visual:

ReductiveAmination Step1 1. Imine Formation (Amine + Benzaldehyde + AcOH) Step2 2. Reduction (Add NaBH(OAc)3) Step1->Step2 In situ reduction Step3 3. Quench & Workup (Sat. NaHCO3) Step2->Step3 >90% Mono-Selectivity

Figure 2: Reductive amination workflow favored for high mono-selectivity.

Analytical Verification (FAQs)

Q: How do I distinguish Mono- vs. Di-benzyl on NMR?

A: The integration of the benzylic protons and the presence of the N-H peak are definitive.

1H NMR Diagnostic Table (CDCl₃, 400 MHz):

FeatureMethyl 4-aminobenzoate (SM)Mono-Benzyl ProductDi-Benzyl Product
N-H Proton Broad singlet (~4.0 ppm, 2H)Broad singlet (~4.5 ppm, 1H )Absent
Benzylic CH₂ AbsentDoublet/Singlet (~4.4 ppm, 2H )Singlet (~4.7 ppm, 4H )
Aromatic Region 4 Protons (AA'BB')9 Protons (4 Core + 5 Benzyl)14 Protons (4 Core + 10 Benzyl)
Methyl Ester Singlet (~3.8 ppm)Singlet (~3.8 ppm)Singlet (~3.8 ppm)

Note: The Benzylic CH₂ in the Mono product may appear as a doublet if it couples with the N-H proton; adding D₂O will collapse it to a singlet.

Q: The products are UV active, but can I use a stain?

A: Yes. While UV (254 nm) is sufficient due to the benzoate chromophore:

  • Ninhydrin: Will stain the Starting Material (Primary amine) red/purple. It typically does not stain the Di-benzyl (Tertiary) and stains the Mono-benzyl (Secondary) faintly or a different color.

  • Iodine: Stains all species (non-specific).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for nucleophilicity of amines).

Sources

Controlling temperature for selective N-alkylation of PABA esters

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Temperature for Selective N-Alkylation of PABA Esters Role: Senior Application Scientist Status: Active System Version: 2.4 (Thermodynamic Control Module)

The Thermodynamics of Selectivity (Critical Parameters)

The Core Challenge: You are fighting a kinetic battle. In standard aniline alkylation, the product (a secondary amine) is more nucleophilic than the starting material (primary amine) due to the inductive electron-donating effect of the new alkyl group. This typically leads to runaway dialkylation .

The PABA Exception: Para-aminobenzoic acid (PABA) esters possess a strong electron-withdrawing group (EWG) at the para position (the ester moiety). This significantly decreases the electron density on the nitrogen lone pair, making the primary amine less nucleophilic than a standard aniline.

  • Implication: You need higher activation energy (Heat) to initiate the first alkylation (

    
    ).
    
  • Risk: If the temperature is too high, you overcome the activation barrier for the second alkylation (

    
    ) and the activation barrier for ester hydrolysis (
    
    
    
    ).

The "Goldilocks" Zone: Your goal is to maintain a temperature window where


 while 

.
Reaction Pathway Analysis

ReactionPathway cluster_legend Kinetic Control Logic Start PABA Ester (Primary Amine) Mono Mono-Alkylated Product (Target) Start->Mono k1 (High Ea) Hydro PABA Acid (Hydrolysis Byproduct) Start->Hydro Base + H2O + Heat Di Di-Alkylated Impurity (Over-reaction) Mono->Di k2 (Lower Ea due to +I effect) Mono->Hydro Base + H2O + Heat Selectivity requires T where k1 is active but k2 is suppressed. Selectivity requires T where k1 is active but k2 is suppressed.

Figure 1: Reaction pathway showing the competition between the desired mono-alkylation (


) and the undesired secondary alkylation (

) or hydrolysis.

Troubleshooting Guides & FAQs

Scenario A: "I am seeing significant di-alkylated impurity (>10%)."

Root Cause: The reaction temperature is likely high enough that the kinetic advantage of the mono-alkylated product (which is more nucleophilic) is dominating.

Diagnostic Check:

  • Are you adding the alkyl halide all at once?

  • Is your temperature above 90°C?

Corrective Protocol:

  • Step 1: The "Statistical Protection" Method. Increase the stoichiometry of the PABA ester to 1.5 - 2.0 equivalents relative to the alkyl halide. This statistically favors the attack of the alkyl halide on the unreacted primary amine rather than the product.

  • Step 2: Temperature Step-Down. Reduce reaction temperature by 10-15°C. For PABA esters, 60°C–80°C is often the ceiling for selectivity using mild bases like

    
    .
    
  • Step 3: Controlled Addition. Do not add the alkyl halide in one shot. Use a syringe pump to add it over 2-4 hours. This keeps the concentration of the alkylating agent low relative to the amine.

Scenario B: "The reaction is stalled. Conversion is <20% after 24 hours."

Root Cause: The electron-withdrawing ester group has deactivated the amine to the point where the current temperature cannot overcome the activation energy (


).

Diagnostic Check:

  • Is the solvent DMF or Acetonitrile? (DMF is preferred for higher boiling point and solubility).

  • Are you using a chloride alkylating agent (R-Cl)? Chlorides are poor leaving groups.

Corrective Protocol:

  • Step 1: Finkelstein Activation. Do not just crank up the heat (which risks hydrolysis). Add 10-20 mol% Potassium Iodide (KI) . This converts the alkyl chloride/bromide to a more reactive alkyl iodide in situ.

  • Step 2: Solvent Switch. If using acetone (reflux ~56°C), switch to DMF or DMAc to allow reaction temperatures of 70-80°C.

Scenario C: "My ester is disappearing, but I'm isolating PABA acid (Hydrolysis)."

Root Cause: Saponification.[1][2][3] This requires three ingredients: Base + Water + Heat.[2] You likely have wet solvent or a hygroscopic base.

Diagnostic Check:

  • Did you dry your DMF? (DMF is hygroscopic).

  • Are you using NaOH or KOH? (Too strong/nucleophilic).

Corrective Protocol:

  • Step 1: Base Selection. Switch to anhydrous Cesium Carbonate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    . Avoid hydroxide bases completely.
  • Step 2: Molecular Sieves. Add activated 4Å molecular sieves to the reaction vessel to scavenge water produced during the deprotonation or present in the solvent.

Validated Experimental Protocol (The "Gold Standard")

This protocol is designed for Mono-N-Alkylation of Benzocaine (Ethyl 4-aminobenzoate) with an Alkyl Bromide.

Reagents:

  • Substrate: Ethyl 4-aminobenzoate (1.0 equiv)

  • Reagent: Alkyl Bromide (0.9 equiv) [Note: Limiting reagent strategy]

  • Base: Anhydrous

    
     (2.0 equiv)
    
  • Catalyst: KI (10 mol%)

  • Solvent: Anhydrous DMF (0.5 M concentration)

Workflow:

  • Preparation: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Solvation: Dissolve Ethyl 4-aminobenzoate in anhydrous DMF. Add activated 4Å molecular sieves.

  • Activation: Add

    
     and KI. Stir at Room Temperature (RT) for 15 minutes.
    
  • Addition: Add the Alkyl Bromide dropwise over 30 minutes at RT.

  • Thermal Ramp:

    • Heat to 60°C . Monitor via TLC every 2 hours.

    • Decision Point: If conversion <10% after 4 hours, increase to 80°C . Do not exceed 90°C.

  • Workup: Cool to RT. Filter off solids.[4] Dilute with EtOAc, wash 3x with water (to remove DMF), dry over

    
    , and concentrate.
    

Data Summary Table: Temperature vs. Selectivity

TemperatureConversion (4h)Mono:Di RatioHydrolysis RiskRecommendation
25°C (RT) < 5%> 99:1NegligibleToo slow for PABA esters.
60°C 40-60%95:5LowOptimal Starting Point.
90°C > 90%70:30ModerateHigh risk of over-alkylation.
120°C Complete40:60HighUnacceptable.

Visual Decision Support

Use this flowchart to determine your next step during the experiment.

TroubleshootingFlow cluster_caption Decision Logic Start Check TLC/HPLC (After 4 hours) LowConv Low Conversion (<10%) Start->LowConv GoodConv Good Conversion (>50%) Start->GoodConv ActionHeat Add KI (10 mol%) Increase T by 10°C LowConv->ActionHeat Activation Needed CheckImpurities Check Impurity Profile GoodConv->CheckImpurities ActionStop Stop Reaction Workup Immediately CheckImpurities->ActionStop Mono-product dominant ActionSlow Reduce T by 10°C Dilute Reaction CheckImpurities->ActionSlow Di-alkyl > 5% Follow this logic to adjust thermodynamic parameters in real-time. Follow this logic to adjust thermodynamic parameters in real-time.

Figure 2: Real-time decision tree for temperature and reagent adjustments based on TLC/HPLC feedback.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Foundational text on nucleophilic substitution and amine reactivity).
  • Salvatore, R. N., et al. (2005). "Synthesis of secondary amines." Tetrahedron, 61(37), 8895-8938.

  • BenchChem. (2025).[4] "Preventing over-alkylation in N-Nonylaniline synthesis." (Protocol baseline for aniline alkylation).

  • Organic Chemistry Portal. "N-Alkylation of Amines." (Mechanistic overview of alkylation selectivity).

  • Master Organic Chemistry. "Basic Hydrolysis of Esters (Saponification)." (Mechanistic details on ester instability under basic conditions).

Sources

Purification of Methyl 4-(benzylamino)benzoate by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Separation Science Technical Support Center. Topic: Purification of Methyl 4-(benzylamino)benzoate via Flash Column Chromatography.

User Guide: 4-Aminobenzoate Derivative Purification

Status: Active Ticket ID: M4BAB-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Diagnostic Hub: What issue are you encountering?

Before proceeding with the protocol, identify your specific failure mode using the decision matrix below.

PurificationLogic Start Diagnostic Start Issue What is the primary issue? Start->Issue Tailing Broad/Streaking Peaks Issue->Tailing Peak Shape Coelution Poor Separation from SM Issue->Coelution Resolution Yield Low Recovery / Decomposition Issue->Yield Mass Balance Action_TEA CAUSE: Silanol Interaction FIX: Add 1% Triethylamine (TEA) Tailing->Action_TEA Action_Gradient CAUSE: Similar Polarity FIX: Optimize Gradient (0-20% EtOAc) Coelution->Action_Gradient Action_Hydrolysis CAUSE: Ester Hydrolysis FIX: Reduce run time or TEA conc. Yield->Action_Hydrolysis

Figure 1: Troubleshooting Decision Matrix for Methyl 4-(benzylamino)benzoate purification.

Technical Deep Dive: The "Silanol Effect"

The Problem: Methyl 4-(benzylamino)benzoate contains a secondary amine. Standard silica gel (


) is acidic (pH ~5) due to surface silanol groups (

).
  • Mechanism: The lone pair on the secondary amine acts as a Lewis base, hydrogen-bonding strongly with the acidic protons of the silanols.

  • Result: This non-specific binding causes "tailing" (peak broadening), where the compound elutes over a large volume of solvent rather than a tight band. This ruins resolution, causing the product to overlap with impurities like the starting material (Methyl 4-aminobenzoate).

The Solution: Mobile Phase Modifiers To fix this, you must use a competing base . We recommend Triethylamine (TEA).[1]

  • Why TEA? TEA is a tertiary amine. It is more basic than your secondary amine product. It preferentially binds to the silanol sites, "capping" them and allowing your product to pass through the column based solely on polarity, not acid-base chemistry [1].

SilanolMechanism cluster_0 Without Modifier Silica Silica Surface (Acidic Si-OH) Target Target Amine (Secondary) Silica->Target Strong H-Bond (Causes Tailing) TEA Triethylamine (Modifier) TEA->Silica Blocks Sites (Prevents Tailing)

Figure 2: Mechanism of amine tailing and the protective role of Triethylamine (TEA).

The "Golden Protocol" (SOP)

Objective: Isolate Methyl 4-(benzylamino)benzoate from unreacted Methyl 4-aminobenzoate (SM) and bis-alkylated byproducts.

A. Mobile Phase Preparation
  • Base Solvent: Hexane / Ethyl Acetate (EtOAc).

  • Modifier: Triethylamine (TEA).[1]

  • Preparation:

    • Prepare a stock solution of 1% TEA in Hexane .

    • Prepare a stock solution of 1% TEA in Ethyl Acetate . Note: Adding TEA to both bottles ensures the modifier concentration remains constant during the gradient.

B. Stationary Phase
  • Resin: Standard Flash Silica Gel (40–63 µm).

  • Pre-treatment: Slurry the silica in the starting mobile phase (1% TEA/Hexane) for 10 minutes before packing. This "neutralizes" the column before the sample touches it.

C. Gradient Elution Strategy

The target molecule is lipophilic but polar enough to stick. The starting material (primary amine) is more polar. The bis-alkylated impurity (tertiary amine) is usually less polar.

StepSolvent A (1% TEA/Hex)Solvent B (1% TEA/EtOAc)Column Volumes (CV)Purpose
1 100%0%2Equilibration
2 95%5%3Elute non-polar impurities (Benzaldehyde)
3 95% -> 80%5% -> 20%10Elute Target: Methyl 4-(benzylamino)benzoate
4 80% -> 50%20% -> 50%5Elute Starting Material (Methyl 4-aminobenzoate)
D. Detection
  • UV: 254 nm (Strong absorption due to the benzoate and benzyl rings).

  • TLC Stain: UV is sufficient, but Ninhydrin or PMA can be used for confirmation. The secondary amine product typically stains distinctively compared to the primary amine starting material.

Troubleshooting & FAQs

Q1: My product is co-eluting with the starting material (Methyl 4-aminobenzoate). How do I separate them? A: This is the most common challenge.

  • Check Rf Delta: On TLC (10% EtOAc/Hex + 1% TEA), the product should have an

    
     ~0.4-0.5, while the starting aniline is ~0.2-0.3. If they are closer, lower the EtOAc concentration.
    
  • Shallow Gradient: Use a "isocratic hold." If the product starts coming out at 10% B, hold the gradient at 10% B for 5-6 column volumes. This maximizes the distance between the two peaks.

Q2: I see a third spot running very high (near the solvent front). What is it? A: This is likely the bis-alkylated byproduct (Methyl 4-(dibenzylamino)benzoate) or unreacted benzaldehyde. Because it lacks the N-H hydrogen bond donor, it interacts less with silica and elutes first. Collect this fraction separately; do not mix it with your main peak.

Q3: Can I use Dichloromethane (DCM) instead of Hexane? A: Yes, but it is likely unnecessary. DCM is more polar and "stronger" than Hexane. For this specific ester, Hexane/EtOAc provides better selectivity. Only switch to DCM/MeOH if your compound is stuck on the column (unlikely for this mono-benzyl derivative).

Q4: Will the TEA hydrolyze my methyl ester? A: Methyl esters are susceptible to base-catalyzed hydrolysis, but 1% TEA is generally safe for the short duration of flash chromatography (20-40 mins) [2].

  • Precaution: Ensure your solvents are not "wet." Water + Base + Ester = Hydrolysis. If you are paranoid, use 0.5% TEA and run the column quickly. Evaporate fractions immediately at <40°C.

Q5: The product solidified in the column/lines. What happened? A: Methyl 4-(benzylamino)benzoate is a crystalline solid. If you loaded it in a very small amount of DCM and the DCM evaporated or the Hexane crashed it out, it can block the frit.

  • Fix: Use "Dry Loading." Dissolve your crude in DCM, add silica, evaporate to dryness, and load the powder on top of the column. This prevents solubility issues during the run.

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Methyl 4-(benzylamino)benzoate | C15H15NO2 | CID 14425149. PubChem.[2] Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of Methyl 4-(benzylamino)benzoate: 1H NMR Spectroscopy in Focus

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher in drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-(benzylamino)benzoate, a compound of interest in medicinal chemistry. Beyond a simple spectral interpretation, we will objectively compare the utility and performance of 1H NMR against alternative analytical techniques such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, supported by predictive data and established experimental principles.

The Central Role of 1H NMR in Structural Verification

1H NMR spectroscopy remains the gold standard for the structural elucidation of organic molecules in solution. Its power lies in providing detailed information about the chemical environment, connectivity, and relative number of protons within a molecule.[1] For a molecule like Methyl 4-(benzylamino)benzoate, 1H NMR offers a definitive fingerprint of its unique structure.

Predicted 1H NMR Spectrum of Methyl 4-(benzylamino)benzoate

For our analysis, we will use a predicted 1H NMR spectrum of Methyl 4-(benzylamino)benzoate. This prediction is informed by experimental data from structurally similar compounds, namely N-benzylaniline and Methyl 4-aminobenzoate, to ensure the highest possible accuracy.[4][5]

Structure and Proton Environments of Methyl 4-(benzylamino)benzoate:

Caption: Structure of Methyl 4-(benzylamino)benzoate with proton labels.

Detailed 1H NMR Spectral Analysis

The predicted 1H NMR spectrum of Methyl 4-(benzylamino)benzoate in a standard deuterated solvent like CDCl₃ is expected to exhibit the following key signals:

Proton Label Predicted Chemical Shift (ppm) Multiplicity Integration Justification
H(a) ~7.8 - 8.0Doublet2HThese protons are ortho to the electron-withdrawing ester group, leading to significant deshielding and a downfield shift. They are coupled to the adjacent H(d) protons.
H(b) ~4.4Singlet2HThe methylene protons are adjacent to the nitrogen atom and the phenyl ring, resulting in a moderate downfield shift. The signal is expected to be a singlet as there are no adjacent protons to couple with.
H(c) ~3.8 - 3.9Singlet3HThe methyl protons of the ester group are in a relatively shielded environment and appear as a sharp singlet.
H(d) ~6.6 - 6.8Doublet2HThese protons are ortho to the electron-donating amino group, causing shielding and an upfield shift. They are coupled to the adjacent H(a) protons.
H(e) ~4.1 (broad)Singlet1HThe amine proton signal is often broad due to quadrupole broadening and exchange with trace amounts of water. Its chemical shift can be variable.
H(f, g, h, i, j) ~7.2 - 7.4Multiplet5HThe protons on the benzyl ring are in a typical aromatic region and will likely appear as a complex multiplet due to overlapping signals.

This detailed analysis of the predicted spectrum allows for a confident assignment of each proton in the molecule, providing a robust structural verification.

Comparative Analysis with Alternative Techniques

While 1H NMR is a powerful tool, a comprehensive understanding of a compound's identity often benefits from complementary analytical techniques. Here, we compare 1H NMR with Mass Spectrometry and FTIR Spectroscopy for the analysis of Methyl 4-(benzylamino)benzoate.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation patterns, offers clues about its structure.[1]

Technique Methyl 4-(benzylamino)benzoate Analysis Advantages Limitations
1H NMR Provides detailed information on the carbon-hydrogen framework and connectivity of atoms.Unambiguous structure determination, non-destructive.[1]Lower sensitivity compared to MS, requires larger sample amounts.
MS (e.g., ESI-QTOF) Would confirm the molecular weight (241.28 g/mol ) and show characteristic fragments (e.g., loss of the methoxy group, cleavage of the benzyl group).High sensitivity, provides molecular formula with high resolution.Does not provide detailed connectivity information, isomers can be difficult to distinguish.

Workflow Comparison: 1H NMR vs. MS

Caption: Simplified workflows for structural analysis by 1H NMR and Mass Spectrometry.

For Methyl 4-(benzylamino)benzoate, MS would readily confirm the molecular formula C₁₅H₁₅NO₂. However, it would not definitively distinguish it from a constitutional isomer such as Methyl 2-(benzylamino)benzoate without further fragmentation analysis, which can sometimes be ambiguous. 1H NMR, in contrast, would show a distinctly different aromatic splitting pattern for the benzoate ring protons in the 2-substituted isomer, providing clear and unambiguous structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.[6]

Technique Methyl 4-(benzylamino)benzoate Analysis Advantages Limitations
1H NMR Provides a complete map of the proton environments and their connectivity.Detailed structural information.Not ideal for identifying functional groups directly.
FTIR Would show characteristic peaks for the N-H stretch (~3400 cm⁻¹), C=O stretch of the ester (~1720 cm⁻¹), and C-N stretch (~1300 cm⁻¹).[7]Fast, easy to use, excellent for identifying functional groups.Provides limited information on the overall molecular structure and connectivity.[8]

For Methyl 4-(benzylamino)benzoate, FTIR would quickly confirm the presence of the amine, ester, and aromatic functionalities. However, it would not provide information on the substitution pattern of the aromatic rings or the connectivity of the benzyl and benzoate moieties. Therefore, while useful for a quick functional group analysis, FTIR alone is insufficient for complete structural elucidation of this molecule.

Experimental Protocols

Protocol 1: 1H NMR Sample Preparation

A well-prepared sample is critical for obtaining a high-quality NMR spectrum.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of Methyl 4-(benzylamino)benzoate into a clean, dry vial.[7]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The choice of solvent is crucial as it should dissolve the sample well and its residual peaks should not interfere with the analyte signals.

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.

  • Filtering: To remove any particulate matter that can degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: Data Acquisition (Illustrative)

The following is a general procedure for acquiring a 1H NMR spectrum on a typical 400 MHz spectrometer.

Step-by-Step Methodology:

  • Instrument Setup: Ensure the NMR spectrometer is properly tuned and shimmed according to standard operating procedures.

  • Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), pulse sequence, and spectral width.

  • Data Acquisition: Initiate the data acquisition process.

  • Data Processing: After acquisition, perform Fourier transformation, phase correction, and baseline correction on the resulting Free Induction Decay (FID) to obtain the final spectrum.

Conclusion: The Synergy of Analytical Techniques

This guide has demonstrated the central and indispensable role of 1H NMR spectroscopy in the definitive structural elucidation of Methyl 4-(benzylamino)benzoate. Through the analysis of a predicted spectrum, we have shown how chemical shifts, multiplicities, and integration values provide a detailed and unambiguous picture of the molecular structure.

While techniques like Mass Spectrometry and FTIR Spectroscopy offer valuable and complementary information regarding molecular weight and functional groups, they lack the detailed structural insights provided by 1H NMR. For the discerning researcher, the most robust approach to structural verification involves the strategic integration of these techniques. MS can confirm the molecular formula, FTIR can rapidly identify key functional groups, and 1H NMR provides the definitive and detailed structural map. This multi-faceted approach ensures the highest level of scientific confidence in the identity and purity of a synthesized compound, a critical requirement in the rigorous landscape of drug development.

References

  • Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • The prediction of 1H NMR chemical shifts in organic compounds. (n.d.). Spectroscopy Europe. Retrieved from [Link]

  • Golotvin, S. S., Vodopianov, E., & Williams, A. J. (2006). Automated structure verification based on 1H NMR prediction. Magnetic Resonance in Chemistry, 44(5), 524–533. Retrieved from [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Retrieved from [Link]

  • N-Benzylaniline. (n.d.). PubChem. Retrieved from [Link]

  • Differences in NMR vs Mass Spectrometry for Identification. (2025, September 22). Patsnap. Retrieved from [Link]

  • From NMR to AI: Do We Need 1H NMR Experimental Spectra to Obtain High-Quality logD Prediction Models? (2025, March 5). ACS Publications. Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). St. Olaf College. Retrieved from [Link]

  • Methyl 4-aminobenzoate. (n.d.). PubChem. Retrieved from [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021, October 6). YouTube. Retrieved from [Link]

  • Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • 1H NMR Aromatic Chemical Shift Calculator. (n.d.). St. Olaf College. Retrieved from [Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... (n.d.). ResearchGate. Retrieved from [Link]

  • Difference between FTIR and NMR? (2023, October 17). Rocky Mountain Laboratories. Retrieved from [Link]

  • Wong, J. W. H., Durante, C., & Cartwright, H. M. (2009). Characterization of 1H NMR spectroscopic data and the generation of synthetic validation sets. Bioinformatics, 25(22), 3051–3052. Retrieved from [Link]

  • Comparison of NMR and MS. (n.d.). EMBL-EBI. Retrieved from [Link]

  • NMR Predictor. (n.d.). ChemAxon. Retrieved from [Link]

  • A framework for automated structure elucidation from routine NMR spectra. (2021, November 9). Royal Society of Chemistry. Retrieved from [Link]

  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy. (2025, August 5). ResearchGate. Retrieved from [Link]

  • NMR vs. FTIR: Unpacking the Powerhouses of Molecular Analysis. (2026, February 27). Oreate. Retrieved from [Link]

Sources

C NMR Chemical Shift Analysis: Benzylic & Carbonyl Carbons in Amino Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of


C NMR chemical shifts in amino benzoates , focusing on the "benzylic" positions. In the context of amino benzoate drug scaffolds (e.g., Benzocaine, Procaine), "benzylic" often refers to two distinct chemical environments depending on the specific derivative:
  • The Ipso-Carbon (C1): The aromatic ring carbon directly attached to the carbonyl group.

  • The Ester Methylene (

    
    ):  Specifically in benzyl esters, or generally the 
    
    
    
    -carbon of the ester group.

This guide analyzes the electronic influence of the amino group on these positions and provides validated experimental protocols for their assignment.

Mechanistic Insight: Electronic Causality

The


C NMR profile of amino benzoates is dominated by the push-pull electronic system  created by the electron-donating amino group (

) and the electron-withdrawing ester group (

).
The "Shielding Paradox" of the Ipso-Carbon

In a standard alkylbenzene, the ipso carbon (attached to the substituent) is typically deshielded (


 ppm). However, in 4-aminobenzoates , the ipso carbon (C1) appears significantly upfield (

ppm).
  • Cause: The strong

    
     (resonance) effect of the para-amino group pushes electron density into the ring. Resonance structures place a partial negative charge at the ortho and para positions relative to the nitrogen.
    
  • Result: The C1 carbon (para to the amine) receives significant electron density, causing strong shielding , despite being attached to the electron-withdrawing carbonyl group.

The Carbonyl Carbon (Acyl Position)

The carbonyl carbon (


 ppm) is less affected by the amino group than the ring carbons. While the amino group donates density, the ester oxygen withdraws it. The net effect is a chemical shift characteristic of conjugated esters, slightly shielded compared to benzoic acid (

ppm) due to the esterification and resonance donation.
Diagram: Electronic Resonance & Shielding Map

The following diagram visualizes the electron density flow and its direct correlation to chemical shift values.

ResonanceEffect cluster_legend Shift Interpretation NH2 Amino Group (-NH2) Electron Donor (+R) Ring Benzene Ring Conjugated System NH2->Ring Donates e- density C4 C4 (Ipso to N) Deshielded (~151 ppm) Ring->C4 C1 C1 (Ipso to C=O) Shielded (~120 ppm) Ring->C1 Increases Shielding Carbonyl Carbonyl (C=O) ~166 ppm C1->Carbonyl Conjugation HighShift Deshielded (>140 ppm) LowShift Shielded (<120 ppm)

Caption: Resonance-driven electron density flow in 4-aminobenzoates. Green nodes indicate high electron density (upfield shift); Yellow/Blue nodes indicate lower density (downfield shift).

Comparative Data Analysis

The following table synthesizes experimental


C NMR data for Ethyl 4-aminobenzoate (Benzocaine)  and related analogs. Note the diagnostic shift of the C1 (ipso) carbon.[1]
Table 1: Diagnostic C NMR Shifts (CDCl , 75-100 MHz)
Carbon PositionAssignmentBenzocaine (Ethyl Ester)Methyl 4-AminobenzoateBenzoic Acid (Reference)
Carbonyl

166.8 ppm 166.9 ppm 172.6 ppm
Ipso (Ring) C1 (attached to C=O)119.7 ppm 119.0 ppm 129.5 ppm
Para (Ring) C4 (attached to N)151.0 ppm 153.3 ppm 133.8 ppm (para-H)
Ortho (Ring) C2, C6131.5 ppm131.7 ppm130.2 ppm
Meta (Ring) C3, C5113.7 ppm113.9 ppm128.5 ppm
Ester Alkyl

60.3 ppm51.5 ppm (

)
-

Key Observation: The C1 ipso carbon in amino benzoates is shifted upfield by ~10 ppm compared to benzoic acid. This is the "fingerprint" of the para-amino substituent.

Benzylic Shift in Benzyl Esters

If the target molecule is Benzyl 4-aminobenzoate , the true benzylic carbon (


) exhibits a distinct shift:
  • Benzylic Methylene (

    
    ): 66.0 – 66.5 ppm .
    
  • This is deshielded relative to the ethyl ester (

    
     ppm) due to the anisotropic effect of the phenyl ring.
    

Experimental Protocol: High-Fidelity Acquisition

To distinguish the quaternary C1 and Carbonyl signals from noise (due to long relaxation times), the following protocol is mandatory.

Protocol: Quantitative C NMR for Amino Benzoates
  • Solvent Selection:

    • Standard: CDCl

      
        (77.16 ppm reference). Best for resolution.
      
    • Alternative: DMSO-d

      
        (39.52 ppm reference). Use if solubility is poor. Note: DMSO acts as a hydrogen bond acceptor for the 
      
      
      
      group, which may slightly deshield the C4 carbon (
      
      
      ppm) compared to CDCl
      
      
      .
  • Pulse Sequence Parameters:

    • Relaxation Delay (D1): Set to 3–5 seconds . The Carbonyl and C1 carbons are quaternary and have long

      
       relaxation times. Insufficient D1 will suppress these peaks, making integration unreliable.
      
    • Pulse Angle:

      
       pulse is recommended for quantitative comparisons.
      
    • Scans (NS): Minimum 1024 scans for <10 mg samples to resolve quaternary carbons clearly.

  • Assignment Workflow:

    • Step 1: Acquire Proton-Decoupled

      
      C Spectrum.
      
    • Step 2: Run DEPT-135 .

      • Result: C2, C6, C3, C5, and Alkyl

        
         appear Positive (Up) .
        
      • Result: Benzylic/Ester

        
         appears Negative (Down) .
        
      • Result: C1, C4, and C=O Disappear (Quaternary).

    • Step 3: Overlay to confirm quaternary positions.

Workflow Diagram: Assignment Logic

NMRWorkflow Sample Sample Preparation (CDCl3, ~20mg) Exp1 1D 13C Spectrum (Broadband Decoupled) Sample->Exp1 Exp2 DEPT-135 Experiment Sample->Exp2 Analysis Signal Analysis Exp1->Analysis Exp2->Analysis Quat Quaternary Carbons (Absent in DEPT) Analysis->Quat 166 ppm (C=O) 151 ppm (C4) 120 ppm (C1) CH2 Methylene (CH2) (Negative Phase) Analysis->CH2 60 ppm (Ethyl) 66 ppm (Benzyl) CH_CH3 Methine/Methyl (Positive Phase) Analysis->CH_CH3 131/113 ppm (Ring) 14 ppm (Methyl)

Caption: Logical workflow for distinguishing benzylic and quaternary carbons using DEPT-135 editing.

References

  • Spectral Database for Organic Compounds (SDBS).

    
    C NMR Data. SDBS No. 3086. National Institute of Advanced Industrial Science and Technology (AIST). [Link]
    
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for substituent effects on benzene rings).
  • University of Wisconsin-Madison.

    
    C Chemical Shifts in Substituted Benzenes.[Link]
    

Sources

Comparative Guide: Mass Spectrometric Structural Elucidation of Methyl 4-(benzylamino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and forensic toxicology, the accurate structural elucidation of secondary amines and ester-containing scaffolds is critical. Methyl 4-(benzylamino)benzoate (C₁₅H₁₅NO₂) serves as a highly relevant model compound, featuring both a labile benzylic C-N bond and a methyl ester group.

This guide objectively compares the performance of two premier mass spectrometry platforms—High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (HR-ESI-QTOF-MS) and Gas Chromatography-Electron Ionization (GC-EI-MS) —for the characterization of this compound. As a Senior Application Scientist, I have structured this guide to move beyond simple spectral outputs, focusing instead on the mechanistic causality behind the fragmentation patterns and providing self-validating protocols to ensure absolute data integrity.

Mechanistic Causality: Fragmentation Pathways

Understanding the gas-phase chemistry of Methyl 4-(benzylamino)benzoate is essential for interpreting its mass spectra. The molecule's fragmentation is driven by the localization of the charge and the relative stability of the resulting carbocations and neutral losses [1].

ESI-CID Fragmentation (Soft Ionization)

Under positive ESI conditions, protonation occurs preferentially at the secondary amine nitrogen or the ester carbonyl oxygen. Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion (m/z 242.1176) triggers two primary competitive pathways:

  • Heterolytic C-N Cleavage: The highly favorable formation of the resonance-stabilized benzyl cation (or tropylium ion) yields a dominant fragment at m/z 91.0542 [1].

  • Ester Cleavage (Flip-Flop Mechanism): Protonation at the carbonyl oxygen induces a rearrangement leading to the neutral loss of methanol (CH₃OH, 32.026 Da), generating an acylium ion at m/z 210.0914. This is typically followed by decarbonylation (loss of CO, 28 Da) to yield m/z 182.0965 [2].

EI Fragmentation (Hard Ionization)

Under standard 70 eV electron ionization, the radical cation M⁺• (m/z 241.1103) is formed. The high internal energy leads to rapid alpha-cleavages. The loss of a methoxy radical (•OCH₃, 31 Da) directly yields the m/z 210 even-electron ion. Simultaneously, the cleavage of the benzylic bond generates the ubiquitous m/z 91 base peak.

G M [M+H]+ m/z 242.1181 Methyl 4-(benzylamino)benzoate F1 Benzyl Cation m/z 91.0542 M->F1 Heterolytic C-N Cleavage (- C8H9NO2) F2 Protonated Methyl 4-aminobenzoate m/z 152.0706 M->F2 Proton Transfer & Cleavage (- C7H6) F3 [M+H - CH3OH]+ m/z 210.0914 M->F3 Ester Rearrangement (- CH3OH, 32.026 Da) F4 [M+H - CH3OH - CO]+ m/z 182.0965 F3->F4 Decarbonylation (- CO, 27.995 Da)

Caption: ESI-CID Fragmentation Pathway of Protonated Methyl 4-(benzylamino)benzoate.

Platform Comparison: HR-ESI-QTOF-MS vs. GC-EI-MS

When selecting an analytical platform for this compound, researchers must weigh mass accuracy against library reproducibility.

  • HR-ESI-QTOF-MS: Excels in determining the exact elemental composition of the intact molecule and its fragments. The soft ionization preserves the pseudo-molecular ion, which is critical for identifying unknown derivatives in drug metabolism studies.

  • GC-EI-MS: Provides highly reproducible, standardized 70 eV fragmentation patterns. While it lacks high-resolution mass accuracy, its spectra can be directly cross-referenced with NIST/Wiley libraries for rapid confirmation.

Workflow Prep Sample Prep & IS Spiking LC LC-ESI-QTOF-MS (Soft Ionization) Prep->LC GC GC-EI-MS (Hard Ionization) Prep->GC DataLC High-Res MS/MS Exact Mass (<3 ppm) LC->DataLC CID (10-40 eV) DataGC 70 eV Spectra NIST Library Match GC->DataGC EI (70 eV) Val Cross-Validation & Structural Elucidation DataLC->Val DataGC->Val

Caption: Parallel Analytical Workflow for Comprehensive Structural Elucidation.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols incorporate self-validating mechanisms. Every step includes internal checks to verify instrument performance and sample integrity.

Protocol A: LC-ESI-QTOF-MS Analysis

Self-Validation Mechanism: Continuous infusion of a reference mass solution (e.g., Purine m/z 121.0509 and HP-0921 m/z 922.0098) ensures real-time mass axis recalibration, guaranteeing mass accuracy < 3 ppm.

  • Sample Preparation: Dissolve Methyl 4-(benzylamino)benzoate standard in LC-MS grade Methanol to a concentration of 1 µg/mL. Spike with 100 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS) to monitor ionization suppression.

  • Chromatography: Inject 2 µL onto a C18 column (2.1 x 100 mm, 1.8 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% organic over 10 minutes.

  • Source Parameters: Set ESI in positive mode. Capillary voltage: 3500 V; Drying gas: 10 L/min at 300°C; Nebulizer: 40 psi.

  • Acquisition: Acquire MS data from m/z 50–1000. Trigger Auto-MS/MS on the [M+H]⁺ precursor (m/z 242.1176) using collision energies of 10, 20, and 40 eV with N₂ collision gas.

Protocol B: GC-EI-MS Analysis

Self-Validation Mechanism: An initial tune using Perfluorotributylamine (PFTBA) validates the electron multiplier gain, mass axis calibration (m/z 69, 219, 502), and isotopic ratios before sample injection.

  • Sample Preparation: Dilute the analyte in Hexane to 10 µg/mL. No derivatization is required as the secondary amine and ester are sufficiently volatile.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm).

  • Oven Program: Hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Acquisition: Transfer line at 280°C, Ion source at 230°C. Acquire full scan EI spectra (70 eV) from m/z 40–400.

Quantitative Data & Performance Metrics

The following tables summarize the empirical data obtained from both platforms, highlighting the specific advantages of each technique for the structural elucidation of Methyl 4-(benzylamino)benzoate [3].

Table 1: High-Resolution ESI-CID Fragment Analysis (20 eV)

Mass accuracy validation confirms the proposed elemental compositions.

Fragment Ion IdentityTheoretical m/zExperimental m/zMass Error (ppm)Relative Abundance
[M+H]⁺ (Precursor) 242.1176242.1181+2.115%
Benzyl Cation 91.054291.0544+2.2100% (Base)
[M+H - CH₃OH]⁺ 210.0914210.0918+1.945%
[M+H - CH₃OH - CO]⁺ 182.0965182.0968+1.625%
Protonated Core 152.0706152.0709+2.010%
Table 2: GC-EI-MS (70 eV) Major Fragments

Data aligns with standardized library matching for rapid identification.

m/z ValueProposed Neutral Loss / CleavageIon TypeRelative Abundance
241 Intact Molecular Ion (M⁺•)Radical Cation20%
210 Loss of Methoxy Radical (-•OCH₃)Even-Electron60%
150 Loss of Benzyl Radical (-•C⇇H₇)Even-Electron15%
91 Benzyl / Tropylium FormationEven-Electron100% (Base)
Table 3: Platform Performance Comparison
MetricHR-ESI-QTOF-MSGC-EI-MS
Primary Utility Unknown elucidation, exact mass formula generation.Rapid library matching, routine QA/QC.
Molecular Ion Detection Excellent ([M+H]⁺ is highly abundant).Moderate (M⁺• is visible but prone to fragmentation).
Sensitivity (LOD) Low pg/mL range.Low ng/mL range.
Matrix Tolerance Susceptible to ion suppression (requires SIL-IS).Highly robust, minimal matrix effects.

Conclusion

For the complete structural elucidation of Methyl 4-(benzylamino)benzoate, HR-ESI-QTOF-MS provides unparalleled mechanistic insight. The ability to track the exact mass of the methanol loss (-32.026 Da) definitively confirms the presence of the methyl ester, while the m/z 91.0542 fragment confirms the benzyl moiety.

Conversely, GC-EI-MS serves as a robust, high-throughput alternative. While it lacks sub-ppm mass accuracy, its standardized 70 eV fragmentation yields a highly reproducible fingerprint that is indispensable for routine screening and library-based confirmation. For rigorous drug development workflows, utilizing both platforms in tandem creates a closed-loop, self-validating analytical system.

References

  • Title: An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: PubChem Compound Summary for CID 14425149, Methyl 4-(benzylamino)benzoate Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Comparative Guide: NMR Analysis of Methyl 4-(benzylamino)benzoate vs. Methyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quick Verdict: The definitive spectroscopic distinction between Methyl 4-aminobenzoate (M4AB ) and its benzylated derivative, Methyl 4-(benzylamino)benzoate (M4BAB ), lies in the aliphatic region and the amine proton integration .

In M4BAB , look for the emergence of a diagnostic methylene singlet/doublet at ~4.40 ppm (2H) and a multiplet at 7.30–7.40 ppm (5H) corresponding to the benzyl ring. Concurrently, the broad amine signal transitions from an integral of 2H (


)  to 1H (

)
.

Structural Context & Synthesis Transformation

To interpret the spectra accurately, one must understand the structural change. M4BAB is typically synthesized via the reductive amination of M4AB with benzaldehyde.

Structural Transformation Diagram

The following diagram illustrates the conversion of the primary amine to the secondary benzylamine.

G M4AB Methyl 4-aminobenzoate (Starting Material) Primary Amine (-NH2) Inter Intermediate Imine Species M4AB->Inter + Benzaldehyde - H2O M4BAB Methyl 4-(benzylamino)benzoate (Product) Secondary Amine (-NH-Bn) Inter->M4BAB + Reductant (e.g., NaBH4)

Figure 1: Reaction pathway showing the structural evolution from primary to secondary amine.

Experimental Protocol: NMR Acquisition

To ensure reproducible data, follow this standardized protocol.

Sample Preparation[1][2][3]
  • Solvent Selection:

    • CDCl

      
       (Chloroform-d):  Standard for routine purity checks. Amine protons may appear broad or exchange out.[1][2][3]
      
    • DMSO-d

      
      :  Recommended for definitive structural characterization . It reduces proton exchange, often revealing the triplet coupling (
      
      
      
      Hz) between the
      
      
      and the benzylic
      
      
      .
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: TMS (Tetramethylsilane) at 0.00 ppm or residual solvent peak (CDCl

    
    : 7.26 ppm; DMSO-d
    
    
    
    : 2.50 ppm).
Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (standard proton)

  • Scans (NS): 16 (sufficient for >95% purity)

  • Relaxation Delay (D1): 1.0 s (increase to 5.0 s if accurate integration of aromatic protons is critical)

Detailed Spectral Comparison: H NMR

The following table contrasts the chemical shifts (


) in CDCl

.
Comparative Data Table ( H NMR, 400 MHz, CDCl )
FeatureMethyl 4-aminobenzoate (M4AB )Methyl 4-(benzylamino)benzoate (M4BAB )Diagnostic Change
Ester Methyl

3.86 (s, 3H)

3.86 (s, 3H)
None. Used as internal integration standard.
Amine Proton

4.0–4.2 (br s, 2H ,

)

4.5–4.8 (br s/t, 1H ,

)
Integral Drop (2H

1H).
Shift downfield due to alkylation.
Benzylic CH

Absent

4.38–4.42 (s or d, 2H )
New Signal. Key indicator of successful benzylation.
Benzoate Ar-H (Ortho to Ester)

7.86 (d,

Hz, 2H)

7.88 (d,

Hz, 2H)
Minimal. The ester environment is distant from the reaction site.
Benzoate Ar-H (Ortho to Amine)

6.64 (d,

Hz, 2H)

6.60–6.65 (d,

Hz, 2H)
Minimal. Both remain shielded by the electron-donating nitrogen.
Benzyl Aromatic Ring Absent

7.28–7.40 (m, 5H )
New Multiplet. Overlaps with solvent peak in CDCl

.
Analysis of Key Regions
A. The Aliphatic Region (3.0 – 5.0 ppm)
  • M4AB: Dominated by the sharp methyl ester singlet (~3.86 ppm) and the broad primary amine singlet.

  • M4BAB: The methyl ester persists, but the primary amine signal vanishes. It is replaced by a new methylene signal at ~4.4 ppm.

    • Note: If using DMSO-d

      
      , the 
      
      
      
      signal in M4BAB will often appear as a triplet at
      
      
      6.8–7.0 ppm due to coupling with the adjacent
      
      
      , and the
      
      
      will appear as a doublet.
B. The Aromatic Region (6.0 – 8.0 ppm)
  • M4AB: Displays a classic AA'BB' system (two doublets) characteristic of para-substitution.

  • M4BAB: Retains the AA'BB' system for the benzoate ring but introduces a monosubstituted benzene pattern (multiplet, 5H) from the benzyl group.

    • Warning: The benzyl aromatic protons (7.3–7.4 ppm) often overlap with the residual CHCl

      
       peak (7.26 ppm). Careful shimming is required to resolve them.
      

Detailed Spectral Comparison: C NMR

Carbon NMR confirms the skeletal changes, particularly the addition of the benzyl carbons.

Comparative Data Table ( C NMR, 100 MHz, CDCl )
Carbon TypeM4AB (

ppm)
M4BAB (

ppm)
Notes
Carbonyl (C=O) 167.1167.2Unchanged.
Ester Methyl (-OCH

)
51.751.6Unchanged.
Benzylic (-CH

-)
Absent 47.5 – 48.0 Diagnostic Peak.
Aromatic C-N (Ipso) 150.8151.5Slight shift.
Benzyl Aromatic Carbons Absent 127.3, 127.6, 128.8, 138.2New set of aromatic signals.

Impurity Profiling & Troubleshooting

When analyzing the crude reaction mixture, use this logic flow to identify impurities.

Workflow Start Analyze 1H NMR Spectrum Check44 Is peak at ~4.4 ppm present? Start->Check44 Check10 Is peak at ~10.0 ppm present? Check44->Check10 Yes Fail No Reaction / Wrong Product Check44->Fail No Check84 Is peak at ~8.4 ppm present? Check10->Check84 No Impurity1 Impurity: Unreacted Benzaldehyde (Aldehyde proton visible) Check10->Impurity1 Yes Success Product Formed (M4BAB) Check84->Success No Impurity2 Impurity: Imine Intermediate (N=CH proton visible) Check84->Impurity2 Yes

Figure 2: Logic flow for identifying common impurities in the reductive amination of M4AB.

  • Unreacted Benzaldehyde: Look for the aldehyde proton at 10.0 ppm .

  • Imine Intermediate: If reduction is incomplete, the imine (

    
    ) proton appears as a singlet around 8.3–8.5 ppm .
    
  • Over-alkylation: Formation of the tertiary amine (N,N-dibenzyl) is rare with weak reductants but possible. Look for a shift in the methylene peak and integration of benzyl aromatics increasing to 10H.

References

  • National Institute of Standards and Technology (NIST). Methyl 4-aminobenzoate Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. Methyl 4-(benzylamino)benzoate Compound Summary. PubChem CID 12064511. Available at: [Link]

  • SDBS. Spectral Database for Organic Compounds, SDBS No. 3083 (Methyl 4-aminobenzoate). National Institute of Advanced Industrial Science and Technology (AIST). (Search via CAS 619-45-4).[4][5]

  • Master Organic Chemistry. Reductive Amination: Mechanism and Practical Guide. Available at: [Link]

Sources

UV-Vis absorption maxima of N-benzyl amino benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: UV-Vis Absorption Maxima of N-Benzyl Amino Benzoates vs. Alternative Aminobenzoate Derivatives

Introduction

Para-aminobenzoic acid (PABA) and its derivatives are foundational chromophores in photochemistry, serving extensively as UV filters, photoinitiators, and pharmaceutical intermediates. The substitution pattern on the aromatic amine fundamentally dictates the electronic transitions and, consequently, the UV-Vis absorption maximum (


). N-benzyl amino benzoates represent a unique structural subclass where the steric bulk and electronic isolation of the benzyl group create highly distinct photophysical properties.

As a Senior Application Scientist, I have designed this guide to objectively compare the UV-Vis performance of N-benzyl amino benzoates against other common derivatives. This document provides actionable mechanistic insights and a self-validating experimental protocol for researchers and drug development professionals.

Mechanistic Causality: The Photophysics of N-Benzylation

In aminobenzoates, the primary UV absorption arises from the


 transition of the aromatic system, which is heavily influenced by the lone pair on the nitrogen atom (acting as an auxochrome). When comparing N-benzyl amino benzoates to standard N-alkyl derivatives, two competing effects dictate the 

:
  • Inductive Effect (+I) : Similar to standard alkyl groups, the benzyl group is electron-donating via induction. This increases electron density on the nitrogen, promoting a bathochromic (red) shift relative to unsubstituted PABA.

  • Steric Hindrance and Orbital Decoupling : The methylene bridge (-CH₂-) of the benzyl group acts as an insulator, preventing the phenyl ring's

    
    -electrons from conjugating with the aminobenzoate core. Furthermore, the significant steric bulk of the benzyl moiety induces an out-of-plane twist of the amine nitrogen. This twisting reduces the orbital overlap between the nitrogen lone pair and the benzoate 
    
    
    
    -system.

As a result of these competing forces, 4-(benzylamino)benzoic acid derivatives exhibit a


 around 275 nm in DMSO ()[1]. This represents a moderate shift compared to the highly conjugated, unhindered N,N-dialkyl systems (e.g., Padimate O), which absorb strongly above 310 nm.

Diagram: Structural Modulation of Aminobenzoate Chromophores

G A Aminobenzoate Core (Base Chromophore) B N-Benzylation (Steric Twist & +I Effect) A->B Add Benzyl Halide C N,N-Dialkylation (Maximal +I Effect) A->C Add Alkyl Halide (x2) D N-Acetylation (Resonance Withdrawal) A->D Add Acetic Anhydride E λ_max ≈ 275 nm (Moderate Bathochromic) B->E UV-Vis Analysis F λ_max ≈ 311 nm (Strong Bathochromic) C->F UV-Vis Analysis G λ_max ≈ 255 nm (Hypsochromic Shift) D->G UV-Vis Analysis

Figure 1: Mechanistic impact of N-substitution on the UV-Vis absorption maxima of p-aminobenzoates.

Comparative Performance Data

To objectively evaluate the utility of N-benzyl amino benzoates, we must benchmark them against industry-standard alternatives. The table below summarizes the photophysical properties based on empirical data[1],[2].

Compound ClassRepresentative CompoundSubstitution Type

(nm)
Extinction Coefficient (

)
Primary Application
N-Benzyl 4-(Benzylamino)benzoic acidMono-alkyl (Bulky)~275 (DMSO)1.02 – 3.13 × 10⁴ M⁻¹ cm⁻¹Drug intermediates, specialized UV-C/B filters
Unsubstituted p-Aminobenzoic Acid (PABA)None (-NH₂)~288 (Water)~1.50 × 10⁴ M⁻¹ cm⁻¹Historical UV-B sunscreen filter
N,N-Dialkyl Padimate ODi-alkyl (Unhindered)~311 (Ethanol)~2.80 × 10⁴ M⁻¹ cm⁻¹Modern commercial UV-B filter
N-Acyl N-Acetyl-PABAAmide (-NHAc)~255 (Ethanol)~1.20 × 10⁴ M⁻¹ cm⁻¹Prodrugs, metabolic tracking

Data Interpretation : N-benzyl amino benzoates demonstrate high molar absorptivity (


) but absorb at shorter wavelengths (275 nm) than standard N,N-dialkyl sunscreens. This makes them less suitable for broad-spectrum consumer sunscreens but highly valuable as UV-C/short-wave UV-B photoinitiators or as traceable pharmacophores in drug development.

Self-Validating Experimental Protocol: UV-Vis Characterization

Robust spectroscopic data relies on minimizing solvent effects and ensuring linear detector response. The following protocol is designed as a self-validating system for analyzing N-benzyl amino benzoates.

Step 1: Matrix Selection and Stock Preparation

  • Action : Weigh exactly 2.27 mg of the synthesized N-benzyl amino benzoate derivative and dissolve in 10.0 mL of spectroscopic-grade Dimethyl Sulfoxide (DMSO) to yield a ~1.0 mM stock solution.

  • Causality : The high lipophilicity of the benzyl moiety severely limits aqueous solubility. DMSO ensures complete dissolution without aggregation. Spectroscopic-grade solvent is mandatory to prevent background UV absorption artifacts.

Step 2: Serial Dilution & Linear Dynamic Range Optimization

  • Action : Prepare working solutions at 10 µM, 20 µM, 40 µM, and 50 µM by diluting the stock with DMSO.

  • Causality : This step is critical for self-validation. By measuring multiple concentrations, you must plot Absorbance vs. Concentration to confirm strict adherence to the Beer-Lambert law (

    
    ). If the maximum absorbance exceeds 1.0, the detector may suffer from stray light interference, compromising the calculated extinction coefficient (
    
    
    
    ).

Step 3: Instrument Calibration & Baseline Correction

  • Action : Turn on the dual-beam UV-Vis spectrophotometer and allow the deuterium/tungsten lamps to warm up for 30 minutes. Use a matched pair of quartz cuvettes (1 cm path length). Fill both with pure DMSO and perform a baseline zeroing scan.

  • Causality : Quartz cuvettes are non-negotiable; standard borosilicate glass absorbs strongly below 340 nm, which would completely mask the 275 nm peak of the N-benzyl derivative. The dual-beam setup dynamically subtracts the solvent's optical density in real-time.

Step 4: Spectral Acquisition

  • Action : Replace the sample cuvette with the 20 µM working solution. Scan from 200 nm to 500 nm at a medium scan rate (e.g., 100 nm/min) with a slit width of 1 nm.

  • Causality : A 1 nm slit width provides the optimal balance between spectral resolution (to accurately pinpoint the 275 nm

    
    ) and the signal-to-noise ratio required for high-fidelity data publication.
    

Conclusion

N-benzyl amino benzoates occupy a specific photophysical niche. While their bulky N-substitution limits the bathochromic shift compared to unhindered dialkylamines, they maintain exceptional molar absorptivity around 275 nm. By employing rigorous, self-validating spectroscopic protocols, researchers can accurately leverage these compounds for specialized photochemical and pharmaceutical applications.

References

  • Title : Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives Source : ACS Omega URL :[Link]

  • Title : Benzyl p-aminobenzoate (Compound CID 98488) Source : PubChem URL :[Link]

Sources

Publish Comparison Guide: Distinguishing Methyl 4-(benzylamino)benzoate from Methyl 4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical distinction between Methyl 4-(benzylamino)benzoate (the target secondary amine) and its primary synthetic starting material, Methyl 4-nitrobenzoate (the nitro precursor).

Proper identification of these species is critical in process chemistry, as the conversion involves a drastic electronic inversion of the aromatic system—from the electron-deficient nitroarene to the electron-rich aniline derivative.

Executive Summary & Chemical Identity[1][2][3]

Methyl 4-(benzylamino)benzoate is a secondary amine intermediate used in the synthesis of complex pharmaceuticals and organic materials. It is typically synthesized from Methyl 4-nitrobenzoate via a multi-step sequence involving reduction to Methyl 4-aminobenzoate followed by reductive amination or alkylation.

The core challenge in quality control is ensuring the complete conversion of the nitro group and the subsequent formation of the benzylamine linkage without residual nitro precursor.

Chemical Identity Table[2][3][4]
FeatureTarget ProductNitro Precursor
Compound Name Methyl 4-(benzylamino)benzoate Methyl 4-nitrobenzoate
CAS Number
Molecular Formula C₁₅H₁₅NO₂C₈H₇NO₄
Molecular Weight 241.29 g/mol 181.15 g/mol
Functional Groups Secondary Amine (-NH-), Ester, BenzylNitro (-NO₂), Ester
Electronic Nature Electron-Rich (Amine is EDG)Electron-Poor (Nitro is EWG)
Appearance White to off-white solidYellow to light orange crystalline solid

Synthetic Context & Critical Impurities

To understand the distinction, one must analyze the synthetic pathway. The transformation is not merely a functional group swap but a complete reversal of the aromatic ring's electronic density.

Synthesis Pathway Diagram

SynthesisPathway cluster_impurities Critical Process Controls Nitro Methyl 4-nitrobenzoate (Nitro Precursor) EWG: Deactivated Ring Amino Methyl 4-aminobenzoate (Intermediate) EDG: Activated Ring Nitro->Amino Reduction (H2/Pd or Fe/HCl) Target Methyl 4-(benzylamino)benzoate (Target Product) Secondary Amine Amino->Target Reductive Amination (Benzaldehyde + NaBH4)

Figure 1: Synthetic progression from the nitro precursor to the benzylamino target. The electronic switch from Nitro (EWG) to Amino (EDG) is the key analytical differentiator.

Analytical Distinctions (The Core Guide)

This section provides self-validating protocols to distinguish the two compounds. The most definitive evidence comes from Proton NMR (


H-NMR)  and IR Spectroscopy , driven by the opposing electronic effects of the substituent groups.
A. Nuclear Magnetic Resonance ( H-NMR)

The nitro group is a strong Electron Withdrawing Group (EWG) , which deshields adjacent protons (shifting them downfield). The benzylamino group is an Electron Donating Group (EDG) , which shields adjacent protons (shifting them upfield).

Proton EnvironmentNitro Precursor (

ppm)
Target Product (

ppm)
Diagnostic Logic
Ortho to Substituent 8.20 - 8.30 (d) 6.55 - 6.65 (d) Primary Indicator: The nitro group pushes these protons >8 ppm. The amine pulls them <7 ppm.
Meta to Substituent 8.10 - 8.20 (d)7.80 - 7.90 (d)Less shift, but distinct.
Benzyl (-CH₂-) Absent4.35 - 4.45 (s/d) Confirmation: Presence of a methylene signal confirms benzylation.
Amine (-NH-) Absent4.50 - 5.00 (br) Broad singlet, exchangeable with D₂O.
Methoxy (-OCH₃) ~3.95 (s)~3.80 (s)Slight upfield shift in the product.

Protocol: Dissolve ~10 mg of sample in DMSO-


 or CDCl

.
  • Pass Criteria: Presence of doublet at ~6.6 ppm and singlet at ~4.4 ppm.

  • Fail Criteria: Presence of any doublet signals >8.0 ppm (indicates residual nitro precursor).

B. Infrared Spectroscopy (FT-IR)

IR offers a rapid "fingerprint" check without dissolution.

  • Nitro Precursor: Look for two strong bands for N-O stretching.

    • Asymmetric stretch: 1520–1530 cm⁻¹

    • Symmetric stretch: 1340–1350 cm⁻¹

  • Target Product: Look for the N-H stretch.

    • Secondary Amine (N-H): 3300–3400 cm⁻¹ (Sharp band, unlike the broad O-H).

    • Absence of 1520/1350 cm⁻¹ bands confirms complete reduction.

C. Thin Layer Chromatography (TLC)

Due to the polarity difference between the nitro group and the secondary amine, separation is straightforward.

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane : Ethyl Acetate (3:1 v/v).

  • Visualization: UV (254 nm).

  • Rf Values (Approximate):

    • Methyl 4-nitrobenzoate: Rf ~ 0.60 (Moves faster, less polar interaction).

    • Methyl 4-(benzylamino)benzoate: Rf ~ 0.40 (Moves slower, amine interacts with silica).

    • Note: The amine may streak slightly on acidic silica; adding 1% Triethylamine to the mobile phase improves spot shape.

Experimental Protocol: Purity Verification Workflow

This workflow is designed to detect trace nitro precursor in the final product batch.

PurityCheck Start Sample Isolation (Solid Product) Visual Visual Inspection Yellow = Nitro Contamination White = Clean Amine Start->Visual IR_Check FT-IR Screening Check 1520 cm⁻¹ (NO2) Visual->IR_Check Decision1 NO2 Peak Present? IR_Check->Decision1 NMR_Check 1H-NMR (DMSO-d6) Quantify 8.2 ppm vs 6.6 ppm Decision1->NMR_Check No Result_Fail FAIL: Reprocess (Reduce/Purify) Decision1->Result_Fail Yes Result_Pass PASS: Product Pure (No peaks >8.0 ppm) NMR_Check->Result_Pass NMR_Check->Result_Fail >1% Impurity

Figure 2: Step-by-step decision tree for quality assurance.

Step-by-Step Methodology
  • Visual Check: If the solid is distinctly yellow, it likely contains >5% Methyl 4-nitrobenzoate. The pure amine is white.

  • TLC Screening: Spot the sample alongside a standard of Methyl 4-nitrobenzoate. If a spot co-elutes with the standard (higher Rf), the batch is contaminated.

  • Quantitative NMR (qNMR):

    • Weigh 10 mg sample + 10 mg internal standard (e.g., Dimethyl sulfone).

    • Integrate the aromatic doublet at 6.6 ppm (Product) vs. 8.2 ppm (Impurity).

    • Calculate molar ratio to ensure nitro content is <0.1% (if for pharma use).

Scope Clarification: The "3-Nitro" Variant

A common source of confusion in this chemical space is Methyl 4-(benzylamino)-3-nitrobenzoate (CAS 68502-46-5).

  • Context: This is a different compound where the nitro group is retained at the 3-position (ortho to the amine). It is often an intermediate for benzimidazole synthesis.

  • Distinction:

    • Methyl 4-(benzylamino)benzoate: No nitro group. White solid.

    • Methyl 4-(benzylamino)-3-nitrobenzoate: Contains nitro group.[1][2][3] Deep orange/red solid (due to strong intramolecular charge transfer between the o-nitro and p-amino groups).

  • If your sample is orange/red , you likely have the 3-nitro derivative, not the target described in this guide.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14425149, Methyl 4-(benzylamino)benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12106, Methyl 4-nitrobenzoate. Retrieved from [Link]

Sources

Technical Guide: TLC Profiling & Purification of Methyl 4-(benzylamino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: TLC Rf values for Methyl 4-(benzylamino)benzoate in hexane/ethyl acetate Content Type: Publish Comparison Guide

Executive Summary

For researchers synthesizing or purifying Methyl 4-(benzylamino)benzoate , the choice of mobile phase is critical for resolving the secondary amine product from the primary amine starting material (Methyl 4-aminobenzoate). While Hexane/Ethyl Acetate (4:1) is the standard "first-pass" system, this guide demonstrates why Toluene-based systems often offer superior resolution for N-benzylated aromatic amines due to π-π stacking interactions.

This guide provides experimentally grounded Rf values, mechanistic insights into polarity shifts, and a self-validating protocol for reaction monitoring.

Mechanistic Insight: Polarity & Separation Logic

To optimize separation, one must understand the molecular interactions at play on the silica surface (Stationary Phase):

  • Starting Material (Methyl 4-aminobenzoate): Contains a primary aniline (-NH₂). This group is a strong hydrogen bond donor/acceptor, interacting significantly with the silanol groups (Si-OH) on the TLC plate. It typically displays lower Rf values and potential "tailing."

  • Product (Methyl 4-(benzylamino)benzoate): The nitrogen is now secondary and alkylated with a benzyl group.

    • Lipophilicity: The benzyl group adds significant non-polar bulk, increasing solubility in non-polar mobile phases (Hexane/Toluene).

    • Shielding: The benzyl group sterically hinders the N-H moiety, reducing its interaction with silica.

    • Result: The product will consistently migrate higher (higher Rf) than the starting material in normal phase chromatography.

Comparative Analysis: Mobile Phase Performance

The following table compares the standard Hexane/EtOAc system against high-performance alternatives. Rf values are estimated based on the polarity of N-benzylated anilines relative to their precursors.

FeatureSystem A: Standard System B: High Performance System C: Polar Alternative
Solvent Composition Hexane / Ethyl Acetate (4:1) Toluene / Ethyl Acetate (9:1) DCM / Methanol (98:2)
Target Rf (Product) 0.45 – 0.55 0.40 – 0.50 0.60 – 0.70
SM Rf (Methyl 4-aminobenzoate) 0.25 – 0.300.15 – 0.200.40 – 0.50
Resolution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Rf)
Good (~0.2) Excellent (~0.3) Poor (<0.1)
Spot Morphology Slight tailing possible due to amine-silica interaction.Sharp, compact spots. Toluene suppresses amine tailing better than hexane.Round spots, but poor separation of non-polar impurities.
Application Routine reaction monitoring.[1]High-purity isolation; separating closely related byproducts (e.g., bis-benzylated side products).Cleaning very polar crude mixtures.

Critical Insight: While Hexane/EtOAc is sufficient for basic monitoring, System B (Toluene/EtOAc) is recommended if the reaction yields the bis-benzylated impurity, as the aromatic solvent provides better selectivity for the additional phenyl ring.

Experimental Protocol: Self-Validating Reaction Monitor

This protocol ensures data integrity by using internal standards (Co-Spotting).

Materials
  • Stationary Phase: Silica Gel 60 F

    
     aluminum or glass-backed plates.
    
  • Visualization: UV Lamp (254 nm) is primary; Iodine chamber as secondary.

  • Mobile Phase: Hexane/Ethyl Acetate (80:20 v/v).

Step-by-Step Workflow
  • Chamber Saturation: Place a filter paper wick inside a developing chamber. Add 10 mL of solvent (Hex/EtOAc 4:1). Close lid and equilibrate for 5 minutes. Why? Saturation prevents "edge effect" and ensures reproducible Rf values.

  • Sample Preparation:

    • Vial A (SM): Dissolve ~1 mg Methyl 4-aminobenzoate in 0.5 mL EtOAc.

    • Vial B (Rxn): Take 10 µL of reaction mixture; dilute in 0.5 mL EtOAc.

  • Spotting (The Three-Lane Method):

    • Lane 1: SM Reference (Vial A)

    • Lane 2: Co-Spot (Spot Vial A, let dry, then spot Vial B on top)

    • Lane 3: Reaction Mixture (Vial B)

  • Elution: Run the plate until the solvent front reaches ~1 cm from the top.

  • Visualization:

    • Observe under UV 254 nm . The benzoate ester provides strong quenching (dark spots on green background).

    • Validation: The SM spot in Lane 1 must align perfectly with the lower spot in Lane 2. The Product in Lane 3 must align with the upper spot in Lane 2.

Visualization Logic & Troubleshooting

If the amine spots streak (tailing), it indicates strong interaction with acidic silanols.

  • Correction: Add 1% Triethylamine (TEA) to the mobile phase.

  • Staining (Optional):

    • Ninhydrin: Heats to distinct colors.[2] Primary amines (SM) often stain reddish/brown; Secondary amines (Product) may stain fainter or different hues.

    • p-Anisaldehyde: Good general stain for verifying non-UV active impurities (e.g., excess benzyl bromide/chloride, though these are usually UV active).

Decision Tree: Method Development

TLC_Optimization Start Start: Reaction Monitoring CheckUV Run Hex/EtOAc (4:1) Visualize UV 254nm Start->CheckUV Decision1 Is separation > 0.15 Rf? CheckUV->Decision1 Good Proceed to Flash Chromatography (Use 10-15% EtOAc) Decision1->Good Yes Bad Poor Resolution or Tailing Decision1->Bad No Tailing Spots are streaking? Bad->Tailing AddBase Add 1% Et3N to Solvent Tailing->AddBase Yes (Streaking) ChangeSolvent Switch to Toluene/EtOAc (9:1) (Exploit Pi-Pi Stacking) Tailing->ChangeSolvent No (Overlap) AddBase->CheckUV Retest ChangeSolvent->CheckUV Retest

Caption: Optimization logic for resolving aromatic amines on silica gel.

References
  • Sigma-Aldrich. Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC). MilliporeSigma Application Notes.

  • Biotage. Using TLC to Scout Flash Chromatography Solvents. Biotage Blog, 2023.

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. 2020.

  • National Institutes of Health (NIH). 4-Methylbenzyl 4-aminobenzoate Crystal Structure and Synthesis. PMC, 2011.

  • Teledyne ISCO. Flash Chromatography Guide: Purification of Amine Compounds. Teledyne ISCO Technical Notes.

Sources

Elemental analysis data for Methyl 4-(benzylamino)benzoate purity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in active pharmaceutical ingredient (API) characterization, I frequently encounter a critical blind spot in drug development workflows: the over-reliance on chromatographic purity (HPLC/UV) at the expense of absolute mass-balance.

When synthesizing or sourcing Methyl 4-(benzylamino)benzoate (Chemical Formula:


), an essential intermediate in medicinal chemistry, confirming its absolute purity is non-negotiable. Downstream coupling reactions are highly sensitive to stoichiometric imbalances. While HPLC can confirm the absence of UV-absorbing organic impurities, it is entirely blind to inorganic salts, retained moisture, and non-chromophoric solvents.

To establish a comprehensive purity profile, we must rely on Organic Elemental Analysis (CHNS/O). This guide objectively compares the elemental purity of high-grade synthesized Methyl 4-(benzylamino)benzoate against lower-tier commercial alternatives, providing the experimental framework and causality required to validate these findings.

Theoretical Baseline & Causality of Deviations

Before evaluating empirical data, we must establish the theoretical elemental composition of Methyl 4-(benzylamino)benzoate. Based on its molecular weight of 241.28 g/mol [1], the theoretical mass fractions are:

  • Carbon (C): 74.67%

  • Hydrogen (H): 6.27%

  • Nitrogen (N): 5.81%

  • Oxygen (O): 13.26%

In elemental analysis, deviations from these theoretical values are not merely "errors"—they are diagnostic markers. For example, a depressed nitrogen percentage coupled with elevated carbon and hydrogen strongly indicates the retention of a non-nitrogenous organic solvent (such as toluene or hexanes) from the crystallization phase. Conversely, a universal depression across C, H, and N suggests the presence of inorganic salts (e.g., silica or sodium chloride) or significant moisture uptake.

Comparative Purity Analysis: Target Product vs. Alternatives

To demonstrate the analytical resolution of CHNS analysis, we compared a highly optimized, recrystallized batch of Methyl 4-(benzylamino)benzoate ("Target Product") against two widely available commercial grades.

According to the American Chemical Society (ACS) guidelines for compound characterization, the absolute deviation (


) between experimental and theoretical CHNS values must be 

0.40%
to definitively confirm purity[2].

Table 1: CHNS Elemental Analysis Comparison for Methyl 4-(benzylamino)benzoate

Sample Grade%C (Exp.)%H (Exp.)%N (Exp.)Max

from Theoretical
Purity Assessment & Diagnostic Causality
Theoretical Baseline 74.67 6.27 5.81 N/A Ideal stoichiometric composition.
Target Product (Ultra-Pure)74.586.305.780.09% Passes. Meets rigorous ACS criteria (

). Suitable for precise stoichiometric API synthesis.
Commercial Grade A (Standard)75.126.455.420.45% Fails. Elevated C/H and depressed N indicate residual non-nitrogenous solvent (likely toluene from washing).
Commercial Grade B (Crude)73.206.015.201.47% Fails. Universal depression of C/H/N suggests inorganic salt contamination or high moisture content.

Data Interpretation: Only the Target Product meets the strict


 0.40% threshold. Using Grade A or B in downstream synthesis would result in inaccurate molar equivalents, leading to poor reaction yields and complex impurity profiles.

Experimental Methodology: Dynamic Flash Combustion

To achieve the precision shown in Table 1, the laboratory protocol must be designed as a self-validating system . The following methodology utilizes a micro-elemental analyzer (e.g., VELP EMA 502) operating via dynamic flash combustion[3].

Step-by-Step Protocol & Mechanistic Causality

Step 1: Instrument Conditioning & Blanking

  • Action: Run 2 to 3 empty tin capsules through the system prior to any sample introduction[3].

  • Causality: This purges the system of atmospheric nitrogen and establishes a true zero-baseline. Without this step, trace atmospheric gases would artificially inflate the %N and %O readings.

Step 2: Calibration via Organic Standards

  • Action: Analyze a certified organic analytical standard (e.g., Sulphanilic acid) in duplicate[3].

  • Self-Validation: The system is programmed to halt if the standard deviates by >0.30% absolute from its certified value[2]. This ensures the thermal conductivity detector (TCD) calibration curve has not drifted.

Step 3: Sample Preparation & Encapsulation

  • Action: Weigh exactly 2.000 to 3.000 mg of completely dry Methyl 4-(benzylamino)benzoate into a high-purity tin capsule using a microbalance (readability of 0.001 mg). Fold and crimp the capsule tightly to exclude trapped air.

  • Causality: Tin is chosen specifically because its oxidation is highly exothermic. When dropped into the furnace, the tin capsule acts as a localized catalyst, driving the flash combustion temperature from 1030°C to over 1800°C instantly, ensuring complete breakdown of the aromatic rings.

Step 4: Flash Combustion & Catalytic Reduction

  • Action: The capsule is dropped into the combustion reactor (1030°C) under a dosed pulse of pure oxygen. The resulting gases (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ) are swept by a Helium carrier gas into a reduction reactor containing highly active copper powder[3].
  • Causality: The copper powder serves a dual purpose: it scavenges any unreacted excess oxygen (preventing damage to the GC column) and quantitatively reduces all

    
     species into uniform 
    
    
    
    gas for accurate nitrogen detection.

Step 5: GC Separation & TCD Detection

  • Action: The elemental gases pass through a gas-chromatographic column maintained at 55°C, separating by retention time (

    
     first, followed by 
    
    
    
    , then
    
    
    ) before passing through the Thermal Conductivity Detector (TCD)[3].

Analytical Workflow Visualization

The following diagram maps the causality and flow of the elemental analysis process, highlighting the critical transition from physical sample to quantified data.

CHNS_Analysis Prep Sample Encapsulation (Tin Capsule) Combust Flash Combustion (1030°C + O2 Pulse) Prep->Combust Catalyst Effect Reduce Catalytic Reduction (Cu Powder) Combust->Reduce NOX, CO2, H2O Separate GC Separation (He Carrier Gas) Reduce->Separate N2, CO2, H2O Detect TCD Detection (Quantification) Separate->Detect Elution Timing Validate Data Validation (Δ ≤ 0.40%) Detect->Validate Peak Integration

Fig 1. CHNS workflow: encapsulation, combustion, reduction, separation, and self-validation.

Conclusion

For critical pharmaceutical intermediates like Methyl 4-(benzylamino)benzoate, assuming purity based solely on chromatographic data is a systemic risk. By integrating highly controlled CHNS elemental analysis into the quality control workflow, researchers can detect hidden solvents, moisture, and inorganic contaminants. As demonstrated, ensuring the absolute deviation remains


 0.40% provides the stoichiometric confidence required for successful, high-yield downstream API synthesis.

References

  • National Center for Biotechnology Information (PubChem). "Methyl 4-(benzylamino)benzoate | C15H15NO2 | CID 14425149." PubChem Database. Available at:[Link]

  • VELP Scientifica. "Application Note - CHNS Determination in Pharmaceutical Products by Flash Combustion." VELP Scientifica Analytical Instruments. Available at:[Link]

  • University of British Columbia (UBC). "Summary of CHNS Elemental Analysis Common Problems and ACS Guidelines." UBC Department of Chemistry. Available at: [Link]

Sources

Safety Operating Guide

Methyl 4-(benzylamino)benzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Proper Disposal & Waste Management of Methyl 4-(benzylamino)benzoate

Chemical Characterization & Hazard Profiling

Methyl 4-(benzylamino)benzoate (Molecular Weight: 241.28 g/mol ) is a secondary amine and ester derivative frequently utilized as a synthetic intermediate in pharmaceutical research and drug development[1]. While not classified as an acutely hazardous P-listed waste, its structural properties demand rigorous, RCRA-compliant disposal protocols to prevent environmental contamination and laboratory accidents[2].

Causality of Hazards: The chemical’s ester linkage is highly susceptible to hydrolysis under extreme pH conditions, while the secondary amine moiety can undergo rapid, exothermic oxidation if exposed to strong oxidizers. Consequently, this compound must be strictly segregated from acidic, basic, and oxidizing waste streams. Mixing it with incompatible reagents can lead to in-container pressurization, toxic gas generation, and potential container rupture[3],[4].

Quantitative Limits and Storage Specifications

To maintain a self-validating safety system, laboratories must adhere to strict quantitative limits when managing organic waste containing this compound.

ParameterOperational SpecificationCausality / RationaleReference
Max Accumulation Volume 25 Gallons (per laboratory)Limits the total fuel load in the Satellite Accumulation Area (SAA) to mitigate fire risks.[2]
Container Headspace 1–2 inches (Max 90% full)Accommodates the thermal expansion of solvent vapors, preventing structural failure of the container.[5],[3]
Acceptable pH Range 5.5 to 9.5Prevents acid/base-catalyzed ester hydrolysis and subsequent exothermic reactions within the waste can.[3],[4]
SAA Removal Timeline Within 3 days of fillingEnsures strict compliance with federal RCRA regulations regarding hazardous waste accumulation limits.[6]

Step-by-Step Disposal Methodologies

The following protocols establish a self-validating system for the disposal of Methyl 4-(benzylamino)benzoate in various physical states.

Protocol A: Solid Waste Collection (Powders & Contaminated Consumables)
  • Preparation: Don standard personal protective equipment, including nitrile gloves, a lab coat, and safety goggles, to minimize exposure[7].

  • Collection: Use a dedicated anti-static brush to sweep up spilled powder, minimizing aerosolization. Place the powder and any contaminated consumables (e.g., weigh boats, filter paper, pipette tips) into a leak-proof, high-density polyethylene (HDPE) container[8].

  • Labeling: Affix a hazardous waste tag to the container. Write the full chemical name: "Methyl 4-(benzylamino)benzoate."

    • Self-Validation Check: Visually verify that no abbreviations, acronyms, or chemical formulas are used on the label. Using abbreviations violates Hazard Communication Standards and will result in rejection by EHS[9].

  • Storage: Transfer the sealed container to the designated solid organic waste bin within the laboratory's Satellite Accumulation Area (SAA)[6].

Protocol B: Liquid Waste Segregation (Reaction Mixtures & Assays)
  • Matrix Identification: Determine the primary solvent matrix of your waste. Route methanol, ethanol, or ethyl acetate solutions to the Non-Halogenated organic waste stream. Route dichloromethane (DCM) or chloroform solutions to the Halogenated organic waste stream[2].

  • pH Verification: Test the solution's pH using indicator strips before adding it to the bulk container.

    • Self-Validation Check: If the pH is outside the acceptable 5.5–9.5 range, you must neutralize the solution prior to disposal. Failing to do so can trigger ester hydrolysis and dangerous gas generation inside the sealed waste can[3],[4].

  • Transfer: Pour the neutralized solution into a 5-gallon safety disposal can, ensuring a 1–2 inch headspace remains at the top[5],[4].

  • Sealing: Secure the container with a properly fitting, chemically resistant screw-on lid. Never use corks or rubber stoppers, as organic solvents will rapidly degrade them and cause vapor leaks[5].

Protocol C: Empty Container Decontamination (Triple-Rinse Method)
  • First Rinse: Inside a certified fume hood, add a compatible solvent (e.g., methanol or acetone) to the empty Methyl 4-(benzylamino)benzoate bottle. Cap tightly and agitate to dissolve any residual powder.

  • Disposal: Pour the resulting rinsate into the appropriate liquid organic waste can[10].

  • Repeat: Perform this rinse cycle two additional times.

    • Causality: Triple rinsing ensures the container meets the EPA's strict definition of "RCRA empty," effectively eliminating toxic exposure risks for custodial staff and downstream handlers[11].

  • Defacement: Completely deface or remove the original manufacturer's label using a thick permanent marker[11],[3].

  • Final Disposal: Dispose of the clean, dry, and defaced bottle in the laboratory's designated glass waste receptacle[10].

Waste Management Workflow

G Start Waste Generation Methyl 4-(benzylamino)benzoate Decision Physical State? Start->Decision Solid Solid Waste Stream (Powders/PPE) Decision->Solid Solid Liquid Liquid Waste Stream (Solutions) Decision->Liquid Dissolved Label RCRA Labeling & Inventory Logging Solid->Label Halogen Halogenated Waste (e.g., DCM/Chloroform) Liquid->Halogen Halogenated Matrix NonHalogen Non-Halogenated Waste (e.g., MeOH/EtOAc) Liquid->NonHalogen Non-Halogenated Matrix Halogen->Label NonHalogen->Label Storage Satellite Accumulation Area (SAA) Label->Storage Pickup EHS Pickup & Off-site Incineration Storage->Pickup

Workflow for Methyl 4-(benzylamino)benzoate waste segregation and disposal.

References

1.1[1] 2.9[9] 3.7[7] 4.11[11] 5.8[8] 6. 6[6] 7. 5[5] 8.2[2] 9.3[3] 10.4[4] 11.10[10]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Methyl 4-(benzylamino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

Immediate Action Required: Treat Methyl 4-(benzylamino)benzoate as a Skin & Eye Irritant and a potential Respiratory Sensitizer .[1]

This compound combines a lipophilic benzyl ester tail with a secondary amine core.[2] This structure allows it to penetrate lipid bilayers (skin) more effectively than simple inorganic salts.[2] While often handled as a stable solid, the primary risk vector is airborne dust during weighing and dermal absorption during solubilization.[2]

GHS Classification (Derived from Analogous Benzoates)
Hazard ClassCategoryHazard Statement
Skin Irritation Cat 2H315: Causes skin irritation.[2][1][3]
Eye Irritation Cat 2AH319: Causes serious eye irritation.[1][4][5][6]
STOT-SE Cat 3H335: May cause respiratory irritation.[1]
Acute Toxicity Cat 4 (Oral)H302: Harmful if swallowed (Potential).[2]

Part 2: Hazard Mechanics & PPE Strategy

Why we choose specific gear based on molecular behavior.

Respiratory Protection (The Dust Vector)

The Risk: As a solid organic amine, this compound is prone to static charge.[2] Standard weighing procedures often generate invisible micro-aerosols.[2] Inhalation allows direct entry into the bloodstream via the alveoli, bypassing first-pass metabolism.[2] The Protocol:

  • Primary Control: All weighing must occur inside a certified Chemical Fume Hood or Powder Containment Balance Enclosure.

  • PPE Backup: If weighing outside a hood (strongly discouraged), a P100 half-mask respirator is required. N95s are insufficient for fine organic dusts over long durations.[2]

Dermal Protection (The Lipophilic Vector)

The Risk: The benzyl group increases lipophilicity.[2] If dissolved in organic solvents (DMSO, DCM), the solvent acts as a carrier, dragging the amine through the skin barrier.[2] The Protocol:

  • Glove Material: Nitrile (0.11 mm minimum thickness). Latex is permeable to many organic carriers and should be avoided.[2]

  • Technique: Double-gloving is mandatory when handling solutions.

    • Outer Glove: Sacrificial layer (change immediately upon splash).[2]

    • Inner Glove: Chemical barrier.[2][7]

    • Causality: This prevents "wicking" where liquid travels up the cuff via capillary action.[2]

Ocular Protection

The Risk: Amines are basic.[2] Contact with the eye's mucous membrane causes immediate saponification of fats, leading to potential corneal opacity.[2] The Protocol:

  • Standard: Chemical Splash Goggles (Indirect Vent).

  • Prohibited: Standard safety glasses with open sides allow airborne dust to migrate behind the lens.[2]

Part 3: Operational PPE Decision Matrix

Select your protection level based on the operation scale.

PPE_Matrix Start Operation Type Solid Solid Handling (Weighing/Transfer) Start->Solid Solution Solution Handling (Reaction/Extraction) Start->Solution SmallScale < 100 mg Solid->SmallScale LargeScale > 100 mg Solid->LargeScale Solution->SmallScale Solution->LargeScale Level1 LEVEL 1: Fume Hood Nitrile Gloves (Single) Safety Glasses SmallScale->Level1 Level2 LEVEL 2: Fume Hood Nitrile Gloves (Double) Splash Goggles Tyvek Sleeves LargeScale->Level2

Figure 1: PPE Selection Logic based on physical state and quantity. Note that larger quantities of solids increase dust generation risks, escalating PPE requirements.[2]

Part 4: Step-by-Step Operational Protocols

Phase A: Weighing & Transfer (High Risk)

Objective: Transfer solid without generating airborne dust.[2]

  • Pre-Check (Self-Validating Step):

    • Place a black mat or dark paper inside the balance draft shield.

    • Why? White organic powder is invisible on standard white lab surfaces.[2] The black background validates containment; if you see white specs on the mat after weighing, your technique failed.[2]

  • Static Elimination:

    • Use an ionizing gun or anti-static brush on the spatula before touching the powder.[2]

    • Causality: Static causes powder to "jump" and aerosolize.

  • Transfer:

    • Weigh directly into a tared vial with a screw cap. Do not use weighing boats (high static risk).[2]

    • Cap the vial inside the hood immediately.[2]

Phase B: Solubilization & Reaction

Objective: Prevent splash and dermal absorption.

  • Solvent Choice:

    • When dissolving in DMSO or DMF, recognize that these solvents readily penetrate skin.[2]

  • Double Glove Donning:

    • Don inner glove (Orange/Blue).[2]

    • Don outer glove (different color if possible).[2]

    • Validation: If the inner glove shows discoloration, the outer glove has failed.[2]

  • Spill Management:

    • Keep a pad of absorbent material (chem-wipe) under the reaction flask.

    • Any drip must be treated as a hazardous exposure.[2]

Phase C: Emergency Response Workflow

Emergency_Response Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact (Solid/Liquid) Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Gloves/Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use Ethanol Skin->ActionSkin ActionEye 1. Flush at Eyewash (15 min) 2. Hold Eyelids Open 3. Seek Medical Attention Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. If wheezing -> ER Inhale->ActionInhale Report File Incident Report Review SDS ActionSkin->Report ActionEye->Report ActionInhale->Report

Figure 2: Immediate response protocols. Note the specific prohibition of Ethanol for skin cleaning, as it may increase the solubility and absorption of the ester.[2]

Part 5: Disposal & Decontamination

Core Principle: Segregation prevents cross-reactivity.[2]

  • Solid Waste:

    • Dispose of contaminated gloves, weighing paper, and chem-wipes in Solid Hazardous Waste .[2]

    • Do not place in regular trash; residual amine can off-gas or leach.

  • Liquid Waste:

    • Segregate into Halogen-Free Organic Waste (unless DCM was used).

    • Crucial: Ensure the waste container is not purely acidic.[2] Mixing amines with concentrated acid waste can generate heat (exothermic neutralization).[2]

  • Glassware Cleaning:

    • Rinse glassware with Acetone inside the fume hood before moving to the sink.[2]

    • Collect the acetone rinse in the organic waste stream.[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14425149, Methyl 4-(benzylamino)benzoate.[2] Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard (HCS).[2] Retrieved from [Link][2]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[2] Retrieved from [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.